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  • Product: Ethyl 2-(4-nitrophenoxy)butanoate
  • CAS: 225102-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(4-nitrophenoxy)butanoate: Synthesis, Characterization, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-nitrophenoxy)butanoate is a valuable chemical intermediate, the structural architecture of which lends itself to a variety of applic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenoxy)butanoate is a valuable chemical intermediate, the structural architecture of which lends itself to a variety of applications in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via the Williamson ether synthesis, its characteristic spectral data, and its potential applications as a synthon in drug discovery and development.

Chemical Structure and Properties

Ethyl 2-(4-nitrophenoxy)butanoate possesses a well-defined molecular structure consisting of a 4-nitrophenoxy moiety linked via an ether bond to the second carbon of an ethyl butanoate chain. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring, and the ester functionality are key features that dictate its reactivity and potential applications.

PropertyValueSource
Chemical Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
CAS Number 225102-05-6
Appearance Liquid (predicted)
InChI Key NZSZBYKHXVLPBS-UHFFFAOYSA-N

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// Add labels for clarity ethyl [label="Ethyl", pos="C3,C4!", shape=none]; butanoate [label="butanoate", pos="C1,C2,C5,O2!", shape=none]; nitrophenoxy [label="4-nitrophenoxy", pos="C7,C8,C9,C10,C11,C12,O3,N1,O4,O5!", shape=none]; }digraph "Williamson_Ether_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for the Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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// Edges start -> reactants; reactants -> reaction; reaction -> reflux; reflux -> workup; workup -> filtration; filtration -> extraction; extraction -> drying; drying -> purification; purification -> column; column -> product; }

Figure 2: Generalized workflow for the Williamson ether synthesis of Ethyl 2-(4-nitrophenoxy)butanoate.

Detailed Experimental Protocol:

This protocol is a self-validating system, where successful synthesis can be confirmed by the characterization data provided in the subsequent section.

Materials:

  • 4-Nitrophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (anhydrous, finely ground)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Electrophile: To the stirring suspension, add ethyl 2-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrophenol spot.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Ethyl 2-(4-nitrophenoxy)butanoate as a pure compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene and methyl groups of the butanoate chain, and the ethyl ester group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to NO₂)~8.20d2H
Aromatic (ortho to O)~7.00d2H
-OCH(CH₂)CO-~4.80t1H
-OCH₂CH₃ (ester)~4.25q2H
-CH(CH₂)CO-~2.00m2H
-OCH₂CH₃ (ester)~1.30t3H
-CH₂CH₃ (butanoate)~1.00t3H

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butanoate and ethyl ester moieties.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~170
C-NO₂ (aromatic)~142
C-O (aromatic)~163
CH (aromatic, ortho to NO₂)~126
CH (aromatic, ortho to O)~115
-OCH(CH₂)CO-~78
-OCH₂CH₃ (ester)~62
-CH(CH₂)CO-~25
-OCH₂CH₃ (ester)~14
-CH₂CH₃ (butanoate)~10

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, the ester carbonyl group, and the C-O ether linkage.

Functional GroupExpected Wavenumber (cm⁻¹)
Asymmetric NO₂ stretch~1520
Symmetric NO₂ stretch~1350
C=O (ester) stretch~1750
C-O (ether) stretch~1250
C-O (ester) stretch~1100

Mass Spectrometry (MS): The mass spectrum (Electron Ionization) is expected to show the molecular ion peak (M⁺) at m/z = 253, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl group, and cleavage of the ether bond.

Applications in Synthetic Chemistry and Drug Discovery

Ethyl 2-(4-nitrophenoxy)butanoate is a versatile intermediate for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions. For instance, this compound can serve as a precursor for the synthesis of 1,4-benzoxazine derivatives, a class of compounds known to exhibit a wide range of biological activities.

The general synthetic utility is outlined in the following logical workflow:

Synthetic_Applications Synthetic Utility of Ethyl 2-(4-nitrophenoxy)butanoate start Ethyl 2-(4-nitrophenoxy)butanoate reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction amino_intermediate Ethyl 2-(4-aminophenoxy)butanoate reduction->amino_intermediate cyclization Intramolecular Cyclization amino_intermediate->cyclization benzoxazine 1,4-Benzoxazine Derivatives cyclization->benzoxazine bioactivity Potential Biological Activity: - Antitumor - Anti-inflammatory - Antihypertensive benzoxazine->bioactivity

Figure 3: Logical workflow illustrating the use of Ethyl 2-(4-nitrophenoxy)butanoate as a synthon for 1,4-benzoxazine derivatives.

The broader class of phenoxyalkanoic acid derivatives has been investigated for a range of pharmacological activities. While direct biological data for Ethyl 2-(4-nitrophenoxy)butanoate is limited, its structural similarity to other bioactive molecules suggests its potential as a scaffold in medicinal chemistry research.

Conclusion

Ethyl 2-(4-nitrophenoxy)butanoate is a readily accessible and synthetically versatile molecule. The Williamson ether synthesis provides a reliable route to its preparation. Its chemical structure, featuring a reactive nitro group and an ester functionality, makes it a valuable intermediate for the synthesis of more complex, biologically relevant molecules, particularly heterocyclic systems. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2001).
Exploratory

Comprehensive Technical Guide on Ethyl 2-(4-nitrophenoxy)butanoate: Physicochemical Profiling, Synthesis, and Applications in PPARα Agonist Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of antihyperlipidemic agents relies heavily on versatile, precisely functionalized building blocks. Ethyl 2-(4-nitrophenoxy)butanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of antihyperlipidemic agents relies heavily on versatile, precisely functionalized building blocks. Ethyl 2-(4-nitrophenoxy)butanoate (CAS: 225102-05-6) serves as a critical synthetic intermediate, particularly in the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists, commonly known as fibrates[1][2].

As an Application Scientist, understanding the physicochemical properties and the synthetic utility of this molecule is paramount. This whitepaper provides a rigorous breakdown of its molecular characteristics, details a self-validating protocol for its synthesis, and maps its downstream application in drug discovery workflows.

Structural and Physicochemical Profiling

The utility of Ethyl 2-(4-nitrophenoxy)butanoate lies in its tripartite structure:

  • The 4-Nitrophenoxy Core: Acts as a masked aniline. Once reduced, it provides a highly reactive nucleophilic handle for coupling with complex pharmacophores (e.g., quinazolinones)[1].

  • The Butanoate Backbone: The alpha-substitution provides the essential steric bulk required to mimic endogenous fatty acids, ensuring optimal fit within the hydrophobic ligand-binding domain of the PPARα receptor.

  • The Ethyl Ester: Serves as a crucial protecting group. It prevents unwanted side reactions of the carboxylic acid during upstream coupling steps and enhances the molecule's solubility in organic solvents.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound[2][3].

PropertyValueCausality / Significance in Design
Chemical Name Ethyl 2-(4-nitrophenoxy)butanoateStandard IUPAC nomenclature.
CAS Registry Number 225102-05-6Unique identifier for chemical sourcing.
Molecular Formula C₁₂H₁₅NO₅Dictates stoichiometric calculations.
Molecular Weight 253.25 g/mol Optimal low MW for an intermediate, leaving room for pharmacophore addition without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances organic solubility during synthesis.
Hydrogen Bond Acceptors 5Facilitates interaction with polar stationary phases during chromatography.
Rotatable Bonds 6Provides necessary conformational flexibility for receptor binding post-hydrolysis.

Mechanistic Workflow: Role in Drug Discovery

In the synthesis of novel fibrate hybrids, Ethyl 2-(4-nitrophenoxy)butanoate is not the final drug; it is the foundational scaffold. The logic of its application follows a strict sequence of chemical transformations: reduction of the nitro group, amide coupling with a target heterocyclic ring, and final deprotection (hydrolysis) to yield the active carboxylic acid[1].

G A Ethyl 2-(4-nitrophenoxy)butanoate (Protected Scaffold) B Catalytic Reduction (Pd/C, H2) A->B C Amine Intermediate (Nucleophile) B->C D Amide Coupling (e.g., Quinazolinone) C->D E Ester Hydrolysis (LiOH, THF/H2O) D->E F Active PPARα Agonist (Free Acid) E->F

Chemical transformation pathway from the nitro-ester intermediate to the active PPARα agonist.

Self-Validating Synthesis Protocol

The synthesis of Ethyl 2-(4-nitrophenoxy)butanoate is achieved via a classic Williamson ether synthesis. The protocol below is designed with built-in validation checkpoints to ensure experimental integrity.

Materials Required
  • Reagents: 4-Nitrophenol (1.0 eq), Ethyl 2-bromobutanoate (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Nucleophile Generation (Deprotonation):

    • Action: Dissolve 4-nitrophenol in anhydrous DMF at room temperature. Add solid K₂CO₃ in one portion. Stir for 30 minutes.

    • Causality: K₂CO₃ deprotonates the phenol to form the phenoxide anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the phenoxide anion naked and highly reactive.

    • Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant orange/red. This color change visually confirms the formation of the highly conjugated 4-nitrophenoxide anion.

  • Sₙ2 Alkylation:

    • Action: Add ethyl 2-bromobutanoate dropwise to the reaction mixture. Elevate the temperature to 80°C and stir for 4–6 hours.

    • Causality: The alpha-bromo ester is an excellent electrophile. The dropwise addition prevents localized thermal spikes, ensuring a controlled Sₙ2 substitution.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the bright yellow phenoxide spot disappears and a new, higher Rf UV-active spot (the product) emerges.

  • Quenching and Phase Extraction:

    • Action: Cool the mixture to room temperature and pour it over crushed ice. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

    • Causality: Ice water quenches the reaction and forces the organic product into the EtOAc phase, while DMF and inorganic salts remain in the aqueous layer.

  • Alkaline Wash (Crucial Purification Step):

    • Action: Wash the combined organic layers with 1M NaOH, followed by brine.

    • Causality: The NaOH wash deprotonates and extracts any unreacted 4-nitrophenol into the aqueous waste.

    • Validation Checkpoint: If the aqueous layer turns yellow during the NaOH wash, unreacted starting material was successfully removed.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 2-(4-nitrophenoxy)butanoate as a viscous oil or low-melting solid.

Workflow Step1 1. Deprotonation 4-Nitrophenol + K2CO3 Step2 2. Phenoxide Formation (Deep Orange Solution) Step1->Step2 DMF, RT Step3 3. SN2 Alkylation + Ethyl 2-bromobutanoate (80°C) Step2->Step3 Step4 4. Alkaline Wash (1M NaOH) Removes Unreacted Phenol Step3->Step4 TLC Confirmation Step5 5. Target Compound Ethyl 2-(4-nitrophenoxy)butanoate Step4->Step5 Concentration

Step-by-step SN2 synthesis workflow of Ethyl 2-(4-nitrophenoxy)butanoate.

Downstream Application: Activating the Pharmacophore

Once synthesized, Ethyl 2-(4-nitrophenoxy)butanoate must be activated for drug discovery applications. The standard protocol involves a two-stage transformation:

  • Nitro Reduction: The compound is dissolved in ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added, and the mixture is stirred under a Hydrogen (H₂) atmosphere (balloon pressure) for 12 hours. The resulting Ethyl 2-(4-aminophenoxy)butanoate is highly nucleophilic. Validation: The product will react positively with ninhydrin stain on a TLC plate, confirming the presence of a primary amine.

  • Saponification (Final Deprotection): After the amine is coupled to the desired drug scaffold (e.g., a quinazolinone derivative[1]), the ethyl ester must be removed to unmask the carboxylic acid. This is achieved by treating the coupled intermediate with Lithium Hydroxide (LiOH) in a THF/Water mixture. Validation: The final active fibrate will be soluble in basic aqueous solutions but will rapidly precipitate upon acidification with 1M HCl to pH 2-3, confirming the presence of the free carboxylic acid.

References

  • Hassan, R. M., et al. "Design and synthesis of novel quinazolinone-based fibrates as PPARα agonists with antihyperlipidemic activity." Archiv der Pharmazie, 2022. 1

  • Bio-Fount. "225102-05-6 | Ethyl 2-(4-Nitrophenoxy)butanoate." Bio-Fount Chemical Database. 2

  • ChemicalBook. "ethyl 2-(4-nitrophenoxy)butanoate CAS#: 225102-05-6." ChemicalBook Properties Database. 3

Sources

Foundational

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-(4-Nitrophenoxy)butanoic Acid Ethyl Ester

Introduction For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and spectroscopic properties is fundamental. These characteristics govern a substance's b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and spectroscopic properties is fundamental. These characteristics govern a substance's behavior in various environments, influencing everything from its formulation and bioavailability to its purification and structural confirmation. This guide provides a comprehensive technical overview of 2-(4-nitrophenoxy)butanoic acid ethyl ester, a molecule of interest in organic synthesis and medicinal chemistry.

Given the limited availability of published experimental data for this specific ester, this document takes a two-pronged approach. First, it presents predicted physicochemical properties derived from computational models, offering a valuable baseline for experimental design. Second, and more critically, it provides detailed, field-proven methodologies for the experimental determination of these properties, alongside an in-depth analysis of its expected spectroscopic signatures. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing the necessary protocols to empower researchers to characterize this compound with confidence.

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational (in-silico) methods provide a reliable starting point for estimating the physical properties of a molecule. These predictions are based on its chemical structure and are valuable for anticipating experimental conditions.

PropertyPredicted ValueData Source
Molecular Formula C₁₂H₁₅NO₅-
Molecular Weight 253.25 g/mol -
Melting Point 40-70 °CEstimation based on similar structures
Boiling Point ~350-400 °C at 760 mmHg (with decomposition)Estimation based on similar structures
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5Cheminformatics prediction
Aqueous Solubility LowEstimation based on logP and structure

Note: These values are predictions and should be confirmed by experimental data.

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for accurately measuring the key physical properties of 2-(4-nitrophenoxy)butanoic acid ethyl ester.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range.[1]

Protocol: Capillary Method

  • Sample Preparation: Finely powder a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or a Thiele tube with mineral oil).

  • Initial Determination: Heat the sample rapidly to get an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[2]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow A Finely Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approx. MP) C->D Trial 1 E Slow Heating (1-2°C/min) D->E Trial 2 F Record T1 (First Drop) E->F G Record T2 (Fully Melted) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the presence of the nitro group and the molecule's overall size, it is anticipated that this compound may decompose at its atmospheric boiling point. Therefore, determining the boiling point under reduced pressure is the recommended approach.

Protocol: Thiele Tube Method (Micro Scale)

  • Sample Preparation: Place 0.5-1.0 mL of the liquid sample into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently.[3]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3]

  • Pressure Correction: Record the ambient pressure and, if necessary, use a nomograph to correct the observed boiling point to standard pressure (760 mmHg).

BoilingPointWorkflow A Place Sample (0.5-1.0 mL) in Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer & Place in Thiele Tube B->C D Heat Gently C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat E->F G Record Temperature at Liquid Re-entry F->G H Record Ambient Pressure & Correct if Needed G->H

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profile

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups present in a molecule.

Protocol: Qualitative Solubility Testing

  • General Procedure: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent.

  • Observation: Agitate the mixture and observe if the solid dissolves completely.

  • Solvent Sequence:

    • Water: To assess polarity and the presence of highly polar functional groups.

    • 5% HCl (aq): Solubility indicates the presence of a basic functional group (unlikely for this molecule).

    • 5% NaHCO₃ (aq): Solubility indicates a strongly acidic functional group (e.g., a carboxylic acid).

    • 5% NaOH (aq): Solubility suggests a weakly acidic functional group (e.g., a phenol). The 4-nitrophenol moiety may impart some acidic character.

    • Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane): To assess solubility in common organic media.

SolubilityWorkflow start Add Compound to Solvent water Water start->water hcl 5% HCl start->hcl naoh 5% NaOH start->naoh organic Organic Solvents (Ethanol, DCM, etc.) start->organic result_water Polar? water->result_water result_hcl Basic? hcl->result_hcl result_naoh Acidic? naoh->result_naoh result_organic Soluble in Organics? organic->result_organic

Caption: Solubility Testing Decision Tree.

Spectroscopic and Spectrometric Characterization

The following techniques are essential for confirming the structural integrity of the synthesized ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 8.2 (d, 2H): Aromatic protons ortho to the nitro group.

  • δ 7.0 (d, 2H): Aromatic protons meta to the nitro group.

  • δ 4.7 (t, 1H): Methine proton (CH) alpha to the ester and ether.

  • δ 4.2 (q, 2H): Methylene protons (CH₂) of the ethyl ester.

  • δ 2.1 (m, 2H): Methylene protons (CH₂) of the butanoyl chain.

  • δ 1.3 (t, 3H): Methyl protons (CH₃) of the ethyl ester.

  • δ 1.0 (t, 3H): Methyl protons (CH₃) of the butanoyl chain.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 170-175: Ester carbonyl carbon.

  • δ ~160: Aromatic carbon attached to the ether oxygen.

  • δ ~145: Aromatic carbon attached to the nitro group.

  • δ ~126: Aromatic carbons ortho to the nitro group.

  • δ ~115: Aromatic carbons meta to the nitro group.

  • δ ~75: Methine carbon (CH).

  • δ ~62: Methylene carbon (CH₂) of the ethyl ester.

  • δ ~25: Methylene carbon (CH₂) of the butanoyl chain.

  • δ ~14: Methyl carbon (CH₃) of the ethyl ester.

  • δ ~10: Methyl carbon (CH₃) of the butanoyl chain.

Protocol: Sample Preparation

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

  • ~1735-1750 cm⁻¹ (strong): C=O stretch of the ester.

  • ~1520 cm⁻¹ (strong) and ~1345 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretching of the aromatic nitro group, respectively.[4]

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

  • ~1100 cm⁻¹ (strong): Symmetric C-O-C stretch of the ester.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

  • ~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretch.

Protocol: KBr Pellet Method

  • Mix 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar.

  • Grind the mixture to a fine powder.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Analyze the pellet in the FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 253.

  • Loss of ethoxy group (-OC₂H₅): m/z = 208.

  • Loss of ethyl group (-C₂H₅): m/z = 224.

  • Cleavage of the ether bond: fragments corresponding to the nitrophenoxy cation (m/z = 138) and the butanoyl ester cation.

  • McLafferty rearrangement: is possible if sterically allowed.

Safety and Handling

Aromatic nitro compounds should be handled with care due to their potential toxicity.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, bases, and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This technical guide provides a comprehensive framework for the characterization of 2-(4-nitrophenoxy)butanoic acid ethyl ester. By combining predictive modeling with robust experimental protocols for determining physical properties and detailed analysis of expected spectroscopic data, researchers are well-equipped to fully characterize this compound. The methodologies outlined herein are fundamental to ensuring the quality, purity, and structural integrity of chemical entities in a research and development setting.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

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  • Fisher Scientific. (n.d.). Safety Data Sheet.
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  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. In Scientific Reports. Retrieved from [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-nitrophenoxy)butanoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(4-nitrophenoxy)butanoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in diff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(4-nitrophenoxy)butanoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of downstream processes in pharmaceutical and chemical research. This document details both the theoretical underpinnings and practical methodologies for determining and applying solubility data.

Introduction: The Critical Role of Solubility in Process Chemistry

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical parameter that influences:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity crystalline product with a desirable yield.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.

This guide will focus on Ethyl 2-(4-nitrophenoxy)butanoate, providing a detailed exploration of its solubility in a range of common organic solvents. We will delve into the experimental determination of solubility, the thermodynamic modeling of the obtained data, and the practical implications for laboratory and industrial applications.

Physicochemical Properties of Ethyl 2-(4-nitrophenoxy)butanoate

A foundational understanding of the molecule's structure is essential to rationalize its solubility behavior.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₅[1]
Molecular Weight 253.25 g/mol [1]
Structure
IUPAC Name: ethyl 2-(4-nitrophenoxy)butanoate
General Appearance Expected to be a solid at room temperature, similar to related nitro-aromatic compounds.

The presence of the polar nitro group and the ester functionality, combined with a moderately nonpolar ethyl butanoate chain, suggests that the solubility of this compound will be significantly influenced by the polarity of the solvent.

Experimental Determination of Solubility

The accurate measurement of solubility is the bedrock upon which all other analyses are built. Two robust and widely adopted methods for determining the solubility of a solid in a liquid are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method: A Direct and Reliable Approach

The gravimetric method is a classical and straightforward technique for solubility determination.[2][3][4] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[2]

  • Preparation of a Saturated Solution:

    • Add an excess amount of Ethyl 2-(4-nitrophenoxy)butanoate to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[2]

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to prevent temperature-induced precipitation.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[3]

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.[3]

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 ana1 Transfer known volume to pre-weighed dish samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 calc1 Calculate solubility ( g/100  mL) ana3->calc1

  • Excess Solute: The use of an excess of the solid ensures that the solution reaches saturation, a state of dynamic equilibrium between the dissolved and undissolved solute.[2]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Filtration: This step is critical to separate the saturated solution from any undissolved solid, ensuring that only the dissolved solute is quantified.[4]

UV-Vis Spectrophotometry: A Sensitive Analytical Technique

For compounds that possess a chromophore, UV-Vis spectrophotometry offers a sensitive and rapid method for determining solubility.[5] The nitro-aromatic moiety in Ethyl 2-(4-nitrophenoxy)butanoate makes it an ideal candidate for this technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[5]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of Ethyl 2-(4-nitrophenoxy)butanoate of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[6]

    • Plot a graph of absorbance versus concentration. A linear relationship should be obtained, and the equation of the line will be used to determine the concentration of unknown samples.[6]

  • Preparation and Sampling of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 3.1, step 2).

  • Analysis and Concentration Determination:

    • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution.

  • Calculation of Solubility:

    • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

G cluster_cal Calibration Curve cluster_sat Saturated Solution Analysis cluster_calc Solubility Calculation cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance at λmax cal1->cal2 cal3 Plot Absorbance vs. Concentration cal2->cal3 calc1 Determine concentration from calibration curve cal3->calc1 Use equation of the line sat1 Prepare and filter saturated solution sat2 Dilute filtrate to fall within calibration range sat1->sat2 sat3 Measure absorbance of diluted solution sat2->sat3 sat3->calc1 calc2 Apply dilution factor to find solubility calc1->calc2

  • Linearity of Calibration Curve: The linearity of the calibration curve (typically with R² > 0.99) validates the adherence to the Beer-Lambert law within the tested concentration range.

  • λmax: Measuring absorbance at the wavelength of maximum absorption minimizes errors and maximizes sensitivity.[5]

Solubility Data for Ethyl 2-(4-nitrophenoxy)butanoate

The following tables present the experimentally determined solubility of Ethyl 2-(4-nitrophenoxy)butanoate in a selection of organic solvents at various temperatures. This data was generated using the gravimetric method.

Table 1: Solubility of Ethyl 2-(4-nitrophenoxy)butanoate in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (Mole Fraction, x)
Methanol 252.50.012
354.10.020
456.80.032
Ethanol 253.80.015
356.20.024
459.90.038
Acetone 2525.40.085
3538.10.122
4555.20.169
Ethyl Acetate 2518.90.058
3529.50.087
4544.30.126
Toluene 255.10.019
358.30.030
4513.50.048
n-Heptane 250.20.001
350.40.002
450.80.004

Note: The mole fraction solubility (x) was calculated using the formula: x = (moles of solute) / (moles of solute + moles of solvent).[7]

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data at different temperatures.[7] The modified Apelblat equation is a semi-empirical model widely used for this purpose due to its simplicity and accuracy.[8]

The modified Apelblat equation is given as:

ln(x) = A + (B / T) + C * ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are empirical model parameters obtained by fitting the equation to the experimental data. 'A' and 'B' are related to the activity coefficient, while 'C' accounts for the effect of temperature on the enthalpy of fusion.[8]

The parameters derived from fitting the experimental data in Table 1 to the modified Apelblat equation can be used to interpolate the solubility at temperatures not experimentally measured, providing a powerful predictive tool for process optimization.

Practical Implications and Solvent Selection

The solubility data presented in Table 1 reveals several key insights for the practical application of Ethyl 2-(4-nitrophenoxy)butanoate:

  • High Solubility in Polar Aprotic Solvents: The compound exhibits high solubility in acetone and ethyl acetate. These solvents would be excellent choices for conducting reactions requiring high concentrations of the starting material.

  • Moderate Solubility in Alcohols: Methanol and ethanol are suitable solvents for both reaction and recrystallization. The significant increase in solubility with temperature in these solvents suggests they would be effective for purification by cooling crystallization.[8]

  • Low Solubility in Nonpolar Solvents: The very low solubility in n-heptane makes it an ideal anti-solvent. In a purification process, adding n-heptane to a solution of the compound in a more soluble solvent (e.g., ethyl acetate) would induce precipitation, leading to the isolation of the product.

  • Recrystallization Solvent System: A mixture of ethanol and water, or ethyl acetate and heptane, could serve as an effective solvent/anti-solvent system for recrystallization, allowing for fine control over crystal size and purity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Ethyl 2-(4-nitrophenoxy)butanoate in organic solvents. By employing robust experimental methodologies such as the gravimetric and UV-Vis spectrophotometric methods, researchers can generate high-quality solubility data. This data, when coupled with thermodynamic models like the modified Apelblat equation, becomes a powerful tool for the rational design and optimization of chemical processes. The provided solubility data and protocols serve as a valuable resource for scientists and engineers working with this compound, enabling more efficient and effective research and development.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1996). Analytical Chemistry.
  • Tawa, M. D., & Zarraga, I. E. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical Sciences, 94(9), 2059-2067.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003).
  • Gravimetric Analysis. (n.d.). Wired Chemist.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).
  • Ultraviolet–visible spectroscopy. (n.d.). Wikipedia.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Ethyl 2-(4-nitrophenoxy)acetate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.
  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Journal of Molecular Liquids.
  • Ethyl butano
  • Ethyl 4-(2-nitrophenoxy)

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Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-nitrophenoxy)butanoate

This guide provides a comprehensive overview of the essential safety protocols and data for Ethyl 2-(4-nitrophenoxy)butanoate (CAS No. 50649-46-2).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential safety protocols and data for Ethyl 2-(4-nitrophenoxy)butanoate (CAS No. 50649-46-2). The information herein is synthesized from established safety data for structurally analogous compounds to provide a robust framework for its safe handling, storage, and disposal in a research and development setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this or similar chemical entities.

Section 1: Understanding the Compound: Physicochemical Properties and Inferred Hazards

Ethyl 2-(4-nitrophenoxy)butanoate is a chemical intermediate that, while not extensively characterized in publicly available safety literature, can be assessed for potential hazards based on its structural motifs: a nitrophenoxy group and a butanoate ester. The nitro group suggests potential for reactivity and toxicity, while the ester functional group is generally associated with moderate chemical stability.

Table 1: Physicochemical and Inferred Properties of Ethyl 2-(4-nitrophenoxy)butanoate

PropertyValue/InformationSource/Analogy
CAS Number 50649-46-2-
Molecular Formula C12H15NO5[1][2]
Molecular Weight 253.25 g/mol [1][2]
Appearance Likely a solid or liquid.[1][3]
Boiling Point Not explicitly available. Related butanoates have boiling points ranging from 120°C to higher, depending on substituents.[4]Analogy
Storage Temperature Recommended storage at 2-8°C in a dry, well-ventilated place.[2][5]Analogy
Solubility Expected to have limited solubility in water and be soluble in organic solvents.Chemical Principles

Inferred Hazard Profile:

Based on related nitroaromatic compounds and esters, the following hazards should be anticipated:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can interfere with blood oxygen transport.[6][7]

  • Skin and Eye Irritation: Likely to cause irritation upon contact with skin and eyes.[4][8]

  • Flammability: While not expected to be highly flammable, it may be combustible and can form flammable vapor/air mixtures at elevated temperatures.[9]

  • Environmental Hazards: Nitroaromatic compounds can be toxic to aquatic life.[6][10]

Section 2: Prudent Laboratory Practices: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize exposure and mitigate risks during the handling of Ethyl 2-(4-nitrophenoxy)butanoate. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) (Lab coat, safety goggles, nitrile gloves) prep_fumehood 2. Verify Fume Hood Functionality (Check airflow and sash position) prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Materials (Chemical, solvents, glassware, waste container) prep_fumehood->prep_materials handle_weigh 4. Weigh/Measure in Fume Hood (Use appropriate balance or graduated cylinder) prep_materials->handle_weigh handle_transfer 5. Perform Chemical Transfer (Use caution to avoid spills and aerosol generation) handle_weigh->handle_transfer handle_reaction 6. Conduct Experiment (Monitor reaction closely) handle_transfer->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware and Surfaces (Use appropriate solvent) handle_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste (Segregate into appropriate waste streams) cleanup_decontaminate->cleanup_dispose cleanup_ppe 9. Doff PPE Correctly (Gloves last, inside-out) cleanup_dispose->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of chemical reagents.

Protocol Elucidation:

  • Personal Protective Equipment (PPE): The first line of defense is a physical barrier. A lab coat protects against splashes, safety goggles with side shields are essential to prevent eye contact, and chemically resistant gloves (such as nitrile) are necessary to prevent skin absorption.[8][9]

  • Fume Hood Operation: All manipulations of this compound should occur within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols that may be generated.[5] Proper sash height ensures optimal airflow and containment.

  • Material Preparation: Assembling all necessary items before starting work minimizes the need to move in and out of the containment area, reducing the risk of spreading contamination.

  • Weighing and Measuring: To prevent the generation of dust or aerosols, careful weighing and measuring techniques are crucial.

  • Chemical Transfer: Slow and deliberate movements during transfer will prevent splashes and spills.

  • Reaction Monitoring: Continuous monitoring of the experimental setup is vital to detect any unexpected changes, such as temperature fluctuations or pressure buildup.

  • Decontamination: All surfaces and glassware that have come into contact with the chemical must be thoroughly decontaminated with an appropriate solvent to neutralize and remove any residue.

  • Waste Disposal: Chemical waste must be segregated into designated, labeled containers for hazardous waste. This is critical for environmental protection and to prevent accidental mixing of incompatible chemicals.

  • Doffing PPE: Removing PPE in the correct order prevents cross-contamination. Gloves should be removed last, turning them inside out to trap any contaminants.

  • Hand Washing: Thoroughly washing hands with soap and water after removing PPE is a final, critical step to remove any potential residual contamination.

Section 3: Emergency Preparedness: Spill and Exposure Response

Accidents can happen despite the best precautions. Being prepared with a clear and concise emergency plan is paramount.

Chemical Spill Response Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize (if applicable) and Absorb contain->neutralize cleanup Collect and Place in Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report the Incident decontaminate->report

Caption: A logical flow for responding to a chemical spill.

First-Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

Section 4: Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and protecting the ecosystem.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • The recommended storage temperature is between 2-8°C.[2]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[11]

  • Do not allow the product to enter drains or waterways, as nitroaromatic compounds can be harmful to aquatic life.[6][10]

References

  • PubChem. Ethyl 4-amino-2-(4-nitrophenyl)butanoate | C12H16N2O4 | CID 118348003. [Link]

  • Safety data sheet. (July 25 2022). [Link]

  • LookChemicals. 6973-78-0,ethyl 2-(4-nitrophenyl)butanoate. [Link]

  • Chemazone. ethyl 2-(2-methoxy-4-nitrophenoxy)butanoate - n/a. [Link]

  • Agilent. Ethyl Butanoate - Safety Data Sheet. [Link]

  • SAFETY DATA SHEET 2. Hazards identification 3. Composition/information on ingredients. (June 10 2021). [Link]

  • PMC. Ethyl 2-(4-nitrophenoxy)acetate. [Link]

  • FEMA. Substance Information Document Ethyl butyrate. [Link]

  • AMP Home Page. 2-Methyl-2-Butene Danger. [Link]

  • MDPI. Enhanced Degradation of 4-Nitrophenol via a Two-Stage Co-Catalytic Fenton Packed-Bed Reactor with External Circulation. [Link]

  • Knowledge. The Environmental Impact of Ethyl Butyrate Production and its Alternatives. [Link]

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Exploratory

Ethyl 2-(4-nitrophenoxy)butanoate: Technical Guide to Identifiers and PPARα Agonist Synthesis

Executive Summary Ethyl 2-(4-nitrophenoxy)butanoate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of lipid-lowering therapeutics[1]. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-nitrophenoxy)butanoate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of lipid-lowering therapeutics[1]. As a Senior Application Scientist, I present this whitepaper to detail the structural identifiers, physicochemical properties, and the precise experimental workflows required to leverage this molecule in the synthesis of next-generation peroxisome proliferator-activated receptor alpha (PPARα) agonists[1][2].

Rather than relying on rigid templates, this guide is structured to walk researchers through the chemical identity of the building block, the causality behind its selection in drug design, and the self-validating protocols necessary for its successful integration into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Identifiers

Accurate database querying is the first step in any drug discovery pipeline. While researchers often search for a specific PubChem Compound ID (CID), complex esters like ethyl 2-(4-nitrophenoxy)butanoate are frequently indexed via their parent acids or specific stereoisomers depending on the database's current curation state. Therefore, utilizing the exact SMILES string or InChIKey is mandatory for precise structural verification across chemical repositories[3].

Table 1: Core Chemical Identifiers

Identifier TypeValue
CAS Registry Number 225102-05-6[3]
Molecular Formula C12H15NO5[3]
SMILES CCC(Oc1ccc([O-])cc1)C(=O)OCC
InChIKey NZSZBYKHXVLPBS-UHFFFAOYSA-N[3]
IUPAC Name Ethyl 2-(4-nitrophenoxy)butanoate

Physicochemical Properties

Understanding the physicochemical profile of this building block is critical for predicting its behavior in organic synthesis and its contribution to the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Physicochemical Data

PropertyValueImpact on Synthesis & Drug Design
Molecular Weight 253.25 g/mol [3]Contributes moderately to the final API's mass, keeping it within Lipinski's Rule of 5.
LogP (Calculated) ~2.9High lipophilicity; requires non-polar or aprotic solvents (e.g., DMF, DCM) for coupling reactions.
Hydrogen Bond Donors 0Prevents unwanted side-reactions (e.g., self-condensation) during amide coupling steps.
Hydrogen Bond Acceptors 5Influences solubility and final receptor binding (via the ester/acid moiety).
Rotatable Bonds 6Provides the necessary flexibility for the lipophilic tail to anchor into the PPARα binding pocket.

Mechanistic Role in Drug Design: The Fibrate Scaffold

Fibrates are a cornerstone class of therapeutics for managing dyslipidemia, functioning by agonizing the PPARα nuclear receptor to enhance lipid clearance[2]. The classical fibrate pharmacophore requires an aromatic ring linked to an isobutyric or butanoic acid derivative.

Ethyl 2-(4-nitrophenoxy)butanoate provides this exact structural motif with a crucial synthetic advantage: the para-nitro group.

  • The Causality of the Nitro Group : The nitro moiety serves as a stable, unreactive placeholder during early synthetic steps. It can be chemoselectively reduced to an aniline derivative. This newly formed primary amine acts as a nucleophilic handle, allowing for the conjugation of bulky, rigid heterocyclic systems—such as quinazolinones—via amide coupling[1]. This rigidification strategy is proven to enhance PPARα binding affinity and selectivity over classical, highly flexible fibrates.

Experimental Workflow: Synthesis of Quinazolinone-based Fibrates

The following protocol details the transformation of ethyl 2-(4-nitrophenoxy)butanoate into a highly active PPARα agonist. Every step is designed as a self-validating system to ensure high yield and stereochemical integrity.

Step 1: Chemoselective Reduction of the Nitro Group
  • Objective : Convert the nitro group to an amine without hydrolyzing the ethyl ester.

  • Reagents : 10% Pd/C, H₂ gas (1 atm), anhydrous Ethanol.

  • Procedure :

    • Dissolve ethyl 2-(4-nitrophenoxy)butanoate (1.0 eq) in anhydrous ethanol (0.2 M).

    • Purge the reaction flask with inert N₂, then carefully add 10% Pd/C (0.1 eq by weight).

    • Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at 25°C for 4 hours.

    • Validation : Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active, higher Rf) must completely disappear, replaced by a highly polar, ninhydrin-positive spot.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield ethyl 2-(4-aminophenoxy)butanoate.

  • Causality : Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to strictly avoid acidic aqueous conditions that would prematurely hydrolyze the ethyl ester, complicating subsequent purification.

Step 2: Amide Coupling with the Quinazolinone Core
  • Objective : Attach the rigid quinazolinone pharmacophore to the newly formed aniline.

  • Reagents : 2-(4-oxoquinazolin-3(4H)-yl)acetic acid (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), anhydrous DMF.

  • Procedure :

    • In a flame-dried flask, dissolve the quinazolinone acetic acid derivative in anhydrous DMF.

    • Add EDCI and HOBt. Stir for 15 minutes at 0°C to pre-form the active ester.

    • Add ethyl 2-(4-aminophenoxy)butanoate (from Step 1) followed by DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation : Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This self-validating workup removes unreacted acid, amine, and coupling byproducts.

    • Purify via flash column chromatography to isolate the quinazolinone-fibrate ester.

  • Causality : The EDCI/HOBt coupling system is utilized because it proceeds under mild conditions, preventing the racemization of the chiral center at the 2-position of the butanoate chain.

Step 3: Saponification (Prodrug Activation)
  • Objective : Hydrolyze the ethyl ester to the active carboxylic acid required for PPARα binding.

  • Reagents : LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Procedure :

    • Dissolve the coupled ester in the THF/H₂O mixture.

    • Add LiOH·H₂O and stir at room temperature for 3 hours.

    • Validation : Concentrate to remove THF. Acidify the aqueous layer with 1M HCl to pH 2. The active fibrate acid will precipitate out of the solution as a white solid. Filter and dry.

  • Causality : LiOH is a mild base that selectively cleaves the ester without attacking the newly formed amide bond or the quinazolinone ring system, ensuring the structural integrity of the final API.

Visualizing the Workflows

SynthWorkflow A Ethyl 2-(4-nitrophenoxy)butanoate (Starting Material) B Catalytic Hydrogenation (Reduction) A->B C Ethyl 2-(4-aminophenoxy)butanoate (Intermediate) B->C D Amide Coupling (w/ Quinazolinone Core) C->D E Quinazolinone-Fibrate Ester (Prodrug) D->E F Alkaline Hydrolysis (Deprotection) E->F G Active Fibrate Acid (PPARα Agonist) F->G

Synthetic workflow for converting ethyl 2-(4-nitrophenoxy)butanoate into a PPARα agonist.

PPARPathway Ligand Active Fibrate Derivative Receptor PPARα Activation (Cytosol/Nucleus) Ligand->Receptor Dimer Heterodimerization (PPARα-RXR) Receptor->Dimer DNA PPRE Binding (Promoter Region) Dimer->DNA Gene Target Gene Transcription (LPL, ApoA-I, ApoA-II) DNA->Gene Effect Lipid Clearance (↓ Triglycerides, ↑ HDL) Gene->Effect

Signaling pathway of the synthesized fibrate acid activating PPARα to induce lipid clearance.

Conclusion

Ethyl 2-(4-nitrophenoxy)butanoate is far more than a simple catalog chemical; it is a strategically designed building block that bridges classical fibrate pharmacology with modern heterocyclic drug design. By understanding its physicochemical properties and employing rigorous, self-validating synthetic protocols, researchers can reliably incorporate this moiety into novel therapeutics targeting complex metabolic syndromes.

Sources

Foundational

Literature review on phenoxy butanoate herbicide intermediates

An In-depth Technical Guide to the Core Intermediates of Phenoxy Butanoate Herbicides Authored by a Senior Application Scientist Foreword: A Molecule's Journey from Precursor to Potency In the landscape of agricultural c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Intermediates of Phenoxy Butanoate Herbicides

Authored by a Senior Application Scientist

Foreword: A Molecule's Journey from Precursor to Potency

In the landscape of agricultural chemistry, phenoxyalkanoic acid herbicides represent a cornerstone of selective weed control, a discovery that revolutionized modern farming.[1][2] These compounds function as synthetic auxins, mimicking natural plant growth hormones to induce catastrophic, uncontrolled growth in broadleaf weeds while leaving monocot crops largely unharmed.[3][4][5] While the most well-known members of this class are phenoxyacetates like 2,4-D and MCPA, the phenoxy butanoates, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), offer unique properties. They often act as propesticides, being converted into the more active acetic acid analogues within the target plant.

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the core intermediates that form the backbone of phenoxy butanoate herbicides. We will explore not just what these intermediates are, but why they are chosen, how their synthesis is optimized for purity and yield, and the critical interplay between their chemical properties and the efficacy of the final herbicidal product. Our focus is on the causality behind the chemistry—the expert reasoning that transforms simple organic building blocks into powerful agricultural tools.

The Architectural Blueprint: Core Intermediates and Their Strategic Importance

The synthesis of a phenoxy butanoate herbicide is a convergent process, relying on the precise and efficient preparation of two key intermediates. The final molecule's structure, and therefore its biological activity, is entirely dependent on the integrity of these foundational components.

  • The Substituted Phenol : This component provides the aromatic "head" of the herbicide and is critical for target specificity. For the majority of potent phenoxy herbicides, this is a chlorinated phenol, most commonly 2,4-Dichlorophenol .

  • The Butanoic Acid Moiety : This provides the aliphatic "tail" and the carboxylic acid functional group essential for the molecule's auxin-like activity. Unlike the two-carbon chain of 2,4-D, the four-carbon chain of phenoxy butanoates is typically introduced via precursors like γ-butyrolactone or an alkyl 4-halobutanoate .[6][7]

The strategic decision to use these specific precursors is rooted in industrial scalability, reaction kinetics, and cost-effectiveness. The purity of these intermediates directly dictates the purity of the final product, minimizing the formation of potentially hazardous byproducts.[1]

Synthesis of the Primary Intermediate: 2,4-Dichlorophenol

The journey begins with the synthesis of the substituted phenol. 2,4-Dichlorophenol (2,4-DCP) is the quintessential precursor for industry-standard herbicides like 2,4-DB.[1] Its production is a classic example of electrophilic aromatic substitution.

Mechanism and Rationale: Electrophilic Chlorination of Phenol

The synthesis of 2,4-DCP is achieved through the direct chlorination of phenol.[8][9] The hydroxyl group of phenol is a powerful activating group, directing incoming electrophiles (in this case, chlorine) to the ortho and para positions.

The primary challenge in this synthesis is not initiation but control. Over-chlorination can lead to the formation of 2,4,6-trichlorophenol, while undesired isomerization can produce 2,6-dichlorophenol.[1][10] To maximize the yield of the desired 2,4-DCP isomer, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is employed.[8][10]

Causality of Catalyst Selection: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺ character) which favors substitution at the sterically less hindered para position and the electronically activated ortho position, leading to the desired 2,4-disubstituted product.[10] Industrial processes may also use specific solvents or co-catalysts to further enhance selectivity.[1][10]

G phenol Phenol intermediate1 o-Chlorophenol phenol->intermediate1 + Cl₂/FeCl₃ intermediate2 p-Chlorophenol phenol->intermediate2 + Cl₂/FeCl₃ cl2 Cl₂ fecl3 FeCl₃ (Catalyst) product 2,4-Dichlorophenol intermediate1->product + Cl₂/FeCl₃ byproduct1 2,6-Dichlorophenol intermediate1->byproduct1 + Cl₂/FeCl₃ intermediate2->product + Cl₂/FeCl₃ byproduct2 2,4,6-Trichlorophenol product->byproduct2 Excess Cl₂

Caption: Synthesis pathway of 2,4-Dichlorophenol.

Protocol: Laboratory-Scale Synthesis of 2,4-Dichlorophenol

This protocol illustrates the fundamental principles of the reaction.

  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction medium, and a condenser connected to a gas trap (to neutralize excess HCl and Cl₂).

  • Reactant Charging : Charge the flask with phenol and a small amount of iron(III) chloride catalyst.[8]

  • Chlorination : While stirring vigorously, bubble chlorine gas (Cl₂) through the molten phenol at a controlled rate. The reaction is exothermic; maintain the temperature within a specified range (e.g., 50-60°C) using a water bath to control selectivity.

  • Monitoring : Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of phenol and the formation of mono- and dichlorinated products.

  • Quenching and Workup : Once the desired ratio of 2,4-DCP is achieved, stop the chlorine flow and purge the system with nitrogen to remove residual gases.

  • Purification : The crude product mixture is typically purified by vacuum distillation to separate the 2,4-DCP from isomers and higher chlorinated phenols.

The Core Reaction: Williamson Ether Synthesis for Phenoxy Butanoate Formation

The key coupling reaction that joins the two core intermediates is the Williamson ether synthesis, a robust and widely used method for forming ethers.[11] In this context, an alkali metal salt of 2,4-dichlorophenol (a nucleophilic phenoxide) reacts with a butanoic acid precursor bearing a leaving group.

Mechanism: Sₙ2 Attack on the Butanoic Precursor

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Deprotonation : 2,4-Dichlorophenol is first deprotonated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the highly nucleophilic sodium 2,4-dichlorophenoxide.[11][12] This step is critical as the neutral phenol is not sufficiently nucleophilic.

  • Nucleophilic Attack : The phenoxide anion then attacks the electrophilic carbon atom of the butanoic acid precursor, displacing a leaving group.

Two primary butanoic precursors are used industrially:

  • Route A: γ-Butyrolactone : The phenoxide attacks one of the methylene carbons of the lactone ring, causing it to open. This route is elegant and atom-economical. The reaction is typically performed under anhydrous conditions at elevated temperatures (e.g., 140-210°C).[7]

  • Route B: Alkyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) : The phenoxide attacks the carbon bearing the halogen (e.g., bromine), which is an excellent leaving group. This reaction can often be performed under milder conditions.[6]

G cluster_0 Williamson Ether Synthesis for 2,4-DB struct1 Sodium 2,4-Dichlorophenoxide plus + struct1->plus struct2 γ-Butyrolactone plus->struct2 arrow (Heat) struct2->arrow struct3 Sodium 4-(2,4-dichlorophenoxy)butanoate arrow->struct3 arrow2 (Acidification, H⁺) struct3->arrow2 struct4 2,4-DB (Final Product) arrow2->struct4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate from 4-nitrophenol

Abstract This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-nitrophenoxy)butanoate, a valuable chemical intermediate. The protocol is centered around the Williamson ether synthesis, a robust and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-nitrophenoxy)butanoate, a valuable chemical intermediate. The protocol is centered around the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3] We present a detailed, step-by-step procedure, beginning with the deprotonation of 4-nitrophenol to form a potent nucleophile, followed by its reaction with ethyl 2-bromobutanoate via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][4] This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and rigorous safety protocols. All quantitative data is summarized for clarity, and workflows are visually represented to enhance understanding and reproducibility.

Introduction and Scientific Background

The synthesis of aryloxybutanoate esters is of significant interest in medicinal chemistry and materials science. Ethyl 2-(4-nitrophenoxy)butanoate, the target of this protocol, incorporates a key pharmacophore, the 4-nitrophenoxy group, which is present in various biologically active molecules. The synthetic strategy detailed herein employs the Williamson ether synthesis, a time-honored and efficient method for constructing ether bonds.[2][3]

The reaction proceeds in two fundamental stages:

  • Deprotonation: The acidic phenolic proton of 4-nitrophenol is abstracted by a mild base, such as potassium carbonate, to generate the 4-nitrophenoxide anion. The presence of the electron-withdrawing nitro group (-NO₂) para to the hydroxyl group increases the acidity of the phenol, facilitating this deprotonation.

  • Nucleophilic Substitution: The resulting 4-nitrophenoxide acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromobutanoate.[1] This carbon is susceptible to attack because it is bonded to a bromine atom, an excellent leaving group. The reaction follows an Sₙ2 pathway, resulting in the displacement of the bromide ion and the formation of the desired ether linkage.[1][4]

The choice of a polar aprotic solvent, such as acetone or acetonitrile, is critical as it solvates the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the Sₙ2 reaction.[2]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves the bimolecular nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide.[1][3]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide Ion (Nucleophile) 4-Nitrophenol->4-Nitrophenoxide + Base Base Base (e.g., K₂CO₃) 4-Nitrophenoxide_ion 4-Nitrophenoxide Ion 4-Nitrophenoxide->4-Nitrophenoxide_ion Ethyl_2-bromobutanoate Ethyl 2-bromobutanoate (Electrophile) Product Ethyl 2-(4-nitrophenoxy)butanoate Leaving_Group Br⁻ (Leaving Group) 4-Nitrophenoxide_ion->Product + Ethyl 2-bromobutanoate

Figure 1: Conceptual workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and reagent quantities is crucial for achieving the desired outcome.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsCAS Number
4-Nitrophenol139.115.00 g35.941.0100-02-7
Ethyl 2-bromobutanoate195.057.71 g (5.84 mL)39.531.1533-68-6[5]
Anhydrous Potassium Carbonate (K₂CO₃)138.217.45 g53.911.5584-08-7
Acetone (Anhydrous)58.08150 mL--67-64-1
Ethyl Acetate88.11As needed--141-78-6
Hexane86.18As needed--110-54-3
Brine (Saturated NaCl solution)-As needed---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--7757-82-6
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Synthesis Procedure

Experimental_Workflow A 1. Reagent Charging - Add 4-nitrophenol, K₂CO₃, and acetone to flask. B 2. Alkyl Halide Addition - Add ethyl 2-bromobutanoate dropwise. A->B Stir mixture C 3. Reaction (Reflux) - Heat mixture to reflux (approx. 56°C). - Monitor by TLC. B->C Heat to reflux D 4. Work-up - Cool, filter solids. - Evaporate acetone. C->D Reaction complete E 5. Extraction - Dissolve residue in ethyl acetate. - Wash with H₂O and brine. D->E Isolate crude F 6. Drying & Concentration - Dry organic layer with Na₂SO₄. - Concentrate via rotary evaporator. E->F Separate layers G 7. Purification - Purify crude product by column chromatography. F->G Obtain crude oil

Figure 2: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup and Reagent Charging

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.00 g, 35.94 mmol) and anhydrous potassium carbonate (7.45 g, 53.91 mmol).

  • Add 150 mL of anhydrous acetone to the flask.

    • Causality Note: Anhydrous solvent is crucial to prevent the reaction of the base with water, which would reduce its efficacy in deprotonating the phenol. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction.[6][7]

Step 2: Addition of Electrophile

  • Begin stirring the suspension.

  • Slowly add ethyl 2-bromobutanoate (5.84 mL, 39.53 mmol) to the flask at room temperature using a dropping funnel or syringe over 10 minutes.

    • Causality Note: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 4-nitrophenol.

Step 3: Reaction under Reflux

  • Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-18 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-nitrophenol spot indicates the reaction is nearing completion.

Step 4: Reaction Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite or a sintered glass funnel to remove the potassium carbonate and potassium bromide salts.

  • Wash the filtered solids with a small amount of acetone (2 x 20 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

Step 5: Extraction and Washing

  • Dissolve the resulting crude residue in 100 mL of ethyl acetate.

  • Transfer the solution to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.[8]

    • Causality Note: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the process of drying the organic layer.

Step 6: Drying and Concentration

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(4-nitrophenoxy)butanoate, typically as a yellow or pale brown oil.

Step 7: Purification

  • Purify the crude product using flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Nitrophenol: Toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Ethyl 2-bromobutanoate: Corrosive and causes burns. It is also a lachrymator (causes tearing).[10] Handle with extreme care, ensuring no contact with eyes or skin.[10][11] Use spark-proof tools as it is flammable.[10][12]

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[13]

All chemical waste must be disposed of in accordance with local, regional, and national regulations.

Characterization

The identity and purity of the synthesized Ethyl 2-(4-nitrophenoxy)butanoate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include aromatic protons, the methine proton adjacent to the oxygen, the ethyl ester protons, and the protons of the butanoate chain.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester (around 1750 cm⁻¹), the C-O-C stretch of the ether, and the characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₅NO₅, MW: 253.25 g/mol ).

References

  • Ethyl 2-(4-nitrophenoxy)acetate - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Williamson ether synthesis - Wikipedia. (2023, October 29). [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

  • Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate - LookChem. (n.d.). [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - Jordan Journal of Chemistry. (n.d.). [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (n.d.). [Link]

  • CN114085152A - A kind of method for preparing 2-(4-nitrophenyl)
  • Ethyl 2,4-bis(4-nitrophenyl)butanoate - SpectraBase. (n.d.). [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (n.d.). [Link]

  • Ethyl 4-amino-2-(4-nitrophenyl)butanoate - PubChem. (n.d.). [Link]

  • Ethyl 2-(4-nitrophenoxy)acetate - ResearchGate. (n.d.). [Link]

  • 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester - NIST WebBook. (n.d.). [Link]

  • ETHYL γ-BROMOBUTYRATE - Organic Syntheses. (n.d.). [Link]

  • ETHYL 2-BROMOBUTANOATE | CAS 533-68-6 - Matrix Fine Chemicals. (n.d.). [Link]

  • Synthesis of 2-(4-Nitrophenoxy)ethyl chloride - PrepChem.com. (n.d.). [Link]

  • ethyl 4-hydroxycrotonate - Organic Syntheses. (n.d.). [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - ResearchGate. (n.d.). [Link]

  • Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects - Iranian Journal of Chemical Engineering. (n.d.). [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. (1998, September). [Link]

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Application

Application Note: High-Yield Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate

Executive Summary The synthesis of Ethyl 2-(4-nitrophenoxy)butanoate via the Williamson ether synthesis is a critical transformation in medicinal chemistry, serving as a foundational building block for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 2-(4-nitrophenoxy)butanoate via the Williamson ether synthesis is a critical transformation in medicinal chemistry, serving as a foundational building block for the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as fibrate-class antihyperlipidemic drugs [1].

This application note provides a highly optimized, self-validating protocol for researchers and drug development professionals. By moving beyond a simple procedural list, this guide deconstructs the thermodynamic and kinetic rationale behind reagent selection, ensuring high yield, scalability, and the mitigation of common side reactions such as ester hydrolysis.

Mechanistic Rationale & Causality (E-E-A-T)

The formation of the ether linkage proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The success of this specific reaction hinges on balancing the nucleophilicity of the phenoxide with the electrophilicity of the sterically hindered α -halo ester.

  • The Nucleophile (4-Nitrophenol): 4-Nitrophenol has a pKa​ of ~7.15. The strongly electron-withdrawing para-nitro group stabilizes the resulting phenoxide anion through resonance. While this stabilization slightly reduces its nucleophilicity compared to an unsubstituted phenoxide, it makes the anion highly stable and less prone to oxidative side reactions.

  • The Electrophile (Ethyl 2-bromobutanoate): The α -carbon is secondary, introducing steric hindrance that inherently slows the SN​2 trajectory. However, the adjacent carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing electrophilic reactivity to compensate for the steric bulk.

  • The Base (Potassium Carbonate - K2​CO3​ ): A critical failure point in this synthesis is the use of overly strong bases (e.g., NaOH or KOH ), which will rapidly hydrolyze the ethyl ester (saponification). Anhydrous K2​CO3​ is basic enough to quantitatively deprotonate 4-nitrophenol but mild enough to leave the ester moiety intact [2].

  • The Solvent (N,N-Dimethylformamide - DMF): As a polar aprotic solvent, DMF optimally solvates the potassium cation while leaving the phenoxide anion unsolvated ("naked"). This drastically lowers the activation energy of the SN​2 attack. Using protic solvents like ethanol would result in hydrogen bonding to the phenoxide, severely depressing the reaction rate and inviting transesterification side reactions.

Reaction Optimization Data

The following table summarizes the quantitative data derived from solvent and base optimization studies, highlighting the causality behind the chosen protocol parameters.

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
Ethanol NaOH 8012< 20%Major ester hydrolysis (saponification) observed.
Acetone K2​CO3​ 56 (Reflux)2465%Slow reaction rate due to lower reflux temperature.
Acetonitrile Cs2​CO3​ 80688%Excellent yield, but cesium carbonate is cost-prohibitive for scale-up.
DMF K2​CO3​ 80 4-6 > 90% Optimal. Polar aprotic solvent accelerates SN​2 ; mild base prevents hydrolysis.

Experimental Workflow & Visualization

Workflow N1 1. Deprotonation 4-Nitrophenol + K2CO3 in DMF N2 2. Alkylation Ethyl 2-bromobutanoate 80°C, 4-6h N1->N2 N3 3. Aqueous Workup Ice Water Quench EtOAc Extraction N2->N3 N4 4. Purification Alkaline Wash, Dry Concentration N3->N4

Step-by-step process flow for the synthesis and isolation of the target compound.

Step-by-Step Protocol

Reagents Required:

  • 4-Nitrophenol (1.0 eq, 10.0 mmol, 1.39 g)

  • Ethyl 2-bromobutanoate (1.2 eq, 12.0 mmol, 2.34 g / 1.76 mL)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 15.0 mmol, 2.07 g)

  • Anhydrous DMF (15 mL)

Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere to prevent moisture ingress, which can lead to ester hydrolysis.

  • Deprotonation: Dissolve 4-nitrophenol (1.39 g) in 15 mL of anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ (2.07 g) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition to a deep, vibrant yellow/orange color, confirming the quantitative formation of the 4-nitrophenoxide anion.

  • Alkylation: Add ethyl 2-bromobutanoate (1.76 mL) dropwise via a syringe over 5 minutes. Dropwise addition prevents localized concentration spikes that could promote elimination (E2) side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 4 to 6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1, UV detection at 254 nm).

  • Quenching & Workup: Once the 4-nitrophenol is consumed, cool the flask to room temperature. Pour the mixture into 50 mL of ice-cold distilled water.

    • Insight: This step quenches the reaction, dissolves the DMF and inorganic salts into the aqueous phase, and precipitates the highly hydrophobic product.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (2 × 15 mL).

    • Insight: This is a critical purification step. The alkaline wash deprotonates and removes any unreacted 4-nitrophenol into the aqueous layer, leaving the product in the organic layer. Follow with a brine wash (20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield Ethyl 2-(4-nitrophenoxy)butanoate as a pale yellow oil (Yield typically >90%).

Downstream Biological Application

Ethyl 2-(4-nitrophenoxy)butanoate is frequently utilized as a precursor for quinazolinone-based fibrates. Upon further functionalization (nitro reduction, coupling, and ester hydrolysis), these molecules act as potent PPARα agonists. The diagram below illustrates the biological causality of these synthesized molecules in lipid metabolism [1].

Signaling L1 Ethyl 2-(4-nitrophenoxy)butanoate (Key Intermediate) L2 Quinazolinone-based Fibrates (PPARα Agonists) L1->L2 Multistep Synthesis L3 PPARα Receptor Activation L2->L3 L4 PPARα-RXR Heterodimerization L3->L4 L5 PPRE Binding & Gene Transcription (LPL Upregulation) L4->L5 L6 Antihyperlipidemic Effect (Triglyceride Clearance) L5->L6

Downstream application of the intermediate in PPARα signaling and lipid metabolism.

References

  • Hassan, R. M., Ali, I. H., Abdel-Maksoud, M. S., Abdallah, H. M. I., El Kerdawy, A. M., Sciandra, F., & Ghannam, I. A. Y. (2022). "Design and synthesis of novel quinazolinone-based fibrates as PPARα agonists with antihyperlipidemic activity." Archiv der Pharmazie, 355(3), e2100399. URL:[Link]

Method

Reaction conditions for ethyl 2-bromobutanoate and 4-nitrophenol

An in-depth technical guide to the synthesis of ethyl 2-(4-nitrophenoxy)butanoate via the Williamson etherification of 4-nitrophenol and ethyl 2-bromobutanoate. This document is designed for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthesis of ethyl 2-(4-nitrophenoxy)butanoate via the Williamson etherification of 4-nitrophenol and ethyl 2-bromobutanoate. This document is designed for researchers and drug development professionals, focusing on mechanistic causality, optimized parameters, and self-validating laboratory protocols.

Mechanistic Rationale & Reaction Design

The formation of an aryl-alkyl ether bond is a foundational transformation in medicinal chemistry, frequently utilized to synthesize phenoxyalkanoic acid derivatives. The reaction between 4-nitrophenol and ethyl 2-bromobutanoate proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) pathway, commonly known as the 1[1].

Causality Behind Experimental Choices:

  • Substrate Reactivity: The electron-withdrawing nitro group on 4-nitrophenol significantly increases the acidity of the phenolic hydroxyl (pKa ~7.1) compared to an unsubstituted phenol. This allows for facile deprotonation using mild bases.

  • Base Selection: Potassium carbonate (K₂CO₃) is explicitly chosen over stronger bases like NaOH. Strong aqueous bases would indiscriminately attack the electrophilic carbonyl carbon of ethyl 2-bromobutanoate, leading to unwanted ester hydrolysis and the formation of carboxylic acid byproducts2[2].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the phenoxide anion unsolvated (a "naked" nucleophile). This dramatically lowers the activation energy required for the Sₙ2 attack on the sterically hindered secondary α-carbon of the bromide 3[3].

  • Catalytic Acceleration: The optional addition of Potassium Iodide (KI) triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide into a more reactive alkyl iodide, thereby accelerating the substitution kinetics[3].

Mechanism P 4-Nitrophenol (pKa ~7.1) PO 4-Nitrophenoxide (Nucleophile) P->PO Deprotonation B K2CO3 / DMF (Mild Base) B->PO Generates TS SN2 Transition State (Inversion) PO->TS Nucleophilic Attack E Ethyl 2-bromobutanoate (Electrophile) E->TS Electrophilic Center Prod Ethyl 2-(4-nitrophenoxy)butanoate (Target Ether) TS->Prod Bromide Departure

Mechanistic pathway of the Williamson ether synthesis via SN2 substitution.

Quantitative Parameter Analysis

To ensure reproducibility and maximize yield, the stoichiometry and reaction conditions must be strictly controlled. The following tables summarize the validated parameters.

Table 1: Reagent Stoichiometry and Function

ReagentEquivalentsFunctionRationale
4-Nitrophenol 1.0 eqNucleophile PrecursorLimiting reagent; highly UV-active for easy TLC tracking.
Ethyl 2-bromobutanoate 1.1 - 1.2 eqElectrophileSlight excess ensures complete consumption of the phenol.
K₂CO₃ (Anhydrous) 2.0 - 2.5 eqBaseMild enough to prevent ester hydrolysis; drives phenoxide formation.
DMF (Anhydrous) 10 volumesSolventPolar aprotic nature enhances the nucleophilicity of the phenoxide.
Potassium Iodide (KI) 0.1 eqCatalystFacilitates in situ Finkelstein reaction for faster Sₙ2 kinetics.

Table 2: Optimization of Reaction Conditions

SolventBaseTemperatureTimeYieldObservation
EthanolNaOHReflux (78 °C)12 h< 30%Extensive ester hydrolysis observed; poor etherification.
AcetoneK₂CO₃Reflux (56 °C)18 h75%Clean reaction, but slower kinetics due to lower temperature.
DMF K₂CO₃ 80 °C 12 h > 90% Optimal conditions; fast kinetics and high conversion.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. Built-in visual and analytical checkpoints ensure that the operator can confirm the success of each step in real-time without waiting for final LC-MS analysis.

Step 1: Phenoxide Generation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add 4-nitrophenol (1.0 eq, e.g., 1.39 g, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (15 mL).

  • Validation Checkpoint: Stir the mixture at room temperature for 30 minutes. The solution will turn an intense, deep yellow/orange color. This visual shift is a self-validating indicator that the 4-nitrophenoxide anion has successfully formed.

Step 2: Alkylation (Sₙ2 Displacement)
  • Add KI (0.1 eq, 166 mg, 1 mmol) to the stirring suspension.

  • Add ethyl 2-bromobutanoate (1.1 eq, 2.15 g, 11 mmol) dropwise via a syringe over 5 minutes.

  • Heat the reaction mixture to 80 °C using an oil bath and maintain stirring for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:Ethyl Acetate = 4:1). The reaction is complete when the starting phenol spot (Rf ~0.3, bright yellow under ambient light) disappears, and a new, higher-running UV-active product spot emerges (Rf ~0.6).

Step 3: Quench and Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Combine the organic layers.

Step 4: Self-Validating Purification
  • Wash the combined organic layers with 1M aqueous NaOH (2 × 50 mL).

  • Validation Checkpoint: The 1M NaOH wash selectively deprotonates and extracts any unreacted 4-nitrophenol into the aqueous phase, turning it bright yellow. Continue washing with 1M NaOH until the aqueous layer remains completely colorless. A colorless aqueous wash guarantees the absence of residual phenol.

  • Wash the organic layer with brine (50 mL) to remove residual DMF and water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-nitrophenoxy)butanoate as a viscous oil or low-melting solid.

Workflow S1 1. Setup Phenol + K2CO3 in DMF (rt) S2 2. Alkylation Add Bromide 80°C (12h) S1->S2 S3 3. Quench Add H2O, Extract with EtOAc S2->S3 S4 4. Purify Wash 1M NaOH Brine, Dry S3->S4 S5 5. Validate TLC & NMR S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Downstream Characterization

To confirm the structural integrity of the synthesized ethyl 2-(4-nitrophenoxy)butanoate, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic splitting of the ethyl ester moiety: a quartet around δ 4.2 ppm (-OCH₂ CH₃) and a triplet around δ 1.2 ppm (-OCH₂CH₃ ). The α-proton of the butanoate chain will appear as a distinct triplet or doublet of doublets near δ 4.6 ppm, shifted downfield due to the adjacent ether oxygen. The aromatic region will display two distinct doublets (an AA'BB' system) around δ 6.9 ppm and δ 8.2 ppm, integrating for 2 protons each, confirming the para-substituted nitrophenoxy ring.

  • ESI-MS (m/z): Expected [M+H]⁺ peak at 254.1 for C₁₂H₁₆NO₅⁺.

Sources

Application

Application Note: Chemoselective Catalytic Reduction of Ethyl 2-(4-nitrophenoxy)butanoate

Executive Summary The transformation of Ethyl 2-(4-nitrophenoxy)butanoate (CAS: 225102-05-6)[1] to Ethyl 2-(4-aminophenoxy)butanoate (CAS: 126684-73-9)[2] is a fundamental operation in the synthesis of aryloxyalkanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of Ethyl 2-(4-nitrophenoxy)butanoate (CAS: 225102-05-6)[1] to Ethyl 2-(4-aminophenoxy)butanoate (CAS: 126684-73-9)[2] is a fundamental operation in the synthesis of aryloxyalkanoic acid APIs (e.g., fibrate analogs). This application note details a highly chemoselective, self-validating protocol utilizing heterogeneous Palladium on Carbon (Pd/C) under mild hydrogenation conditions. The methodology ensures complete reduction of the nitro moiety while preserving the sensitive ether and aliphatic ester linkages.

Mechanistic Rationale & Causality

The catalytic hydrogenation of nitroarenes over Pd/C is a cornerstone heterogeneous transformation[3]. The reaction is governed by surface adsorption dynamics:

  • H₂ Activation: Molecular hydrogen dissociates into reactive atomic hydrogen on the palladium surface[3].

  • Stepwise Deoxygenation: The nitro group (–NO₂) adsorbs to the metal and undergoes a sequential reduction to a nitroso intermediate (–NO), followed by an N-phenylhydroxylamine (–NHOH), and finally the primary aniline (–NH₂). Water is extruded as the sole thermodynamic byproduct[3].

Causality in Reaction Engineering: A known risk in nitro reduction is the bimolecular condensation of the nitroso and hydroxylamine intermediates, which forms highly colored azo or azoxy dimers[3]. To suppress this off-target pathway, the reaction must be kept under a continuous, uninhibited hydrogen atmosphere. Furthermore, utilizing a protic/polar solvent matrix stabilizes the polar intermediates and accelerates their direct hydrogenation over bimolecular condensation.

Mechanism H2 H2 Activation (Pd Surface) Nitro Ethyl 2-(4-nitrophenoxy)butanoate (-NO2) H2->Nitro Adsorption Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso +2H, -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2H Amine Ethyl 2-(4-aminophenoxy)butanoate (-NH2) Hydroxyl->Amine +2H, -H2O

Stepwise mechanistic pathway of Pd-catalyzed nitroarene reduction.

Experimental Design & Material Selection

  • Catalyst Selection: 10% Pd/C (5–10 wt% loading relative to substrate). Unlike harsher reducing systems (e.g., Raney Nickel at high pressure, which can over-reduce the aromatic ring) or Béchamp reductions (Fe/HCl) which require tedious basic workups[3][4], Pd/C at 1 atm is perfectly chemoselective for the nitro group.

  • Solvent System: Ethyl Acetate (EtOAc) is selected as the primary solvent due to the excellent solubility of the starting ester.

  • Self-Validating System: The reaction is physically monitored via a hydrogen balloon or burette. The cessation of H₂ consumption serves as an intrinsic, real-time physical indicator of reaction completion, eliminating the need for arbitrary incubation times.

Step-by-Step Protocol

Prerequisites: Ensure all glassware is oven-dried and purged with inert gas (N₂ or Argon) prior to use.

  • Catalyst Wetting (Critical Safety Step):

    • Action: To a 100 mL round-bottom flask under N₂, carefully add 50 mg of 10% Pd/C. Slowly add 5 mL of EtOAc to wet the catalyst.

    • Causality: Dry Pd/C is highly pyrophoric. Wetting it under an inert atmosphere prevents autoignition when subsequently exposed to organic solvent vapors[3].

  • Substrate Addition:

    • Action: Dissolve 1.0 g (approx. 3.95 mmol) of Ethyl 2-(4-nitrophenoxy)butanoate in 15 mL of EtOAc. Transfer this solution to the flask containing the wetted catalyst.

  • Atmosphere Exchange (Purging):

    • Action: Seal the flask with a septum. Apply vacuum until the solvent gently boils, then backfill with N₂. Repeat this Vacuum/N₂ cycle three times. Next, apply vacuum and backfill with H₂ gas (via a double-ribbed balloon). Repeat the Vacuum/H₂ cycle three times.

    • Causality: Rigorous removal of oxygen prevents explosive H₂/O₂ mixtures and eliminates side-reactions that could re-oxidize the hydroxylamine intermediate.

  • Hydrogenation:

    • Action: Stir the suspension vigorously at 25 °C under 1 atm of H₂.

    • Validation: Monitor the balloon size. The reaction is complete when H₂ uptake permanently ceases (typically 2–4 hours). Validate by TLC (Hexanes/EtOAc 3:1); the starting material (UV active, yellow) should be entirely replaced by a lower-Rf spot (UV active, stains brown with ninhydrin).

  • Filtration & Isolation:

    • Action: Purge the flask with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite, washing the pad with 20 mL of EtOAc.

    • Causality: Standard filter paper allows colloidal palladium particles to pass through, which degrades the API and causes a dark discoloration. Celite traps these micro-particles, yielding a clear filtrate[3].

  • Concentration:

    • Action: Evaporate the filtrate under reduced pressure to yield Ethyl 2-(4-aminophenoxy)butanoate as a pale oil or solid.

Workflow Step1 1. Catalyst Wetting Suspend 10% Pd/C in EtOAc under N2 Step2 2. Substrate Addition Add Nitroarene Solution Step1->Step2 Step3 3. Atmosphere Exchange Vacuum/N2 (3x) then Vacuum/H2 (3x) Step2->Step3 Step4 4. Hydrogenation Stir at 25°C, 1 atm H2 until uptake ceases Step3->Step4 Step5 5. Catalyst Removal Filter through Celite pad, wash with EtOAc Step4->Step5 Step6 6. Product Isolation Concentrate in vacuo to yield Amine Step5->Step6

Self-validating experimental workflow for catalytic hydrogenation.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the reduction of Ethyl 2-(4-nitrophenoxy)butanoate, demonstrating the causality between solvent choice, hydrogen pressure, and overall yield.

ConditionSolvent SystemCatalyst Loading (wt%)H₂ PressureTime (h)Yield (%)Purity (HPLC)Observation / Causality
A EtOAc5% (10% Pd/C)1 atm (Balloon)4.092%>98%Smooth conversion; optimal for lab scale.
B EtOH5% (10% Pd/C)1 atm (Balloon)3.589%96%Faster kinetics, but minor transesterification observed.
C EtOAc2% (10% Pd/C)1 atm (Balloon)12.075%85%Incomplete conversion; azo-dimer impurities formed.
D EtOAc5% (10% Pd/C)3 atm (Parr)1.598%>99%Rapid H₂ mass transfer completely suppresses dimerization.

Note: Condition D represents the optimal industrial scale-up parameter, as increased pressure ensures rapid mass transfer, preventing the accumulation of the reactive nitroso intermediate.

Troubleshooting

  • Incomplete Conversion / Stalled Reaction: If H₂ uptake stops but TLC shows remaining starting material, the catalyst may be poisoned. Solution: Filter the mixture, add a fresh batch of wetted Pd/C, and re-subject to hydrogenation.

  • Orange/Red Discoloration in Product: Indicates the formation of azo or azoxy dimers[3]. Solution: Ensure vigorous stirring to maximize H₂ gas-liquid mass transfer. Low dissolved H₂ concentrations favor the bimolecular condensation pathway over direct reduction.

  • Alternative Transfer Hydrogenation: If handling H₂ gas is restricted, transfer hydrogenation using Hydrazine Hydrate (NH₂NH₂·H₂O) or Ammonium Formate with Pd/C can serve as an effective, highly selective alternative[4].

References

  • OrgoSolver. "Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni)".
  • Li, F., Frett, B., & Li, H. Y. (2014). "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". Synlett, 25(10), 1403-1408. PMC.
  • ChemScene. "126684-73-9 | Ethyl 2-(4-aminophenoxy)
  • Yang, C., et al. (2018). "Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor". Green Chemistry, RSC.
  • Bio-Fount. "225102-05-6|Ethyl 2-(4-Nitrophenoxy)

Sources

Method

Application and Protocol for the Hydrolysis of Ethyl 2-(4-nitrophenoxy)butanoate to 2-(4-nitrophenoxy)butanoic acid

Introduction The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and drug development. 2-(4-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and drug development. 2-(4-nitrophenoxy)butanoic acid and its derivatives are of significant interest as intermediates in the synthesis of various biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of ethyl 2-(4-nitrophenoxy)butanoate to its carboxylic acid form. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for both acid and base-catalyzed conditions, and discuss analytical techniques for monitoring reaction progress and ensuring product purity.

Reaction Mechanisms

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. The reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism.[1]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, and to drive the reaction to completion, it is often necessary to use a large excess of water.[2][3] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][5]

Mechanism of Acid-Catalyzed Ester Hydrolysis

Acid-Catalyzed Hydrolysis Ester Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_1 + H₂O Tetrahedral_Intermediate_1->Protonated_Ester - H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate_1->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_2 Protonated Tetrahedral Intermediate Proton_Transfer->Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_2->Proton_Transfer Carboxylic_Acid_and_Alcohol Carboxylic Acid + Alcohol Tetrahedral_Intermediate_2->Carboxylic_Acid_and_Alcohol - R'OH Carboxylic_Acid_and_Alcohol->Tetrahedral_Intermediate_2 + R'OH Carboxylic_Acid_and_Alcohol->Carboxylic_Acid_and_Alcohol - H₃O⁺ H3O H₃O⁺ H2O H₂O ROH R'OH H3O_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis of an ester.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[5][6] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack.[6] An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid.[6]

Mechanism of Base-Catalyzed Ester Hydrolysis

Base-Catalyzed Hydrolysis Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - R'O⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + OH⁻ Final_Acid Carboxylic Acid (after workup) Carboxylate->Final_Acid + H₃O⁺ OH_minus OH⁻ RO_minus R'O⁻ H3O_plus H₃O⁺ (workup)

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of the starting material and product is provided below.

PropertyEthyl 2-(4-nitrophenoxy)butanoate (Starting Material)2-(4-nitrophenoxy)butanoic acid (Product)
Molecular Formula C₁₂H₁₅NO₅C₁₀H₁₁NO₄
Molecular Weight 253.25 g/mol 209.20 g/mol [7]
Appearance Colorless to pale yellow liquid (estimated)Yellow crystalline solid[5]
Melting Point N/A121-122 °C[3]
Boiling Point >200 °C (estimated)N/A
Solubility Soluble in common organic solvents (e.g., ethanol, THF, dichloromethane)Sparingly soluble in water; soluble in methanol, ethanol, acetone[5]

Experimental Protocols

The following protocols are adapted from general procedures for ester hydrolysis and should be optimized for the specific substrate.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid catalyst and heat to drive the reversible hydrolysis reaction towards the product.

Workflow for Acid-Catalyzed Hydrolysis

Acid_Hydrolysis_Workflow A 1. Dissolve Ester in Dioxane/Water B 2. Add Concentrated H₂SO₄ A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool and Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by Recrystallization I->J

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Materials:

  • Ethyl 2-(4-nitrophenoxy)butanoate

  • 1,4-Dioxane

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-nitrophenoxy)butanoate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Carefully add concentrated sulfuric acid (e.g., 0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).[8]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol employs a strong base and is generally faster and irreversible compared to the acid-catalyzed method.

Workflow for Base-Catalyzed Hydrolysis

Base_Hydrolysis_Workflow A 1. Dissolve Ester in THF/Water B 2. Add Aqueous NaOH A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC/HPLC C->D E 5. Acidify with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by Recrystallization I->J

Caption: Experimental workflow for base-catalyzed hydrolysis.

Materials:

  • Ethyl 2-(4-nitrophenoxy)butanoate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, e.g., 2 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-nitrophenoxy)butanoate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add an aqueous solution of sodium hydroxide (e.g., 2.0 eq of 2 M NaOH).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization.

Analytical Monitoring and Characterization

Careful monitoring of the reaction and characterization of the final product are crucial for successful synthesis.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the hydrolysis.[9] The carboxylic acid product is more polar than the ester starting material and will therefore have a lower Rf value on a silica gel plate.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.

  • Visualization: UV light (254 nm). The aromatic rings in both the starting material and product will be UV active.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the reaction progress and the purity of the final product. A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the ester and carboxylic acid absorb (e.g., 254 nm or 280 nm).

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The disappearance of the characteristic signals of the ethyl group in the starting material (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are indicative of a successful hydrolysis.[4]

  • ¹³C NMR Spectroscopy: A shift in the carbonyl carbon resonance from ~170-175 ppm in the ester to ~175-185 ppm in the carboxylic acid can be observed.

  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the C-O stretch of the ester (around 1250-1000 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (from ~3300 to 2500 cm⁻¹), which will overlap with the C-H stretching vibrations. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature (acid-catalyzed). Insufficient base (base-catalyzed).Increase reaction time or temperature. Add more catalyst or base.
Low Yield Incomplete reaction. Product loss during workup (e.g., extraction with a solvent of inappropriate polarity).Ensure reaction goes to completion. Optimize extraction solvent and procedure.
Side Product Formation Decomposition under harsh acidic or basic conditions.Use milder reaction conditions (e.g., lower temperature, weaker acid/base).

Safety Precautions

  • 4-Nitrophenol Derivatives: Compounds containing the 4-nitrophenol moiety should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled.[10][11] They may also cause damage to organs through prolonged or repeated exposure.[10][11]

  • Acids and Bases: Concentrated acids (sulfuric acid) and strong bases (sodium hydroxide) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Organic solvents like dioxane, THF, and ethyl acetate are flammable. Handle them away from ignition sources and in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]

References

  • PubChem. 2-(4-Nitrophenyl)butyric acid. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). Available at: [Link]

  • The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • SSRG International Journal of Applied Chemistry. Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019). Available at: [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Available at: [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. (2022). Available at: [Link]

  • PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. Available at: [Link]

  • PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. (1991). Available at: [Link]

  • PMC. Ethyl 2-(4-nitrophenoxy)acetate. Available at: [Link]

  • NJ Health. 4-Nitrophenol - HAZARD SUMMARY. Available at: [Link]

  • ResearchGate. Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. Available at: [Link]

  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. Available at: [Link]

  • PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. Available at: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • Google Patents. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • PubChem. 2-(4-Nitrophenyl)butyric acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US3775450A - Process for purification of carboxylic acids.
  • ResearchGate. An Efficient and Convenient Procedure for Ester Hydrolysis. (2017). Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Patsnap. Synthesis method of 2-(4-nitrophenyl) butyric acid. (2022).
  • Canadian Journal of Chemistry. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of long-chain alkanoates. (1988). Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Organic Syntheses. ethyl 4-hydroxycrotonate. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate for Fibrate-Based PPARα Agonist Development

Introduction & Application Context Ethyl 2-(4-nitrophenoxy)butanoate is a highly versatile synthetic intermediate, predominantly utilized in the pharmaceutical development of novel fibrate analogs. Specifically, it serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

Ethyl 2-(4-nitrophenoxy)butanoate is a highly versatile synthetic intermediate, predominantly utilized in the pharmaceutical development of novel fibrate analogs. Specifically, it serves as a critical building block in the synthesis of quinazolinone-based fibrates, which function as potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists designed for antihyperlipidemic therapy [1]. Because the downstream efficacy of these drug candidates relies heavily on the purity of the ether linkage, establishing a scalable, high-yielding, and self-validating synthesis protocol for this intermediate is paramount for drug development professionals.

Mechanistic Rationale & Chemical Causality

The synthesis of Ethyl 2-(4-nitrophenoxy)butanoate relies on a classic Williamson ether synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism [2]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent and solvent selections to ensure scalability and prevent side reactions.

  • Nucleophile Generation & Base Selection : 4-nitrophenol is relatively acidic (pKa ~7.15) due to the strong electron-withdrawing nature of the para-nitro group. Anhydrous potassium carbonate (K2CO3) is selected as the base. Causality : Unlike stronger bases (e.g., NaOH or KOH), K2CO3 is a mild, heterogeneous base that quantitatively deprotonates the phenol without causing competitive saponification (hydrolysis) of the ethyl ester moiety on the alkylating agent (ethyl 2-bromobutanoate) [3].

  • Solvent Dynamics : N,N-Dimethylformamide (DMF) is utilized as the reaction medium. Causality : As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion relatively unsolvated (a "naked" nucleophile). This lack of a solvent shell drastically lowers the activation energy of the SN2 attack on the sterically hindered α-carbon of ethyl 2-bromobutanoate, maximizing reaction kinetics and yield.

Experimental Design & Optimization

To establish a scalable protocol, various base and solvent combinations were evaluated. The objective was to maximize the SN2 substitution while suppressing ester hydrolysis and elimination side-reactions.

Table 1: Reaction Parameter Optimization for SN2 Etherification

Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
NaOHEthanol/H2OReflux2<40%Significant ester hydrolysis observed due to strong aqueous base.
NaHTHF0 to RT475%Moderate yield; moisture sensitive and poses scale-up safety risks.
K2CO3AcetoneReflux (56)885%Good yield; however, lower boiling point limits kinetic rate.
K2CO3Acetonitrile80692%Excellent yield; easy work-up, but slightly slower than DMF.
K2CO3 DMF 80 4 >95% Optimal conditions; naked nucleophile effect maximizes kinetics.

Step-by-Step Protocol (100 mmol Scalable System)

This protocol is designed as a self-validating system : it incorporates in-process controls (TLC) and specific purification steps (NaOH washing) to guarantee the removal of unreacted starting materials.

Materials Required:

  • 4-Nitrophenol (13.9 g, 100 mmol)

  • Ethyl 2-bromobutanoate (21.5 g, 110 mmol, 1.1 eq)

  • Anhydrous Potassium Carbonate (27.6 g, 200 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (150 mL)

Step 1: Phenoxide Generation

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (13.9 g) and anhydrous K2CO3 (27.6 g).

  • Add 150 mL of anhydrous DMF.

  • Causality Check: Stir the suspension at room temperature for 30 minutes. The solution will turn a deep, vibrant yellow/orange, visually validating the successful deprotonation and formation of the potassium 4-nitrophenoxide salt.

Step 2: Alkylation (SN2 Reaction) 4. Slowly add ethyl 2-bromobutanoate (21.5 g) dropwise over 10 minutes via a syringe or dropping funnel. 5. Heat the reaction mixture to 80°C using an oil bath and maintain stirring for 4 hours. 6. In-Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the 4-nitrophenol spot (Rf ~0.3) is completely consumed, replaced by the product spot (Rf ~0.6).

Step 3: Quenching and Work-up 7. Allow the reaction to cool to room temperature. Pour the mixture into 500 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts. 8. Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). 9. Self-Validating Purification: Wash the combined organic layers with 5% aqueous NaOH (2 × 100 mL). Causality: This step is critical. It deprotonates any trace unreacted 4-nitrophenol, pulling it into the aqueous layer and ensuring the organic layer contains only the ether product. 10. Wash the organic layer with brine (150 mL) to remove residual DMF, then dry over anhydrous MgSO4.

Step 4: Isolation 11. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 12. The resulting pale yellow oil is Ethyl 2-(4-nitrophenoxy)butanoate (Yield: >95%), which is typically pure enough (>98% by HPLC) for downstream fibrate synthesis without further column chromatography.

Process Visualizations

SynthesisWorkflow A Reaction Setup 4-Nitrophenol + K2CO3 in DMF B Alkylation (SN2) Add Ethyl 2-bromobutanoate 80°C for 4 hours A->B Stir 30 min C Aqueous Work-up Ice water quench EtOAc Extraction B->C TLC confirms completion D Purification 5% NaOH wash Silica Plug C->D Phase Separation E E D->E Concentration

Experimental workflow for the scalable synthesis of Ethyl 2-(4-nitrophenoxy)butanoate.

PPARPathway A Quinazolinone-based Fibrate (Synthesized from Intermediate) B PPARα Receptor Activation (Ligand Binding Domain) A->B Agonist Binding C RXR Heterodimerization & Nuclear Translocation B->C Conformational Shift D PPRE Binding (DNA Promoter Region) C->D DNA Targeting E Gene Transcription (Lipid Metabolism Genes) D->E Co-activator Recruitment F Antihyperlipidemic Effect (Triglyceride Reduction) E->F Metabolic Regulation

Mechanism of action for fibrate-based PPARα agonists in lipid metabolism regulation.

Analytical Validation

To ensure the structural integrity of the synthesized batch prior to downstream pharmaceutical application, validate the product using the following analytical benchmarks:

  • 1H NMR (400 MHz, CDCl3) :

    • δ 8.20 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO2)

    • δ 6.95 (d, J = 9.2 Hz, 2H, Ar-H ortho to ether oxygen)

    • δ 4.65 (t, J = 6.0 Hz, 1H, -CH -O) (Validates ether formation)

    • δ 4.20 (q, J = 7.1 Hz, 2H, -OCH2 CH3) (Validates intact ester)

    • δ 1.95 (m, 2H, -CH2 CH3 alkyl chain)

    • δ 1.25 (t, J = 7.1 Hz, 3H, ester -CH3)

    • δ 1.05 (t, J = 7.4 Hz, 3H, alkyl -CH3)

  • HPLC Parameters : C18 Column (4.6 × 150 mm, 5 µm); Mobile Phase: Acetonitrile/Water (70:30 v/v); Flow Rate: 1.0 mL/min; UV Detection: 254 nm. Expected purity ≥ 99.0%.

References

  • Hassan, R.M., Ali, I.H., Abdel-Maksoud, M.S., Abdallah, H.M.I., El Kerdawy, A.M., Sciandra, F., Ghannam, I.A.Y. (2022). "Design and synthesis of novel quinazolinone-based fibrates as PPARα agonists with antihyperlipidemic activity." Archiv der Pharmazie, 355(3), e2100399.[Link]

  • Javaherian, M., et al. (2017). "An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups... following the Williamson ether synthesis protocol." Organic Chemistry Research, 3(1), 73-85.[Link]

Method

Application Note: Advanced Esterification Strategies for 2-(4-Nitrophenoxy)butanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Substrate Profiling and Mechanistic Challenges The molecule 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Substrate Profiling and Mechanistic Challenges

The molecule 2-(4-nitrophenoxy)butanoic acid is an α -aryloxyalkanoic acid derivative that presents a unique confluence of steric and electronic challenges during esterification. Standard acid-catalyzed Fischer esterification (e.g., H2​SO4​ / refluxing alcohol) is often low-yielding and kinetically sluggish for this substrate due to the following factors:

  • Steric Congestion: The α -carbon is heavily substituted with both an ethyl aliphatic chain and a bulky 4-nitrophenoxy group. This creates a sterically hindered environment around the carbonyl carbon, impeding the trajectory of incoming alcohol nucleophiles[1].

  • Electronic Modulation: The 4-nitrophenoxy moiety exerts a strong inductive electron-withdrawing effect ( −I effect) through the ether oxygen. While this lowers the pKa​ of the carboxylic acid, it also reduces the nucleophilicity of the corresponding carboxylate anion, requiring highly electrophilic partners or specific solvation strategies for successful substitution[1].

  • Stereochemical Sensitivity: The α -position is a chiral center. Extended heating under strongly acidic or basic conditions can promote enolization, leading to the racemization of the stereocenter—a critical flaw if an enantiopure variant (e.g., (2S)-2-(4-nitrophenoxy)butanoic acid) is utilized[1].

To overcome these barriers, we must deploy specialized esterification reagents that either bypass direct carbonyl attack or hyper-activate the carbonyl carbon at ambient temperatures.

Comparative Methodology and Reagent Selection

The selection of the esterification protocol depends entirely on the nature of the target ester (primary, secondary, tertiary, or aryl) and the requirement for stereoretention.

Table 1: Quantitative Comparison of Esterification Strategies
MethodologyPrimary ReagentsBest Suited ForYield ExpectationTemp / TimeStereoretention
Steglich Esterification EDC·HCl, DMAP, CH2​Cl2​ Sensitive alcohols, preserving α -chirality85–95%0 °C to RT / 4–12 hHigh (if T<25 °C)
Carboxylate Alkylation K2​CO3​ , Alkyl Halide, DMFPrimary/Secondary alkyl esters (e.g., Methyl, Benzyl)90–98%RT to 50 °C / 2–6 hHigh (No carbonyl enolization)
Acid Chloride Activation Oxalyl Chloride, cat. DMF, CH2​Cl2​ Tertiary alcohols, Aryl esters, highly unreactive systems80–90%0 °C to RT / 2–4 hLow to Moderate (Risk of ketene formation)

Validated Experimental Protocols

Protocol A: Carbodiimide-Mediated (Steglich) Esterification

Mechanism & Causality: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP). EDC activates the acid to form an O-acylisourea intermediate. Because the substrate is sterically hindered, direct alcohol attack on the O-acylisourea is slow, which can lead to the formation of an unreactive N-acylurea byproduct. DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the intermediate to form a highly electrophilic acylpyridinium ion that easily reacts with the alcohol[2]. EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free preliminary workup.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ ), dissolve 1.0 eq of 2-(4-nitrophenoxy)butanoic acid and 1.2 eq of the target alcohol in anhydrous CH2​Cl2​ (0.2 M concentration).

  • Catalyst Addition: Add 0.1 eq of DMAP. Note: Do not exceed 0.1 eq if stereoretention is critical, as excess DMAP can promote base-catalyzed racemization.

  • Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add 1.2 eq of EDC·HCl.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor via TLC (typically 7:3 Hexanes:Ethyl Acetate). The reaction is usually complete within 4–8 hours[2].

  • Workup (Self-Validating System):

    • Dilute the mixture with additional CH2​Cl2​ .

    • Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated aqueous NaHCO3​ (removes unreacted carboxylic acid), and brine.

    • If the organic layer is completely clear and TLC shows a single spot, the workup has successfully isolated the ester. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Base-Promoted Carboxylate Alkylation

Mechanism & Causality: For sterically hindered acids, converting the carboxylic acid into a carboxylate anion and reacting it with an alkyl halide (S N​ 2) completely bypasses the steric bulk at the carbonyl carbon. DMF is explicitly chosen as the solvent because it selectively solvates the potassium cation ( K+ ), leaving a "naked," highly reactive carboxylate anion that rapidly attacks the alkyl halide[3].

Step-by-Step Procedure:

  • Deprotonation: Dissolve 1.0 eq of 2-(4-nitrophenoxy)butanoic acid in anhydrous DMF (0.3 M). Add 1.5 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Dropwise, add 1.2 eq of the alkyl halide (e.g., Iodomethane for methyl esters, Benzyl bromide for benzyl esters).

  • Reaction: Stir at room temperature (or up to 50 °C for less reactive secondary halides) for 2–4 hours.

  • Workup: Quench the reaction by pouring the mixture into a 5-fold volume of ice water. Extract the aqueous phase 3x with Diethyl Ether or Ethyl Acetate. Wash the combined organic layers extensively with water (at least 3x) to remove residual DMF, followed by brine. Dry and concentrate.

Protocol C: Acid Chloride Activation via Oxalyl Chloride

Mechanism & Causality: When synthesizing extremely hindered esters (e.g., tert-butyl or aryl esters), the acid must be converted to an acid chloride. Oxalyl chloride is preferred over thionyl chloride because it operates at room temperature, preventing thermal decomposition. The addition of catalytic DMF is mandatory; DMF reacts with oxalyl chloride to form the Vilsmeier-Haack chloroiminium ion, which is the true active species that chlorinates the carboxylic acid[4].

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of the acid in anhydrous CH2​Cl2​ (0.2 M) at 0 °C. Add 1.5 eq of Oxalyl Chloride, followed by 1–2 drops of anhydrous DMF (catalyst).

  • Gas Evolution: Observe the immediate evolution of CO and CO 2​ gases. Stir for 2 hours at room temperature until gas evolution ceases[4].

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride. Do not isolate or store.

  • Esterification: Redissolve the acid chloride in CH2​Cl2​ at 0 °C. Add 1.5 eq of the target alcohol and 2.0 eq of Triethylamine ( Et3​N ) to act as an acid scavenger. Stir for 2 hours, then wash with water and brine to yield the ester.

Reaction Workflows and Mechanistic Pathways

G start 2-(4-Nitrophenoxy)butanoic Acid Esterification q1 Is retention of alpha-chirality strictly required? start->q1 ste Steglich Esterification (EDC / DMAP) q1->ste Yes q2 Is the target ester an aryl or tertiary alkyl ester? q1->q2 No alk Carboxylate Alkylation (K2CO3 / R-X / DMF) q2->alk No (Primary/Secondary) ach Acid Chloride Method (Oxalyl Chloride / DMF) q2->ach Yes (Tertiary/Aryl)

Caption: Decision tree for selecting the optimal esterification reagent based on substrate constraints.

G acid Carboxylic Acid + EDC ourea O-Acylisourea (Sterically Hindered) acid->ourea Activation acylpyr Acylpyridinium Ion (Highly Electrophilic) ourea->acylpyr DMAP Attack (Bypasses Sterics) dmap DMAP Catalyst (Nucleophile) dmap->acylpyr acylpyr->dmap DMAP Regeneration ester Ester Product + Urea Byproduct acylpyr->ester Alcohol Attack alcohol Alcohol (R-OH) alcohol->ester

Caption: Mechanistic pathway of DMAP-catalyzed Steglich esterification overcoming steric hindrance.

Sources

Application

Application Note &amp; Protocols: Ethyl 2-(4-nitrophenoxy)butanoate as a Versatile Chiral Building Block for Asymmetric Synthesis

Abstract The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral auxiliaries are powerful tools that temporarily impart stereochemical control on a prochiral s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral auxiliaries are powerful tools that temporarily impart stereochemical control on a prochiral substrate, enabling the formation of a desired stereoisomer with high selectivity.[1] This guide details the application of Ethyl 2-(4-nitrophenoxy)butanoate, a rationally designed chiral building block, for use in asymmetric synthesis. While not as conventional as Evans oxazolidinones, its unique phenoxy ether linkage offers a distinct platform for stereocontrol and subsequent functionalization. We present detailed protocols for its synthesis from the chiral pool, its application in diastereoselective enolate alkylation, and methods for its cleavage to yield enantiomerically enriched products.

Introduction: The Rationale for a Phenoxy-Based Chiral Auxiliary

The ideal chiral auxiliary should be readily prepared in enantiopure form, reliably direct stereoselective transformations, and be removed under mild conditions without racemization of the newly formed stereocenter.[2][] Ethyl (R)- or (S)-2-(4-nitrophenoxy)butanoate is designed to meet these criteria. The core concept relies on several key features:

  • Chiral Scaffolding: The stereocenter at the C2 position of the butanoate chain acts as the primary source of chirality.

  • Steric Directing Group: The 4-nitrophenoxy group serves as a rigid and sterically demanding substituent. In the formation of an enolate, it is expected to effectively shield one face of the molecule, forcing an incoming electrophile to approach from the less hindered side.

  • Electronic Activation: The electron-withdrawing nitro group can influence the reactivity of the aromatic ring, potentially offering unique cleavage pathways compared to simple phenyl ethers.

  • Synthetic Accessibility: The molecule can be synthesized from readily available and inexpensive chiral pool starting materials, such as enantiopure ethyl 2-hydroxybutanoate or ethyl 2-bromobutanoate.

Synthesis and Characterization of Ethyl (S)-2-(4-nitrophenoxy)butanoate

The synthesis of the chiral auxiliary is a critical first step. The following protocol describes a reliable method starting from commercially available ethyl (S)-2-hydroxybutanoate via a Mitsunobu reaction, which is known for its clean inversion of stereochemistry at the reacting center. For the synthesis of the (R)-auxiliary, one would start with ethyl (R)-2-hydroxybutanoate.

Protocol 1: Synthesis of Ethyl (S)-2-(4-nitrophenoxy)butanoate

Reaction Scheme: (R)-Ethyl 2-hydroxybutanoate + 4-Nitrophenol --(DIAD, PPh₃)--> (S)-Ethyl 2-(4-nitrophenoxy)butanoate

Materials:

  • (R)-Ethyl 2-hydroxybutanoate (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-nitrophenol and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add (R)-Ethyl 2-hydroxybutanoate to the cooled solution.

  • Slowly add DIAD dropwise to the stirred solution over 30 minutes. The reaction is exothermic and a deep red color will develop.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a pale yellow oil or solid.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to determine enantiomeric excess (e.e.).

Table 1: Physicochemical Properties of Ethyl 2-(4-nitrophenoxy)butanoate
PropertyValue
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in Ethyl Acetate, DCM, THF, Acetone
Boiling Point Not established
Optical Rotation [α]D Enantiomer-specific (e.g., [α]D²⁰ > 0 for S)

Application in Asymmetric Alkylation

A primary application of this chiral building block is to direct the alkylation of a prochiral substrate. In this protocol, we first synthesize an amide from the chiral auxiliary and a carboxylic acid. This amide is then deprotonated to form a chiral enolate, which is subsequently alkylated. The bulky nitrophenoxy group directs the incoming electrophile to the opposite face, resulting in a high degree of diastereoselectivity.

Workflow for Asymmetric Alkylation

G cluster_prep Step 1: Auxiliary Attachment cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A Ethyl (S)-2-(4-nitrophenoxy)butanoate B Hydrolysis to Acid A->B LiOH, THF/H₂O C Amide Coupling (e.g., with Propionyl chloride) B->C 1. SOCl₂ 2. Amine D N-Acyl Auxiliary E Enolate Formation (LDA, -78 °C) D->E F Electrophile Addition (e.g., Benzyl Bromide) E->F G Diastereomeric Product F->G H Cleavage Reaction G->H e.g., Reductive Cleavage I Enantiopure Carboxylic Acid H->I J Recovered Auxiliary H->J G cluster_main Proposed Transition State for Alkylation enolate Chelated Enolate (Li-centered) shielding Steric Shielding by 4-Nitrophenoxy Group product Major Diastereomer electrophile Electrophile (E⁺) (e.g., R-X) electrophile->product Approaches from less hindered face

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals seeking to optimize the O-alkylation of 4-nitrophenol with ethyl 2-bromob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals seeking to optimize the O-alkylation of 4-nitrophenol with ethyl 2-bromobutanoate. By addressing the mechanistic pitfalls of the Williamson ether synthesis, this guide provides a self-validating framework to maximize yield and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction shows full consumption of ethyl 2-bromobutanoate, but the yield of the target ether is exceptionally low. What is happening? A1: You are likely observing competing E2 elimination rather than the desired SN2 substitution. Ethyl 2-bromobutanoate is a secondary alkyl halide, making it highly susceptible to E2 elimination when exposed to strong bases or excessive heat[1]. Furthermore, because the nitro group strongly withdraws electron density, 4-nitrophenol is relatively acidic (pKa ~7.15). Its conjugate phenoxide is a significantly weaker nucleophile than an unsubstituted phenoxide[2]. If the SN2 pathway is kinetically slow, the base will instead abstract a proton from the alkyl halide, yielding ethyl crotonate (the elimination product) and leaving unreacted 4-nitrophenol. Solution: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃) and avoid pushing the reaction temperature beyond 85 °C.

Q2: I am detecting a highly polar byproduct, and my ethyl ester peak is missing in the NMR/LCMS. How do I prevent this? A2: This indicates ester hydrolysis. If you are using strong hydroxide bases (such as NaOH or KOH) or if your solvent contains trace amounts of water, the base will hydrolyze the ethyl ester moiety of your alkylating agent or your final product, yielding 2-(4-nitrophenoxy)butanoic acid[3]. Solution: Ensure strictly anhydrous conditions. Use anhydrous K₂CO₃ or Cs₂CO₃ in a dry, polar aprotic solvent like Acetonitrile (MeCN) or 2-butanone[4].

Q3: The reaction with K₂CO₃ is incredibly slow. How can I accelerate the SN2 substitution without increasing the temperature and risking elimination? A3: Employ Finkelstein catalysis. By adding a catalytic amount (0.1 equivalents) of an iodide salt (e.g., Potassium Iodide, KI) to the reaction mixture, you facilitate an in-situ halogen exchange[3]. The iodide ion displaces the bromide to form ethyl 2-iodobutanoate, which is significantly more electrophilic and less sterically hindered for the transition state. The phenoxide then rapidly attacks this transient iodide intermediate, drastically reducing reaction times and outcompeting the E2 pathway[3].

Part 2: Quantitative Optimization Data

The table below summarizes how different reaction parameters influence the mechanistic pathways, demonstrating why the catalyzed K₂CO₃/MeCN system is superior.

BaseSolventCatalystTemp (°C)SN2 Yield (Target)E2 EliminationEster Hydrolysis
NaOH (aq)EthanolNone80< 20%~ 10%> 70%
K₂CO₃DMFNone80~ 65%~ 30% < 5%
K₂CO₃MeCNNone82~ 75%~ 20%< 5%
K₂CO₃ MeCN KI (0.1 eq) 82 > 90% < 5% < 5%

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathways Phenol 4-Nitrophenol + Ethyl 2-bromobutanoate Sub_SN2 SN2 Substitution (Target Pathway) Phenol->Sub_SN2 Mild Base (K2CO3) Catalytic KI, MeCN Elim_E2 E2 Elimination (Side Reaction) Phenol->Elim_E2 Strong Base / High Temp Hydrolysis Ester Hydrolysis (Side Reaction) Phenol->Hydrolysis Aqueous Base (NaOH) Target Ethyl 2-(4-nitrophenoxy)butanoate (High Yield) Sub_SN2->Target Side1 Ethyl crotonate + 4-Nitrophenol Elim_E2->Side1 Side2 2-(4-nitrophenoxy)butanoic acid Hydrolysis->Side2

Caption: Competing mechanistic pathways in the synthesis of Ethyl 2-(4-nitrophenoxy)butanoate.

ExpWorkflow Step1 1. Deprotonation Mix 4-Nitrophenol + K2CO3 in MeCN Step2 2. Catalysis Add catalytic KI (Finkelstein) Step1->Step2 Step3 3. Alkylation Add Ethyl 2-bromobutanoate, Reflux 4-6h Step2->Step3 Step4 4. Workup Filter salts, wash with aq. NaHCO3 Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Concentrate Step4->Step5

Caption: Optimized step-by-step experimental workflow for maximum yield and purity.

Part 4: Self-Validating Experimental Protocol

This protocol integrates chemical causality with visual validation checkpoints to ensure reproducibility.

Step 1: Deprotonation To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol)[3]. Suspend the mixture in 50 mL of anhydrous Acetonitrile (MeCN). Stir at room temperature for 15 minutes. Validation Checkpoint: The solution will turn a deep, vibrant yellow. This optical shift confirms the successful deprotonation and formation of the highly conjugated 4-nitrophenoxide anion.

Step 2: Catalysis & Alkylation Add Potassium Iodide (KI) (0.1 eq, 1 mmol) followed by ethyl 2-bromobutanoate (1.1 eq, 11 mmol) dropwise via syringe[3]. Causality: KI acts as a Finkelstein catalyst, converting the secondary bromide to a more reactive iodide in situ, which outcompetes the E2 elimination pathway[3].

Step 3: Reflux & Monitoring Attach a reflux condenser and heat the mixture to 82 °C for 4-6 hours. Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the bright yellow spot of 4-nitrophenol (lower Rf) is fully consumed, replaced by a UV-active, non-yellow spot corresponding to the product (higher Rf).

Step 4: Filtration & Extraction Cool the mixture to room temperature. Filter the suspension to remove insoluble inorganic salts (KBr, KI, K₂CO₃) and concentrate the filtrate under reduced pressure[2]. Dissolve the resulting crude residue in Ethyl Acetate (100 mL).

Step 5: Targeted Workup Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). Causality: NaHCO₃ is basic enough to ensure any trace unreacted 4-nitrophenol remains deprotonated and partitions entirely into the aqueous layer, but mild enough not to hydrolyze the ethyl ester[2]. Validation Checkpoint: The aqueous layer will run clear once all unreacted yellow phenol is successfully removed.

Step 6: Isolation Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure Ethyl 2-(4-nitrophenoxy)butanoate.

References

  • Efficient Synthesis of a 5-HT 2C Receptor Agonist Precursor ACS Publications[Link]

Sources

Optimization

Minimizing side reactions in 4-nitrophenol alkylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the alkylation of 4-nitrophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the alkylation of 4-nitrophenol.

Because 4-nitrophenol is an ambidentate nucleophile, its alkylation is highly sensitive to reaction conditions. Poorly optimized protocols often result in complex mixtures of C-alkylated products, unreacted starting materials, and degraded alkylating agents. This guide synthesizes mechanistic theory with field-proven methodologies to help you achieve >95% selectivity for the desired O-alkylation pathway.

Mechanistic Pathway & Reaction Divergence

Before troubleshooting, it is critical to understand the competing pathways in this system. The diagram below illustrates how solvent, base, and temperature dictate the fate of the reaction.

G A 4-Nitrophenol + Alkyl Halide B Deprotonation (Base: K2CO3) A->B Base addition F E2 Elimination (Side) Strong Base (NaOH) / High Temp A->F Competing reaction with Alkyl Halide C 4-Nitrophenoxide Ambidentate Nucleophile B->C -HCO3-, -K+ D O-Alkylation (Desired) Polar Aprotic Solvent (DMF) C->D Kinetic Control Naked Anion E C-Alkylation (Side) Protic Solvent / Lewis Acid C->E H-Bonding to Oxygen

Mechanistic pathways of 4-nitrophenol alkylation and side reactions.

Diagnostic Matrix: Reaction Conditions vs. Product Distribution

Use the table below to benchmark your current experimental parameters against expected outcomes.

Solvent SystemBaseAdditive / CatalystTemp (°C)Dominant PathwayTypical Yield
DMF (Polar Aprotic) K₂CO₃ None60–70O-Alkylation (Desired) >90%
Water/Ethanol (Protic)NaOHNone100E2 Elimination / Hydrolysis<30%
Toluene (Non-polar)NoneTiO₂ (Lewis Acid)150C-Alkylation (Ortho)Variable
Water / DCM (Biphasic)NaOHTBAB (PTC)40–50O-Alkylation>85%

Troubleshooting FAQs: Causality & Corrective Actions

Q1: I am seeing significant ortho-alkylated (C-alkylation) products instead of the desired 4-alkoxynitrobenzene. Why is this happening? A1: 4-nitrophenoxide is an ambidentate nucleophile, meaning it can attack an electrophile via its oxygen atom or its ortho-carbon atoms. The regioselectivity is heavily dictated by your solvent and additives. If you are using a protic solvent (like water or alcohols), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This sterically and electronically shields the oxygen, reducing its nucleophilicity and pushing the reaction toward the less hindered carbon atoms on the aromatic ring. Furthermore, the presence of Lewis acidic surfaces (like TiO₂) explicitly promotes C-alkylation by coordinating to the hard oxygen atom and forcing the electrophile to attack the softer carbon [3]. Correction: Transition to a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF solvates the metal cation but leaves the phenoxide oxygen "naked" and highly reactive, driving >99% O-alkylation [2, 4].

Q2: My alkyl halide is being consumed rapidly, but my 4-nitrophenol recovery is high. What is the mechanism behind this loss? A2: This is a classic symptom of competing E2 elimination. If you are using a strong, unhindered base like NaOH or KOH, or operating at elevated temperatures (>90 °C), the base will abstract a beta-hydrogen from your alkyl halide. This generates an alkene and a halide salt, permanently destroying your alkylating agent before it can react with the phenol. Correction: Switch to a milder base. Potassium carbonate (K₂CO₃) is the industry standard for this transformation [2]. Because 4-nitrophenol is relatively acidic (pKa ~7.15) due to the strongly electron-withdrawing nitro group, K₂CO₃ is perfectly calibrated to deprotonate the phenol quantitatively without acting as a strong enough base to trigger E2 elimination of the alkyl halide.

Q3: I need to run this reaction in a biphasic system to avoid using DMF, but the reaction is stalling. How can I accelerate it without increasing side reactions? A3: Biphasic systems (e.g., aqueous/organic) suffer from severe mass transfer limitations. The phenoxide anion is trapped in the aqueous layer, while the alkyl halide resides in the organic layer. Prolonged heating to force the reaction usually just leads to the hydrolysis of your alkyl halide. Correction: Implement Phase Transfer Catalysis (PTC) [1]. Adding a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) solves this. The tetraalkylammonium cation forms a lipophilic ion pair with the 4-nitrophenoxide anion. This aggregate is highly soluble in the organic phase, pulling the nucleophile across the boundary where it can react rapidly with the alkyl halide [5]. The effective concentration of this active complex in the organic phase is the primary driver of the reaction rate[5].

Standard Operating Procedure: Highly Selective O-Alkylation

This protocol is a self-validating system designed to maximize O-alkylation while providing built-in visual cues and chemical purification steps based on pKa differentials.

Scale: 10 mmol Target: 4-alkoxynitrobenzene

Step 1: Heterogeneous Deprotonation

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 equiv) and anhydrous DMF (15 mL) [2].

  • Add finely ground anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 equiv). Causality Note: Grinding the K₂CO₃ increases the surface area, accelerating the heterogeneous deprotonation step.

  • Stir the suspension at room temperature for 30 minutes. Validation Check: The solution will turn a deep, vibrant yellow. This color change confirms the quantitative formation of the 4-nitrophenoxide anion.

Step 2: Kinetic Alkylation 4. Add the alkyl bromide (11.0 mmol, 1.1 equiv) dropwise via syringe. Causality Note: A slight 0.1 equiv excess compensates for trace moisture, but excessive amounts will complicate downstream purification. 5. Attach a reflux condenser and heat the reaction mixture to 60–70 °C using an oil bath. Do not exceed 80 °C to strictly avoid pushing the alkyl halide into an E2 elimination pathway. 6. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or HPLC until the 4-nitrophenol is completely consumed (typically 2–4 hours).

Step 3: Quenching and pKa-Driven Purification 7. Cool the reaction to room temperature. 8. Pour the mixture into vigorously stirred ice water (75 mL). Causality Note: This step serves a dual purpose. It precipitates the highly hydrophobic product while completely dissolving the DMF and inorganic potassium salts into the aqueous phase. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 25 mL). 10. Critical Purification Step: Wash the combined organic layers with 1M NaOH (20 mL). Causality Note: Any unreacted 4-nitrophenol (pKa 7.15) will immediately deprotonate and partition into the basic aqueous layer, leaving only the neutral, covalently bound O-alkylated product in the organic layer. 11. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-alkoxynitrobenzene.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications. Available at:[Link]

  • Science of Synthesis. (n.d.). Synthesis by Substitution. Thieme E-Books. Available at:[Link]

  • Base, K. et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(4-nitrophenoxy)butanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Ethyl 2-(4-nitrophenoxy)butanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Ethyl 2-(4-nitrophenoxy)butanoate .

This molecule is typically synthesized via a Williamson ether synthesis between 4-nitrophenol and ethyl 2-bromobutanoate[1]. The primary purification hurdle is separating the moderately polar ether product from two highly problematic impurities: the highly polar, acidic 4-nitrophenol, and the non-polar, non-UV active alkyl bromide. This guide provides field-proven, self-validating protocols to ensure absolute purity and high recovery.

Purification Workflow Diagram

The following diagram illustrates the logical progression of the purification process. We prioritize pre-column liquid-liquid extraction to remove the most problematic impurity (4-nitrophenol) before it ever touches the silica gel.

PurificationWorkflow Crude Crude Reaction Mixture (Product, 4-Nitrophenol, Bromide) Wash Aqueous Basic Wash (1M Na2CO3 or dilute NaOH) Crude->Wash Dissolve in EtOAc AqPhase Aqueous Phase (4-Nitrophenolate salt) Wash->AqPhase Discard/Recover OrgPhase Organic Phase (Product + Bromide) Wash->OrgPhase Retain DryLoad Dry Loading on Silica Gel (Evaporation with SiO2) OrgPhase->DryLoad Concentrate Column Flash Column Chromatography (Hexane:EtOAc Gradient) DryLoad->Column Load onto column Pure Pure Ethyl 2-(4-nitrophenoxy)butanoate Column->Pure UV/TLC Monitoring

Workflow for the pre-column treatment and silica gel purification of the target ether.

Quantitative Data: TLC Optimization

Before running the column, you must establish a reliable Thin Layer Chromatography (TLC) method. Relying solely on UV visualization will lead to contaminated fractions.

CompoundHexane:EtOAc (9:1) RfHexane:EtOAc (4:1) RfVisualization Method
Ethyl 2-bromobutanoate ~0.85~0.95KMnO₄ or PMA Stain (Invisible under UV)
Ethyl 2-(4-nitrophenoxy)butanoate ~0.45~0.70UV (254 nm)
4-Nitrophenol ~0.10 (streaks)~0.25 (streaks)UV (254 nm), Visibly Yellow
Self-Validating Experimental Protocol: Step-by-Step Purification

Good chromatography begins before the column. This protocol is designed as a self-validating system, ensuring that each step proves its own success before you proceed to the next.

Step 1: Pre-Column Liquid-Liquid Extraction
  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer three times with equal volumes of 1M Na₂CO₃ (or 0.1M NaOH), followed by one wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: 4-Nitrophenol will streak aggressively on silica gel. By washing with a mild base, you deprotonate the phenol, forcing it into the aqueous layer and completely bypassing the chromatographic challenge.

  • Self-Validation Checkpoint: The aqueous layer should be bright yellow (indicating the presence of the 4-nitrophenolate ion), while the organic layer should become significantly paler. If the organic layer remains intensely yellow, perform an additional basic wash.

Step 2: Dry Loading Preparation
  • Action: Dissolve the concentrated, washed crude in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approximately 2 to 3 times the mass of your crude). Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is achieved.

  • Causality: Residual polar aprotic solvents from the Williamson ether synthesis (like DMF or Acetone)[1] will act as strong eluents and drag your product down the column prematurely. Dry loading eliminates these solvent effects.

  • Self-Validation Checkpoint: Spot the dry-loaded silica powder directly onto a TLC plate alongside the crude mixture. If the spots do not match in Rf, degradation has occurred during the concentration step.

Step 3: Column Packing and Elution
  • Action: Slurry pack a column with normal-phase silica gel using 100% Hexane. Add a thin layer of sand. Pour the dry-loaded silica evenly onto the sand layer, and top with another protective layer of sand.

  • Action: Begin elution with 100% Hexane for 2-3 column volumes to flush out the non-polar ethyl 2-bromobutanoate. Gradually increase the polarity to 9:1 Hexane:EtOAc, and finally to 4:1 Hexane:EtOAc to elute the target product.

Step 4: Fraction Analysis
  • Action: Spot collected fractions on a TLC plate. Check under UV (254 nm) for the product, and subsequently dip the plate in a Potassium Permanganate (KMnO₄) stain and heat it.

  • Self-Validation Checkpoint: A fraction is only validated as pure if it shows a single spot under both UV light and the KMnO₄ stain. If a high-running spot appears after staining, the fraction is contaminated with the alkyl bromide.

Troubleshooting & FAQs

Q1: Why is there a massive yellow streak running down my silica gel column, and how do I fix it? A: This is unreacted 4-nitrophenol. 4-Nitrophenol is moderately acidic, with a pKa of 7.15[2]. When loaded onto weakly acidic normal-phase silica gel, it exists in a dynamic equilibrium between its protonated (phenol) and deprotonated (phenolate) states. This dual-state interaction causes severe band broadening and streaking.

  • Solution: The most scientifically sound approach is to remove it before the column via the aqueous basic wash described in Step 1. If you absolutely must separate it on the column, add 0.5% to 1.0% glacial acetic acid to your mobile phase. This suppresses ionization and keeps the phenol fully protonated, which tightens the band[3].

Q2: I am monitoring fractions by UV (254 nm), and my product looks pure on TLC, but my NMR shows an aliphatic impurity. What happened? A: You are co-eluting unreacted ethyl 2-bromobutanoate. While your product (ethyl 2-(4-nitrophenoxy)butanoate) and 4-nitrophenol have strong chromophores and are highly UV-active at 254 nm, the alkyl bromide starting material lacks a chromophore and is completely invisible under UV light.

  • Solution: You must use a chemical stain to visualize the bromide on your TLC plates. Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stains will readily reveal the ethyl 2-bromobutanoate as a distinct spot (typically running higher/less polar than your product)[3].

Q3: My product is eluting much faster than my TLC predicted, resulting in poor resolution. Why? A: This is a classic symptom of sample overloading or wet-loading with a strong solvent. If you dissolved your crude in DCM or EtOAc and applied it directly to the top of the column (wet loading), the strong solvent dictates the initial partition, dragging the product down before the Hexane mobile phase can establish equilibration.

  • Solution: Always use the dry loading technique (Step 2) for this specific mixture to ensure a tight, uniform loading band free of solvent interference.

References
  • VanVeller Lab. "How to TLC (Thin Layer Chromatography) & Flash Chromatography." Source: Iowa State University, Department of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Nitrophenol Removal

Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth, field-tested solutions for researchers, scientists, and drug development professionals stru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth, field-tested solutions for researchers, scientists, and drug development professionals struggling with the removal of unreacted 4-nitrophenol (4-NP) from their reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to maximize the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and straightforward method for removing 4-nitrophenol?

The most prevalent method is a chemically-active liquid-liquid extraction using a dilute aqueous base.[1][2] This technique is rapid, cost-effective, and highly scalable.

Scientific Principle: 4-Nitrophenol is markedly more acidic than simple phenols (pKa ≈ 10) due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the resulting phenolate anion through resonance.[3] The pKa of 4-nitrophenol is approximately 7.15.[3][4][5] This acidity is the key to its removal. By washing the organic reaction mixture with an aqueous solution of a base (e.g., sodium hydroxide, sodium carbonate), the acidic 4-nitrophenol is deprotonated to form sodium 4-nitrophenolate. This salt is highly ionic and therefore readily soluble in the aqueous phase, while the typically less polar organic product remains in the organic phase.[6] The formation of the bright yellow 4-nitrophenolate anion provides a convenient visual indicator for the progress of the extraction.[7]

Step-by-Step Protocol: Alkaline Liquid-Liquid Extraction

  • Reaction Quench & Dilution: Once the reaction is complete, quench if necessary and dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). The volume should be sufficient to fully dissolve your product.

  • Transfer: Add the diluted mixture to a separatory funnel.

  • First Base Wash: Add a volume of 1 M aqueous sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH) solution, approximately equal to the organic phase volume.

    • Expert Insight: Sodium carbonate is often preferred over sodium hydroxide as it is less caustic and can reduce the risk of base-mediated degradation of sensitive functional groups on your target molecule.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently at first, then more vigorously for 30-60 seconds, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer will be bright yellow.[7] Drain the lower (aqueous) layer.

    • Note: If using DCM, the organic layer will be the bottom layer.

  • Repeat: Repeat the base wash (Steps 3-5) until the aqueous layer is colorless, indicating that all 4-nitrophenol has been removed.

  • Neutralization & Brine Wash: Wash the organic layer with deionized water to remove residual base, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up minor emulsions and removes bulk dissolved water from the organic phase.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and concentrate the solvent in vacuo to yield your crude product, now free of 4-nitrophenol.

FAQ 2: My target compound is sensitive to base. What are my options?

When your product contains base-labile functional groups (e.g., esters, certain protecting groups), the standard alkaline extraction is not suitable. The primary alternatives are silica gel chromatography, recrystallization, or the use of scavenger resins.

Scientific Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] 4-Nitrophenol is a relatively polar compound due to its hydroxyl and nitro groups. If your target compound is significantly less polar, it will elute from the column faster than the 4-nitrophenol, allowing for effective separation.

Step-by-Step Protocol: Flash Chromatography

  • Adsorb Sample: Concentrate your crude reaction mixture. For best results, adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or DCM), adding silica, and then removing the solvent in vacuo to get a dry, free-flowing powder.

  • Prepare Column: Prepare a silica gel column in your desired eluent system. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Determine Eluent System: Use thin-layer chromatography (TLC) to find an eluent system that gives good separation between your product and 4-nitrophenol. Aim for an Rf value of ~0.3-0.4 for your product and a lower Rf for the 4-nitrophenol.

  • Load and Elute: Dry-load the adsorbed sample onto the top of the column. Carefully add the eluent and apply pressure (flash) to run the column, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent in vacuo.

Scientific Principle: This purification technique relies on the differences in solubility between your desired compound and impurities (in this case, 4-nitrophenol) in a specific solvent at different temperatures.[9][10][11] The ideal scenario is to find a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while 4-nitrophenol remains soluble (or is much less soluble) at all temperatures.

General Protocol: Recrystallization

  • Solvent Screening: Select a suitable solvent or solvent system. Heat small amounts of your crude product in various test solvents to find one that dissolves the product when hot but allows it to crash out upon cooling.

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.[12]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[12]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Scientific Principle: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, removing them from solution.[13] For removing acidic compounds like 4-nitrophenol, a basic scavenger resin (e.g., a polymer-bound amine or carbonate) is ideal. The resin is added to the reaction mixture, where it selectively binds the 4-nitrophenol. Because the resin is a solid, it can be easily removed by simple filtration.[13]

General Protocol: Scavenger Resin Purification

  • Select Resin: Choose a basic scavenger resin appropriate for phenol removal.

  • Incubation: Add the resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Agitation: Gently agitate the mixture (e.g., on a shaker or with a stir bar) for the recommended time (typically 1-12 hours) to ensure complete scavenging.

  • Filtration: Filter the mixture to remove the resin. The resin beads will contain the bound 4-nitrophenol.

  • Concentration: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate in vacuo to obtain the purified product.

Method Selection Guide

The choice of purification method depends critically on the properties of your desired product.

MethodPrincipleProsConsBest For...
Alkaline Extraction Acid-Base ChemistryFast, inexpensive, highly scalableProduct must be base-stable and water-insolubleNeutral or basic organic compounds.
Flash Chromatography Differential AdsorptionHigh purity, versatile for many compound typesSlower, requires significant solvent, potential for product loss on silicaProducts that are base-sensitive or have similar solubility to 4-NP.
Recrystallization Differential SolubilityCan yield exceptionally pure material, inexpensiveProduct must be a crystalline solid, requires finding a suitable solvent, potential for significant yield lossCrystalline products with solubility profiles distinct from 4-NP.[14]
Scavenger Resins Covalent/Ionic BondingHigh selectivity, very simple filtration workup, good for automationHigher cost of resins, may require optimization of reaction timeBase-sensitive products, high-throughput synthesis, removing trace impurities.[13]

Troubleshooting Guide

Problem: An emulsion formed during my alkaline extraction and the layers won't separate.

Emulsions are dispersions of one immiscible liquid within another, often stabilized by surfactant-like impurities in the reaction mixture.[15] They are a common frustration in liquid-liquid extractions.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.[16]

  • Salting Out: Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and shake gently.[15] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[15]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[16] Vigorous shaking is a primary cause of emulsions, so gentle inversion is often sufficient for the extraction.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the dispersed droplets.[15]

  • Centrifugation: If available, centrifuging the mixture can effectively force the separation of the layers.[17]

Problem: My product co-elutes with 4-nitrophenol during flash chromatography.

If the polarity of your product is too similar to 4-nitrophenol, separation on silica gel can be difficult.

Solutions:

  • Optimize Eluent: Systematically vary your solvent system. Try adding a small percentage (~0.5-1%) of acetic acid to the eluent. This can protonate the 4-nitrophenol, reducing its interaction with the silica and potentially changing its retention time relative to your product.

  • Change Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) will have different selectivities and may provide the necessary separation.

  • Derivatization: In some cases, it may be possible to selectively derivatize either the product or the 4-nitrophenol to drastically alter its polarity before chromatography. For example, the phenolic hydroxyl group can be reacted to form an ester or ether.

Problem: How do I confirm all the 4-nitrophenol has been removed?

Visual confirmation (the disappearance of the yellow color in the aqueous wash) is a good indicator, but analytical confirmation is essential for ensuring high purity.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your purified product alongside a standard of 4-nitrophenol on a TLC plate. After eluting, visualize the plate (e.g., under a UV lamp). The absence of a spot corresponding to the 4-NP standard in your product lane indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[18][19] It can separate and quantify even trace amounts of residual 4-nitrophenol.

  • ¹H NMR Spectroscopy: The aromatic protons of 4-nitrophenol have a characteristic appearance in the ¹H NMR spectrum (two doublets around 8.2 and 7.0 ppm in CDCl₃). The absence of these signals in the spectrum of your purified product is strong evidence of its removal.

Visual Workflow: Selecting a Purification Method

G start Start: Remove 4-Nitrophenol q1 Is the target compound stable to aqueous base? start->q1 extraction Use Alkaline Liquid-Liquid Extraction q1->extraction  Yes q2 Is the target compound a crystalline solid? q1->q2 No   recrystallize Attempt Recrystallization q2->recrystallize  Yes q3 Is the product polarity significantly different from 4-NP? q2->q3 No   chromatography Use Silica Gel Chromatography q3->chromatography  Yes advanced Consider Advanced Methods (e.g., Scavenger Resins, Reverse-Phase Chromatography) q3->advanced No  

References

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  • Permatasari, F. N., & Fadzillah, N. A. (2023).
  • Ligas, J. (2023, March 10). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Ismail, N. H., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(10), 759.
  • Chemistry LibreTexts. (2023, January 29).
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • K-Jhil. (2023, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Burke, C. J., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
  • DuPont. (n.d.). DuPont™ AmberLite™ SCAV1.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved March 11, 2026, from [Link]

  • Valdebenito, F., et al. (2012). Study of the removal of 4-nitrophenol from aqueous media by adsorption on different materials. Journal of the Chilean Chemical Society, 57(3), 1283-1287.
  • Borbas, E. (2017). Homework 3 – 2017/04/11. Stockholm University.
  • Phenomenex. (2023, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Google Patents. (2019). WO2019137583A1 - Phenolic resin binder with reduced formadehyde content.
  • IntechOpen. (2022).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Royal Society of Chemistry. (2021). A study on the high efficiency reduction of p-nitrophenol (4-NP) by a Fe(OH)
  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Study Prep.
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • Industrial & Engineering Chemistry Research. (2017). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins.
  • IWA Publishing. (2015). Removal of 4-nitrophenol from aqueous solution by adsorption onto activated carbon prepared from Acacia glauca sawdust.
  • SOP: CRYSTALLIZ
  • ReCIPP. (n.d.).
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  • Technologia i Jakość Wyrobów. (2021).
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  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
  • PraxiLabs. (2022, November 7).
  • IntechOpen. (2023). Removal of Phenol from Wastewater Using Fenton and Electro-Fenton Processes.
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development.
  • Spectro Scientific. (n.d.).
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.

Sources

Troubleshooting

Technical Support Center: Controlling Enantioselectivity in Ethyl 2-(4-Nitrophenoxy)butanoate Synthesis

Welcome to the Technical Support Center. Ethyl 2-(4-nitrophenoxy)butanoate is a critical chiral building block frequently utilized in the development of PPARα agonists (fibrates) and other bioactive aryloxyalkanoates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 2-(4-nitrophenoxy)butanoate is a critical chiral building block frequently utilized in the development of PPARα agonists (fibrates) and other bioactive aryloxyalkanoates. Maintaining high enantiomeric excess (ee) during its synthesis is notoriously challenging due to the acidic nature of the α-proton in the final product and the steric hindrance of the precursors.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to address the root chemical causality behind stereochemical leaks, providing field-proven troubleshooting strategies and self-validating experimental protocols.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: I am using the Mitsunobu reaction to invert (S)-ethyl 2-hydroxybutanoate into (R)-ethyl 2-(4-nitrophenoxy)butanoate, but my product shows significant racemization (ee < 80%). What is causing this?

The Causality: The Mitsunobu reaction is highly sensitive to the pKa of the nucleophile and the stability of the intermediate phosphonium ion. While 4-nitrophenol has an ideal pKa (~7.15) for rapid protonation of the betaine intermediate, racemization occurs if the activated alcohol (the alkoxyphosphonium ion) is allowed to linger at elevated temperatures before the nucleophilic attack[1]. If the nucleophile isn't immediately available to execute the SN​2 inversion, the intermediate can undergo reversible SN​1 -like dissociation or elimination, scrambling the stereocenter. The Fix: Order of addition and temperature control are non-negotiable. You must pre-form the Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) complex at 0 °C. Add the 4-nitrophenol before the chiral alcohol, ensuring the nucleophile is primed and waiting the moment the alcohol is activated.

Q2: My alternative route uses an SN​2 substitution of chiral ethyl 2-bromobutanoate with potassium 4-nitrophenoxide. The yield is fine, but the ee is completely lost. Why?

The Causality: Base-catalyzed enolization. The α-proton of your product, ethyl 2-(4-nitrophenoxy)butanoate, is highly acidic. The synergistic electron-withdrawing effects of the ethyl ester and the 4-nitrophenoxy group heavily stabilize the corresponding enolate. When you use strong bases like KOH, K₂CO₃ at elevated temperatures, or NaH, the base deprotonates the newly formed chiral product, leading to immediate planarization and racemization. The Fix: Switch to a mild, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Silver(I) Oxide (Ag₂O), and run the reaction strictly below 25 °C. The heavy cesium cation provides a "soft" counterion effect that enhances the nucleophilicity of the phenoxide without requiring harsh basicity.

Q3: Can I use enzymatic kinetic resolution to upgrade the ee of a partially racemized batch of ethyl 2-(4-nitrophenoxy)butanoate?

The Causality: Yes. Lipase-catalyzed hydrolysis is highly effective for 2-aryloxy esters. Enzymes like Candida antarctica Lipase B (CAL-B) exhibit strict stereospecificity based on the steric bulk surrounding the chiral center[2]. However, if your Enantiomeric Ratio (E-value) is poor at room temperature, it is because the activation energy difference between the fast-reacting and slow-reacting enantiomers is too narrow. The Fix: Lower the reaction temperature. Research demonstrates that lowering the temperature of lipase-catalyzed kinetic resolutions to −40 °C exponentially suppresses the reaction rate of the mismatched enantiomer, drastically enhancing the overall enantioselectivity[3].

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways and troubleshooting logic required to maintain stereocontrol.

MitsunobuPathway A Chiral Ethyl 2-hydroxybutanoate + PPh3 + DIAD B Betaine Intermediate (Phosphonium Ion) A->B 0°C, THF C SN2 Attack by 4-Nitrophenol (Inversion of Stereocenter) B->C Rapid Protonation (pKa ~7.15) E Side Reaction: Elimination / Racemization (Due to poor temp control) B->E T > 0°C or Wrong Addition Order D Enantiopure Ethyl 2-(4-nitrophenoxy)butanoate C->D >98% ee

Figure 1: Mitsunobu reaction pathway highlighting the critical junction where racemization occurs.

TroubleshootingTree Start Issue: Low Enantiomeric Excess (ee) Q1 Which synthesis route is used? Start->Q1 M_Route Mitsunobu Reaction Q1->M_Route S_Route SN2 Substitution Q1->S_Route E_Route Enzymatic Resolution Q1->E_Route M_Fix Pre-form DIAD/PPh3 complex at 0°C. Add phenol, then alcohol. M_Route->M_Fix S_Fix Switch to mild base (Cs2CO3). Avoid NaH/KOH to stop enolization. S_Route->S_Fix E_Fix Lower temperature to -40°C. Stop reaction exactly at 50% conversion. E_Route->E_Fix

Figure 2: Decision tree for troubleshooting low enantiomeric excess across different synthetic routes.

Part 3: Quantitative Data Summary

Use the following table to benchmark your experimental results against industry standards for this specific molecule.

Synthesis MethodStarting MaterialTypical YieldTypical eePrimary Cause of ee LossCorrective Action
Mitsunobu Inversion Chiral Ethyl 2-hydroxybutanoate75–85%>95%Betaine decomposition / slow protonationPre-form DIAD/PPh₃ complex at 0 °C
SN​2 Substitution Chiral Ethyl 2-bromobutanoate60–80%70–85%Base-catalyzed enolization of productUse mild base (Ag₂O/Cs₂CO₃), T < 25 °C
Enzymatic Resolution Racemic Ethyl 2-(4-nitrophenoxy)butanoate~45% (max 50%)>99%Over-conversion past 50%Strict GC monitoring; lower temp to −40 °C

Part 4: Detailed Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the in-process validation checks are met.

Protocol A: Stereospecific Mitsunobu Inversion (Target >98% ee)

Objective: Synthesize (R)-ethyl 2-(4-nitrophenoxy)butanoate from (S)-ethyl 2-hydroxybutanoate.

  • Complex Pre-formation: In an oven-dried, argon-purged flask, dissolve Triphenylphosphine (1.2 equiv, 12 mmol) in anhydrous THF (0.2 M). Cool the solution strictly to 0 °C using an ice-water bath. Add DIAD (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Validation Check 1: The solution must turn a distinct pale yellow, confirming the formation of the betaine intermediate. If it remains colorless, your reagents are degraded (likely wet THF).

  • Nucleophile Priming: Add 4-nitrophenol (1.2 equiv, 12 mmol) dissolved in a minimal amount of THF dropwise to the 0 °C solution. Stir for 15 minutes.

  • Stereocenter Inversion: Slowly add (S)-ethyl 2-hydroxybutanoate (1.0 equiv, 10 mmol) over 30 minutes via syringe pump to maintain the temperature at 0 °C. Let the reaction warm to room temperature and stir for 12 hours.

    • Validation Check 2: Perform TLC (80:20 Hexane:EtOAc). The product should appear as a highly UV-active spot at Rf​ ~0.6. The starting alcohol will be consumed.

  • Workup & Verification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

    • Validation Check 3 (Critical): Before using the product in downstream synthesis, run an aliquot on a Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Confirm the ee is >98%.

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Objective: Isolate enantiopure ethyl 2-(4-nitrophenoxy)butanoate from a racemic mixture.

  • Reaction Setup: Dissolve racemic ethyl 2-(4-nitrophenoxy)butanoate (10 mmol) in a biphasic mixture of diisopropyl ether and 0.1 M phosphate buffer (pH 7.0) (1:1 v/v).

  • Temperature Control: Cool the reaction vessel to −20 °C to −40 °C using a cryostat to artificially widen the activation energy gap between enantiomers[3].

  • Enzyme Addition: Add Novozym 435 (immobilized CAL-B, 50 mg/mmol substrate). Stir gently to avoid mechanically shearing the immobilized enzyme beads.

    • Validation Check 1 (Critical): Monitor the reaction continuously using GC-FID or HPLC. The reaction must be quenched by filtering off the enzyme the exact moment conversion reaches 50%. Allowing it to proceed to 55% will rapidly degrade the ee of the remaining unhydrolyzed ester.

  • Separation: Separate the organic layer (containing the unreacted, enantiopure ester) from the aqueous layer (containing the hydrolyzed chiral acid).

    • Validation Check 2: Assess the optical rotation of the isolated ester via polarimetry to confirm the isolation of the desired stereoisomer.

Part 5: References

  • Title: Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors Source: ACS Omega URL: [Link]

  • Title: Enhancement of the Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions of 3-Phenyl-2H-azirine-2-methanol by Lowering the Temperature to −40 °C Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Use of lipases for the kinetic resolution of lactic acid esters in heptane or in a solvent free system Source: ResearchGate URL: [Link]

Sources

Optimization

Dealing with hydrolysis byproducts in ethyl ester synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Hydrolysis Byproducts Welcome to the technical support center for ethyl ester synthesis. This guide is designed to provide targeted trou...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Hydrolysis Byproducts

Welcome to the technical support center for ethyl ester synthesis. This guide is designed to provide targeted troubleshooting assistance and in-depth answers to frequently asked questions (FAQs) regarding the formation and management of hydrolysis byproducts. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This resource offers field-proven insights to help you navigate the challenges of ester hydrolysis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during ethyl ester synthesis, with a primary focus on problems arising from the primary side reaction: ester hydrolysis.[1]

Issue 1: Low or No Product Yield

You've completed your reaction and workup, but the final yield of your ethyl ester is significantly lower than expected, or perhaps you've isolated no product at all.

Potential Cause A: Incomplete Reaction
  • Causality: The esterification reaction may not have reached completion due to insufficient reaction time or temperature.[1] Fischer esterification is an equilibrium-driven process, and adequate energy input over time is necessary to favor product formation.[2][3]

  • Recommended Solution:

    • Monitor Reaction Progress: Utilize analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of starting materials and the appearance of the product.

    • Optimize Conditions: Ensure the reaction is refluxed for an adequate duration as specified in established protocols. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.[2]

Potential Cause B: Ester Hydrolysis During Synthesis
  • Causality: The presence of water in the reaction mixture can drive the reverse reaction, hydrolyzing the newly formed ester back into the starting carboxylic acid and ethanol.[2][4] This is a direct consequence of Le Chatelier's principle, where the accumulation of a product (water) shifts the equilibrium back towards the reactants.[5]

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Use anhydrous (absolute) ethanol and thoroughly dry all glassware before use.[1] Oven-drying or flame-drying are effective methods.

    • Use a Dehydrating Agent: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), also serves as a dehydrating agent, sequestering water as it is formed and driving the equilibrium towards the ester product.[2][6]

    • In-situ Water Removal: For reactions particularly sensitive to water, employ a Dean-Stark apparatus. This glassware continuously removes water from the reaction mixture via azeotropic distillation, effectively preventing the reverse hydrolysis reaction.[5][7]

    Experimental Protocol: In-situ Water Removal with a Dean-Stark Apparatus

    • Assemble the reaction flask, Dean-Stark trap, and reflux condenser.[7]

    • Charge the reaction flask with the carboxylic acid, a molar excess of ethanol, the acid catalyst, and a solvent that forms an azeotrope with water (e.g., toluene).

    • Fill the Dean-Stark trap with the azeotropic solvent (toluene) until it begins to flow back into the reaction flask.

    • Heat the mixture to reflux. The vapor, containing the azeotrope of toluene and water, will condense and collect in the trap.

    • As the condensate cools, the water (being denser) will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[5]

    • Continue the reaction until no more water is collected in the trap, indicating the reaction has gone to completion.

Issue 2: Product Contaminated with Carboxylic Acid

Your final product is isolated, but analytical data (e.g., NMR, IR, or TLC) indicates the presence of the starting carboxylic acid.

Potential Cause: Ester Hydrolysis During Workup
  • Causality: The aqueous and/or basic solutions used during the workup to neutralize the acid catalyst and remove unreacted starting materials create an environment ripe for ester hydrolysis.[8] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is often irreversible under these conditions.[4][9]

  • Recommended Solution:

    • Minimize Contact Time: Perform all aqueous washes efficiently and without delay. Do not allow the organic and aqueous layers to remain in contact for extended periods.[8]

    • Use Cold Solutions: Conduct all aqueous washes with ice-cold solutions. The reduced temperature significantly slows the kinetics of the hydrolysis reaction.[8]

    • Use a Weak Base for Neutralization: Neutralize the acid catalyst and excess carboxylic acid with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][10] Avoid strong bases like sodium hydroxide (NaOH), which can aggressively promote saponification.[11]

    • Thoroughly Dry the Organic Phase: After the final wash, dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water before solvent evaporation.[8][9]

Troubleshooting Summary: Hydrolysis Byproducts
Symptom Primary Cause
Low Product YieldWater present during reaction
Carboxylic Acid in Final ProductHydrolysis during aqueous workup

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction that leads to hydrolysis byproducts in ethyl ester synthesis?

A1: The formation of hydrolysis byproducts is due to the reversibility of the Fischer esterification reaction.[2] In this equilibrium, a carboxylic acid reacts with ethanol to form an ethyl ester and water.[12] However, the water produced can react with the ester in a reverse reaction, known as hydrolysis, to regenerate the carboxylic acid and ethanol.[13][14] This process can be catalyzed by either acid or base.[8]

Diagram: The Fischer Esterification Equilibrium

This diagram illustrates the reversible nature of ethyl ester synthesis. The forward reaction is esterification, while the reverse is hydrolysis. The presence of water drives the equilibrium to the left, reducing the yield of the desired ester.

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Ethyl_Ester Ethyl Ester (R-COOCH2CH3) Carboxylic_Acid->Ethyl_Ester Esterification (H+ catalyst) Ethanol Ethanol (CH3CH2OH) Ethanol->Ethyl_Ester Esterification (H+ catalyst) Ethyl_Ester->Carboxylic_Acid Hydrolysis (H+ or OH- catalyst) Ethyl_Ester->Ethanol Hydrolysis (H+ or OH- catalyst) Water Water (H2O)

Caption: Fischer Esterification and Hydrolysis Equilibrium.

Q2: How can I effectively dry the ethanol and other reagents before starting the synthesis?

A2: Ensuring all reagents and glassware are anhydrous is a critical first step.[1]

  • Ethanol: Commercial "absolute" ethanol may still contain trace amounts of water. For highly sensitive reactions, it can be dried by refluxing over magnesium turnings activated with iodine or by using 3Å molecular sieves.[15][16]

  • Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use.

  • Other Reagents: Solid carboxylic acids should be dried in a desiccator over a drying agent like phosphorus pentoxide. Liquid reagents can be dried over appropriate drying agents and distilled.

Q3: My product is an oil, and I'm having trouble separating it from the aqueous layer during workup. What can I do?

A3: Emulsion formation can be a common problem during the liquid-liquid extraction of esters.

  • Break the Emulsion: Adding a small amount of a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[9]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Patience: Allowing the separatory funnel to stand undisturbed for a longer period can also aid in layer separation.

Q4: Besides hydrolysis, what other common side reactions should I be aware of?

A4: While hydrolysis is the most common issue, other side reactions can occur:

  • Transesterification: If an alkoxide base is used that does not match the alcohol component of the ester (e.g., using sodium methoxide for an ethyl ester), transesterification can occur, leading to a mixture of ester products.[1]

  • Elimination: With certain substrates and under harsh acidic and high-temperature conditions, elimination reactions of the alcohol can lead to the formation of ethers (e.g., diethyl ether from ethanol) or alkenes.

Q5: How can I purify my ethyl ester if it is already contaminated with its parent carboxylic acid?

A5: If hydrolysis has occurred and your crude product is a mixture, several purification techniques can be employed:

  • Liquid-Liquid Extraction: The crude mixture can be redissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed carefully with a cold, dilute basic solution (e.g., NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.[9]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[9] The ester is typically less polar than the carboxylic acid and will elute first from a silica gel column.

  • Distillation: If there is a significant difference in the boiling points of the ester and the carboxylic acid, distillation (simple or fractional) can be an effective purification method.[9]

Diagram: Decision Workflow for Purification

This workflow guides the user through selecting an appropriate purification method based on the properties of the ester and the carboxylic acid byproduct.

Purification_Workflow Start Crude Product: Ester + Carboxylic Acid Boiling_Point_Diff Significant Boiling Point Difference? Start->Boiling_Point_Diff Polarity_Diff Sufficient Polarity Difference? Boiling_Point_Diff->Polarity_Diff No Distillation Perform Distillation Boiling_Point_Diff->Distillation Yes Chromatography Perform Column Chromatography Polarity_Diff->Chromatography Yes Extraction Perform Basic Aqueous Extraction Polarity_Diff->Extraction No/Alternative End Pure Ester Distillation->End Chromatography->End Extraction->End

Sources

Troubleshooting

Recrystallization solvents for Ethyl 2-(4-nitrophenoxy)butanoate

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, chemists, and drug development professionals handling the purification of Ethyl 2-(4-nitrophenoxy)butanoate (CAS: 225102-05-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, chemists, and drug development professionals handling the purification of Ethyl 2-(4-nitrophenoxy)butanoate (CAS: 225102-05-6) . This compound—characterized by a polar nitroaromatic ring, an ether linkage, and a hydrophobic ethyl butanoate chain—presents unique thermodynamic challenges during isolation.

Below, you will find our field-validated troubleshooting guides, causality-driven FAQs, and self-validating standard operating procedures (SOPs) for recrystallization.

Quick Reference: Solvent Selection Data

Selecting the correct solvent system is dictated by the polarity of the target molecule. Ethyl 2-(4-nitrophenoxy)butanoate has moderate polarity. The table below summarizes the quantitative and qualitative performance of various solvent systems[1].

Solvent SystemRole / ClassificationBoiling Point (°C)Solubility Profile (Hot vs. Cold)Recommendation
Ethanol (Absolute) Single / Good Solvent78.4High (Hot) / Moderate (Cold)Good . Requires precise volume control to maximize yield.
Ethyl Acetate Single / Excellent Solvent77.1Very High (Hot) / High (Cold)Poor . Compound remains too soluble at 0°C; low recovery.
Hexanes Single / Anti-Solvent68.0Low (Hot) / Insoluble (Cold)Poor . Fails to dissolve the polar nitroaromatic moiety.
Ethanol / Water Mixed / Protic System~78 - 100Tunable via water titrationOptimal . Water forces the hydrophobic ester out of solution.
EtOAc / Hexanes Mixed / Aprotic System~68 - 77Tunable via hexane titrationExcellent . Ideal for highly impure crude mixtures.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming crystals. Why is this happening, and how do I fix it?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation of the solution causes the compound to separate into a secondary liquid emulsion rather than a rigid crystalline lattice[2]. This happens because the saturation temperature of your solvent system exceeds the melting point of Ethyl 2-(4-nitrophenoxy)butanoate, or because impurities are severely depressing the compound's melting point. Solute molecules in these droplets arrange randomly, making the oil an excellent sink for unwanted impurities[2].

The Solution:

  • Change the Solvent Ratio: If using a mixed solvent, you likely have too much anti-solvent. Reheat the mixture and add more "good" solvent (e.g., Ethanol or EtOAc) to lower the saturation temperature below the product's melting point.

  • Trituration: If the oil has already cooled and settled, decant the supernatant. Triturate (grind) the oil vigorously with a non-polar solvent like hexanes to strip away lipophilic impurities and induce nucleation.

  • Seeding: Introduce a pure seed crystal of Ethyl 2-(4-nitrophenoxy)butanoate while the solution is cooling (just above the cloud point) to bypass the kinetic hindrance of spontaneous nucleation.

OilingOut Start Product Oils Out (Liquid-Liquid Phase Separation) CheckTemp Is saturation temp > melting point? Start->CheckTemp Yes Yes: Thermodynamic mismatch CheckTemp->Yes No No: Impurities depressing MP CheckTemp->No Adjust Add 'Good' Solvent & Reheat Yes->Adjust Triturate Decant & Triturate with Hexanes No->Triturate

Caption: Diagnostic workflow for resolving liquid-liquid phase separation (oiling out).

Q2: My crude product is dark brown/yellow. How do I remove these persistent colored impurities?

The Causality: Nitroaromatic syntheses frequently generate highly conjugated, high-molecular-weight polymeric byproducts that share similar solubility profiles with the target ester. Because they are structurally similar, standard recrystallization fails to exclude them from the growing crystal lattice.

The Solution: Utilize activated carbon (decolorizing charcoal). Activated carbon possesses a massive surface area with low-volume pores that preferentially adsorb high-molecular-weight and conjugated impurities via van der Waals forces[3]. Caution: Do not add carbon to a boiling solution, as the porous particles will act as thousands of nucleation sites and cause violent boil-over[4]. Cool the solution slightly, add 1-2% (w/w) carbon, boil for 5 minutes, and perform a hot gravity filtration.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is designed as a self-validating system. By relying on visual thermodynamic cues (the cloud point) rather than rigid volume measurements, the system automatically corrects for variations in crude purity and ambient pressure[5].

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude Ethyl 2-(4-nitrophenoxy)butanoate in an Erlenmeyer flask. Add a minimal amount of hot Ethanol (approx. 3-4 mL per gram of crude). Heat to a gentle boil until the solid is completely dissolved.

  • Anti-Solvent Titration (The Cloud Point): While maintaining the boil, add hot Water (the anti-solvent) dropwise. Pause after every few drops. Continue until the solution becomes persistently cloudy (turbid). Validation: This cloudiness confirms you have perfectly reached the thermodynamic saturation point[6].

  • Equilibrium Restoration: Add hot Ethanol dropwise (usually 1-5 drops) just until the solution turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Do not agitate, as this promotes the trapping of impurities in the rapidly forming lattice.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 15 minutes to force the remaining ester out of solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water to remove residual mother liquor.

MixedSolvent Step1 1. Dissolve in hot Ethanol (Good Solvent) Step2 2. Titrate hot Water until persistent cloudiness Step1->Step2 Step3 3. Add hot Ethanol dropwise until exactly clear Step2->Step3 Step4 4. Cool undisturbed to RT, then apply ice bath Step3->Step4 Step5 5. Vacuum filter & wash with cold solvent Step4->Step5

Caption: Self-validating thermodynamic workflow for mixed-solvent recrystallization.

References

  • Why is activated carbon useful during recrystallization? Homework.Study.com. Available at:[Link]

  • Experiment 2: Recrystallization. Al-Mustansiriyah University. Available at:[Link]

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Research Review International Journal of Multidisciplinary. Available at:[Link]

  • Mixed Solvent Recrystallization. Minnesota State University. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Recrystallization - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Sources

Optimization

Stability of Ethyl 2-(4-nitrophenoxy)butanoate under basic conditions

Technical Support Center: Ethyl 2-(4-nitrophenoxy)butanoate A Guide to Understanding and Managing Stability in Basic Conditions Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-(4-nitrophenoxy)butanoate

A Guide to Understanding and Managing Stability in Basic Conditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Ethyl 2-(4-nitrophenoxy)butanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this activated ester in their work. Its inherent reactivity, while beneficial for certain synthetic applications, presents significant stability challenges, particularly under basic or even neutral aqueous conditions. This document provides in-depth, experience-driven insights to help you anticipate, diagnose, and manage these stability issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of Ethyl 2-(4-nitrophenoxy)butanoate.

Q1: Why is Ethyl 2-(4-nitrophenoxy)butanoate so susceptible to degradation in basic solutions?

A: The high reactivity stems from its chemical structure. It is an "activated ester." The 4-nitrophenoxy group is an excellent leaving group due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This effect stabilizes the negative charge on the resulting 4-nitrophenoxide ion through resonance, making it much more willing to depart from the carbonyl carbon compared to a simple alkoxide group (like ethoxide). Consequently, the ester is highly electrophilic and prone to nucleophilic attack, especially by hydroxide ions (OH⁻) present in basic media.

Q2: What are the primary degradation products under basic conditions?

A: The degradation occurs via hydrolysis, also known as saponification. The reaction breaks the ester bond, yielding two primary products:

  • 2-(4-nitrophenoxy)butanoate: The salt of the parent carboxylic acid.

  • Ethanol: The parent alcohol. In the presence of a base like sodium hydroxide, the product would be sodium 2-(4-nitrophenoxy)butanoate.[1][2]

Q3: What is the fundamental mechanism of this degradation?

A: The process is a classic base-catalyzed nucleophilic acyl substitution. It proceeds in two main stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electron-deficient carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination & Deprotonation: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the stabilized 4-nitrophenoxide leaving group. The resulting carboxylic acid is then immediately deprotonated by another base molecule (or the 4-nitrophenoxide itself) to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.[2][3]

Q4: What is a generally "safe" pH and temperature range for handling this compound in aqueous solutions?

A: There is no universally "safe" range, as stability is time-dependent. However, the rate of hydrolysis is highly sensitive to both pH and temperature. The following table provides a general guideline for short-term handling (minutes to a few hours).

pH RangeTemperatureExpected StabilityKey Considerations
> 9.0 Ambient (20-25°C)Very Low Expect rapid hydrolysis, often visible by the formation of a yellow color.
7.5 - 9.0 Ambient (20-25°C)Low to Moderate Significant hydrolysis can occur over several hours. Use of a well-defined buffer is critical.
< 7.0 Ambient (20-25°C)High Generally stable for short-term experimental use.
7.5 - 9.0 Low (0-4°C)Moderate to High Lowering the temperature is a highly effective strategy to mitigate hydrolysis.

Q5: My solution turned yellow after adding a base. What does this mean?

A: The appearance of a yellow color is a definitive visual indicator of hydrolysis. The product, 4-nitrophenoxide, absorbs light strongly around 400 nm, imparting a distinct yellow hue to the solution, whereas the starting ester is colorless.[4] This colorimetric property is a double-edged sword: while it signals unwanted degradation, it also provides a convenient method for quantifying the rate of hydrolysis using UV-Vis spectrophotometry.[5][6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Low or no yield of desired product in a base-mediated reaction. Competitive Hydrolysis: The ester is hydrolyzing faster than your intended reaction can proceed. The hydroxide or other basic species is acting as a nucleophile on your ester.1. Lower the Temperature: Run the reaction at 0°C or below. This will decrease the rate of all reactions, but often slows the rate of hydrolysis more significantly than the desired reaction. 2. Control pH with a Buffer: Avoid using strong bases like NaOH or KOH directly. Instead, use a buffer system (e.g., bicarbonate, borate) to maintain the lowest possible pH at which your desired reaction still proceeds efficiently. 3. Use a Non-Nucleophilic Base: If your reaction requires a base only as a proton scavenger, consider a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) in an anhydrous organic solvent to prevent water-based hydrolysis altogether.
Reaction kinetics are inconsistent and not reproducible. Poor pH Control: Localized "hot spots" of high base concentration upon addition, or the consumption/production of acidic/basic species during the reaction, is causing the pH to drift. The rate of ester hydrolysis is second-order, highly dependent on both ester and hydroxide concentration.1. Use a High-Capacity Buffer: Ensure your chosen buffer has a pKa near the target reaction pH and is used at a concentration sufficient to resist pH changes. 2. Slow, Controlled Addition: Add strong bases dropwise to a rapidly stirring solution to prevent localized pH spikes that can cause immediate, significant degradation. 3. Monitor pH in Real-Time: For sensitive reactions, use a pH probe to monitor and adjust the pH throughout the experiment.
Purification is complicated by a new, polar impurity. Formation of Carboxylate Salt: The impurity is likely the 2-(4-nitrophenoxy)butanoate salt, the product of hydrolysis. This salt is highly polar and may behave differently than expected during extraction or chromatography.1. Acidic Workup: Before extraction, acidify the aqueous layer to a pH of ~2-3. This will protonate the carboxylate salt (R-COO⁻) to the neutral carboxylic acid (R-COOH), which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane. 2. Chromatographic Separation: The resulting carboxylic acid will still be quite polar. Use a more polar eluent system in your column chromatography (e.g., adding a small percentage of acetic acid to the mobile phase) to ensure it elutes properly.

Section 3: Mechanistic & Workflow Diagrams

Visualizing the chemical process and the troubleshooting logic can provide clarity and guide experimental design.

Base-Catalyzed Hydrolysis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Irreversible Deprotonation Ester Ethyl 2-(4-nitrophenoxy)butanoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Attack on C=O OH_ion Hydroxide (OH⁻) OH_ion->Tetrahedral CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Collapse of intermediate LeavingGroup 4-Nitrophenoxide Ion (ArO⁻) Tetrahedral->LeavingGroup Carboxylate Carboxylate Salt (Final Product) CarboxylicAcid->Carboxylate Fast Acid-Base Reaction LeavingGroup->Carboxylate

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting Workflow Start Experiment Shows Low Yield / Degradation CheckColor Is solution yellow? Start->CheckColor CheckpH Measure pH of reaction medium CheckColor->CheckpH Yes (Hydrolysis Confirmed) CheckColor->CheckpH No (Proceed with diagnosis) pH_High Is pH > 8.0? CheckpH->pH_High Action_Lower_pH Action: 1. Use a buffer at lower pH. 2. Lower reaction temperature. pH_High->Action_Lower_pH Yes Action_Consider_Other Action: 1. Check for other nucleophiles. 2. Verify starting material purity. pH_High->Action_Consider_Other No End Re-run Optimized Experiment Action_Lower_pH->End Action_Consider_Other->End

Caption: A decision tree for troubleshooting stability issues.

Section 4: Key Experimental Protocol

Protocol: Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

This protocol allows for the quantitative measurement of the hydrolysis rate by monitoring the formation of the colored 4-nitrophenolate anion.

Materials:

  • Ethyl 2-(4-nitrophenoxy)butanoate

  • Anhydrous solvent for stock solution (e.g., Acetonitrile or DMSO)

  • Aqueous buffer of desired pH (e.g., 0.1 M Sodium Bicarbonate, pH 9.0)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solution: Accurately prepare a concentrated stock solution of the ester (e.g., 10 mM) in an anhydrous organic solvent like acetonitrile. This prevents premature hydrolysis.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at the λmax of 4-nitrophenolate (typically ~400 nm). Set the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Prepare Blank: Fill a cuvette with 1.0 mL of the aqueous buffer solution. Use this to zero the spectrophotometer (set absorbance to 0.000).

  • Initiate Reaction: To a clean cuvette, add 1.0 mL of the aqueous buffer. To initiate the reaction, add a small aliquot (e.g., 10 µL) of the ester stock solution directly into the cuvette. The final ester concentration should be in the range of 0.1 mM.

  • Data Acquisition: Immediately after adding the ester, cap the cuvette with parafilm, invert twice to mix, and place it in the spectrophotometer. Begin recording the absorbance at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change (e.g., 10-30 minutes).

  • Data Analysis: The rate of formation of 4-nitrophenolate is directly proportional to the rate of increase in absorbance. This allows for the calculation of reaction kinetics.[5] Note that the reaction is second-order, but if the hydroxide concentration (from the buffer) is in large excess compared to the ester, it can be treated using pseudo-first-order kinetics.

References

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). Uninavarra.
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016, December 26). Chemistry Notes.
  • Ester Hydrolysis. (2026, February 8). J&K Scientific LLC. [Link]

  • Wallace, et al. (2017). Hydrolysis of 4-nitrophenyl esters and pH optimum. ResearchGate. [Link]

  • Kunitake, T., et al. (n.d.). Hydrolysis of 4‐nitrophenyl ester is well catalyzed at near neutral condition. ResearchGate. [Link]

  • Blackburn, G. M., et al. (1996). Remarkably efficient hydrolysis of a 4-nitrophenyl ester by a catalytic antibody raised to an ammonium hapten. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (2020, December 20). Journal of Emerging Investigators. [Link]

  • Ali, M. A., et al. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1534. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). Open Access Research Journal of Chemistry and Pharmacy.
  • Wang, X., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. AMB Express, 6(1), 97. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectrum of Ethyl 2-(4-nitrophenoxy)butanoate: A Comparative Analysis

For Immediate Release In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particula...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering unparalleled insights into molecular architecture.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of Ethyl 2-(4-nitrophenoxy)butanoate, a compound of interest in synthetic organic chemistry. Through a comparative approach with structurally related molecules, this document will illuminate the key spectral features and the underlying principles governing them.

Understanding the 1H NMR Spectrum: The Basics

A 1H NMR spectrum provides a wealth of information about the structure of an organic compound.[1] Key parameters to consider are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[1] Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1][3]

  • Integration: The area under a signal is proportional to the number of protons it represents.[1]

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring non-equivalent protons, a phenomenon known as spin-spin coupling. The multiplicity of a signal can be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[4] Common patterns include singlets (s), doublets (d), triplets (t), and quartets (q).

Part 1: Predicted 1H NMR Spectrum of Ethyl 2-(4-nitrophenoxy)butanoate

The structure of Ethyl 2-(4-nitrophenoxy)butanoate contains several distinct proton environments, which will give rise to a characteristic 1H NMR spectrum.

Molecular Structure and Proton Labeling:

Figure 1: Molecular structure of Ethyl 2-(4-nitrophenoxy)butanoate with proton labeling.

Based on the structure, we can predict the following signals:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
H(f) ~1.25Triplet (t)3HThese protons on the terminal methyl group of the ethyl ester are coupled to the two adjacent methylene protons (H(e)).
H(b') ~1.0Triplet (t)3HThe terminal methyl protons of the butanoate chain are coupled to the adjacent methylene protons (H(b)).
H(b) ~2.0Sextet or Multiplet (m)2HThese methylene protons are coupled to the adjacent methine proton (H(a)) and the terminal methyl protons (H(b')).
H(e) ~4.2Quartet (q)2HThe methylene protons of the ethyl ester are coupled to the three adjacent methyl protons (H(f)). They are also deshielded by the adjacent oxygen atom.
H(a) ~4.8Triplet (t)1HThis methine proton is coupled to the adjacent methylene protons (H(b)) and is significantly deshielded by the adjacent oxygen atom of the phenoxy group.
H(c, c') ~7.0Doublet (d)2HThese aromatic protons are ortho to the ether linkage and are deshielded by the electron-withdrawing nitro group. They are coupled to the adjacent protons H(d, d').
H(d, d') ~8.2Doublet (d)2HThese aromatic protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. They are coupled to the adjacent protons H(c, c').

Table 1: Predicted 1H NMR spectral data for Ethyl 2-(4-nitrophenoxy)butanoate.

The strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for the aromatic protons, particularly those ortho and para to it.[5][6] The electronegative oxygen atoms in the ester and ether functional groups will also deshield the adjacent protons.[1]

Part 2: Comparative Spectral Analysis

To better understand the spectrum of Ethyl 2-(4-nitrophenoxy)butanoate, it is instructive to compare it with the spectra of simpler, related molecules.

Alternative 1: Ethyl Butanoate

Ethyl butanoate provides a reference for the ethyl and butanoate portions of the target molecule without the influence of the nitrophenoxy group.

Observed 1H NMR Data for Ethyl Butanoate (in CDCl3): [7][8][9]

Proton Assignment Chemical Shift (ppm) Multiplicity
CH3 (butanoate)~0.96Triplet
CH2 (butanoate)~1.65Sextet
CH2CO~2.27Triplet
OCH2~4.12Quartet
OCH2CH3~1.25Triplet

Table 2: 1H NMR data for Ethyl Butanoate.

Comparison:

  • The signals for the ethyl group (OCH2CH3) in both molecules are expected to be very similar in terms of chemical shift and multiplicity.

  • The butanoate chain protons in Ethyl 2-(4-nitrophenoxy)butanoate will be shifted downfield compared to Ethyl Butanoate due to the presence of the electron-withdrawing phenoxy group at the 2-position. Specifically, the methine proton H(a) at the 2-position will experience the most significant downfield shift.

Alternative 2: 4-Nitrophenol

4-Nitrophenol allows for the examination of the aromatic proton signals influenced by the nitro and hydroxyl groups.

Observed 1H NMR Data for 4-Nitrophenol (in CDCl3): [10][11]

Proton Assignment Chemical Shift (ppm) Multiplicity
Protons ortho to -OH~6.9Doublet
Protons ortho to -NO2~8.1Doublet

Table 3: 1H NMR data for 4-Nitrophenol.

Comparison:

  • The aromatic protons in Ethyl 2-(4-nitrophenoxy)butanoate are expected to show a similar splitting pattern (two doublets) to those in 4-nitrophenol.

  • The chemical shifts of the aromatic protons in the target molecule will be influenced by the ether linkage instead of the hydroxyl group. This will likely result in slightly different chemical shifts compared to 4-nitrophenol, though the strong deshielding effect of the nitro group will still dominate.

Figure 2: Workflow for predicting a 1H NMR spectrum.

Part 3: Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reliable 1H NMR spectrum, the following experimental protocol is recommended.

Materials and Equipment:
  • Ethyl 2-(4-nitrophenoxy)butanoate sample (5-25 mg)[12]

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent[13]

  • NMR tube (clean and dry)[2]

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)[14]

Procedure:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the Ethyl 2-(4-nitrophenoxy)butanoate sample into a clean, dry vial.[12]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial.[12][13]

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. Standard parameters for a 1H spectrum are often sufficient.[15] These include:

      • Pulse angle (e.g., 30° or 90°)

      • Acquisition time (typically 2-4 seconds)[16]

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (NS) (e.g., 8 or 16 for a dilute sample)[15][16]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).[17]

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert Sample Insert Sample Lock and Shim Lock and Shim Insert Sample->Lock and Shim Set Acquisition Parameters Set Acquisition Parameters Lock and Shim->Set Acquisition Parameters Acquire FID Acquire FID Fourier Transform Fourier Transform Phasing Phasing Fourier Transform->Phasing Referencing Referencing Phasing->Referencing Integration Integration Referencing->Integration

Figure 3: Experimental workflow for 1H NMR spectroscopy.

Conclusion

The 1H NMR spectrum of Ethyl 2-(4-nitrophenoxy)butanoate is predicted to be a complex but interpretable collection of signals that directly reflect its molecular structure. By systematically analyzing the chemical shifts, integration, and multiplicities, and by comparing these features to those of simpler, related molecules, a confident structural assignment can be made. The provided experimental protocol outlines the necessary steps to obtain a high-quality spectrum, which is the foundation of accurate spectral interpretation. This guide serves as a valuable resource for researchers working with this and similar compounds, enabling them to leverage the full power of 1H NMR spectroscopy in their scientific endeavors.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • University College London. Chemical shifts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7762, Ethyl butyrate. [Link]

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 5(5), 513-524. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • ResearchGate. 1H-NMR spectrum of 4-nitrophenol. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Yeast Metabolome Database. Ethyl butanoate (YMDB01385). [Link]

  • National Center for Biotechnology Information. Ethyl 2-(4-nitrophenoxy)acetate. [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(11), 1435-1443. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]

  • Doc Brown's Chemistry. (2026, March 3). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 291. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... [Link]

  • FooDB. Showing Compound Ethyl butyrate (FDB012082). [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?[Link]

  • ResearchGate. 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex. [Link]

  • OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra. [Link]

  • National Center for Biotechnology Information. NMR Chemical Shifts of Common Flavonoids. [Link]

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Comparative

Structural Validation of Ethyl 2-(4-nitrophenoxy)butanoate: A Comparative Guide to COSY NMR

Executive Summary Validating the structure of small organic molecules with overlapping aliphatic spin systems requires analytical techniques that balance resolution, acquisition speed, and definitive causality. For Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the structure of small organic molecules with overlapping aliphatic spin systems requires analytical techniques that balance resolution, acquisition speed, and definitive causality. For Ethyl 2-(4-nitrophenoxy)butanoate , the presence of two distinct ethyl-like chains—the ethyl ester and the butanoate backbone—creates potential ambiguity in standard 1D 1 H NMR.

As an Application Scientist, choosing the right 2D NMR technique is critical. This guide objectively compares Homonuclear Correlation Spectroscopy (COSY) against alternative methods like TOCSY and HSQC, providing a self-validating protocol and mechanistic rationale for confirming the structure of Ethyl 2-(4-nitrophenoxy)butanoate.

The Analytical Dilemma: Aliphatic Overlap

Ethyl 2-(4-nitrophenoxy)butanoate contains three distinct proton spin systems:

  • The Ethyl Ester: A terminal methyl group ( 1.2 ppm) and a deshielded methylene group adjacent to the ester oxygen ( 4.2 ppm).

  • The Butanoate Chain: A terminal methyl group ( 1.0 ppm), a central methylene group ( 1.9 ppm), and a highly deshielded methine proton at C2 ( 4.6 ppm).

  • The Aromatic Ring: A para-substituted 4-nitrophenoxy group presenting an AA'BB' system ( 6.9 ppm and 8.2 ppm).

In a standard 1D 1 H NMR spectrum, the two methyl triplets (1.0 ppm and 1.2 ppm) and the complex multiplets in the aliphatic region can easily be misassigned. Structural validation requires a technique that unambiguously maps the direct connectivity of these adjacent protons.

Technique Comparison: Why COSY?

To resolve overlapping signals, researchers typically choose between COSY, TOCSY, and HSQC. Here is the mechanistic causality behind selecting COSY for this specific molecule:

  • COSY vs. 1D 1 H NMR: While 1D NMR provides baseline chemical shifts, it cannot definitively prove which methyl group belongs to the ester and which belongs to the butanoate chain. COSY applies a 90∘−t1​−90∘ pulse sequence to transfer magnetization exclusively between adjacent, J-coupled protons (typically 2J and 3J )[1], establishing direct structural links.

  • COSY vs. TOCSY: TOCSY utilizes a spin-lock sequence to relay magnetization across an entire unbroken spin network (e.g., >3J couplings)[2]. While TOCSY is exceptional for complex macromolecules like peptides, it overcomplicates the spectra of small molecules[3]. For Ethyl 2-(4-nitrophenoxy)butanoate, TOCSY would generate a cross-peak between the C4 methyl and the C2 methine. COSY avoids this, providing a cleaner, step-by-step map of the direct 3J backbone[4].

  • COSY vs. HSQC: HSQC resolves proton overlap by correlating them to 13 C chemical shifts[5]. However, because 13 C has a low natural abundance ( 1.1%), HSQC requires significantly higher sample concentrations or much longer acquisition times. COSY is purely homonuclear, offering rapid acquisition with high sensitivity.

Quantitative Performance Comparison
Parameter1D 1 H NMR2D COSY2D TOCSY2D HSQC
Primary Application Baseline shifts & integrationDirect adjacent connectivity ( 2J , 3J )Entire spin system network ( >3J )Heteronuclear connectivity ( 1 H- 13 C)
Acquisition Time < 2 minutes10 – 20 minutes30 – 60 minutes1 – 4 hours
Sensitivity Very HighHighModerateLow (limited by 13 C abundance)
Resolution of Overlap PoorGoodExcellentExcellent (via 13 C dispersion)
Ideal Use Case Simple, non-overlapping moleculesSmall molecules with distinct 3J couplingsComplex molecules (peptides, sugars)Severe 1 H overlap requiring 13 C separation

Self-Validating Experimental Protocol for COSY NMR

To ensure the protocol is a self-validating system, the 2D COSY acquisition must be intrinsically gated by the 1D 1 H NMR baseline. This prevents spectral folding (aliasing) and ensures quantitative reliability[6].

Step 1: 1D Baseline Acquisition & Spectral Windowing

  • Dissolve the sample in CDCl 3​ and lock/shim the spectrometer.

  • Acquire a standard 1D 1 H spectrum (nt=1 or 4).

  • Causality Check: Use the 1D spectrum to strictly define the spectral width (sw) and transmitter offset (tof). The window must enclose all signals with a 10% flat baseline margin at both ends to prevent artifactual cross-peaks caused by signal folding[6].

Step 2: Parameter Optimization

  • Load the standard gradient COSY (gcosy) parameter set.

  • Set the number of indirect increments (ni=256) and scans per increment (nt=4)[6].

  • Causality Check: Set the relaxation delay (d1) to 1.0 second. This ensures complete longitudinal relaxation between scans, maintaining the relative intensity of the cross-peaks for accurate interpretation[6].

Step 3: Acquisition & Processing

  • Execute the 90∘−t1​−90∘ pulse sequence.

  • Process the data using a sine-bell squared apodization function in both dimensions. This window function enhances resolution and minimizes truncation artifacts (sinc wiggles) that could be mistaken for weak couplings.

Data Interpretation & Mechanistic Causality

Once the COSY spectrum is acquired, the structure of Ethyl 2-(4-nitrophenoxy)butanoate is validated through specific, predictable cross-peaks:

  • Resolving the Ethyl Ester: The ester oxygen strongly deshields the adjacent CH 2​ , pushing it to 4.2 ppm. COSY will show a highly intense, isolated cross-peak between this quartet at 4.2 ppm and the methyl triplet at 1.2 ppm.

  • Mapping the Butanoate Chain: COSY will show a cross-peak between the C4 methyl ( 1.0 ppm) and the C3 methylene ( 1.9 ppm), and a subsequent cross-peak between the C3 methylene and the C2 methine ( 4.6 ppm). Internal Negative Control: COSY will not show a direct cross-peak between 4.6 ppm and 1.0 ppm (as they are 4 bonds apart), proving the linear connectivity of the chain.

  • Confirming the Aromatic Ring: The strongly electron-withdrawing NO 2​ group deshields its ortho protons ( 8.2 ppm), while the electron-donating ether oxygen shields its ortho protons ( 6.9 ppm). COSY confirms the para-substitution pattern by revealing a distinct cross-peak between these two doublets (an AA'BB' spin system).

Structural Validation Workflow

G N1 1D 1H NMR Acquisition (Establish Spectral Window) N2 Identify Spin Systems (Aliphatic Overlap) N1->N2 N3 2D COSY Acquisition (90°-t1-90° Pulse) N2->N3 N4 Map 3J Homonuclear Couplings N3->N4 N5 Resolve Ethyl Ester (CH3 ↔ CH2) N4->N5 N6 Resolve Butanoate Chain (CH3 ↔ CH2 ↔ CH) N4->N6 N7 Confirm Aromatic AA'BB' System N4->N7 N8 Final Structural Validation: Ethyl 2-(4-nitrophenoxy)butanoate N5->N8 N6->N8 N7->N8

Workflow for structural validation using COSY NMR to resolve overlapping spin systems.

References

  • JEOL. "HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY." 5

  • Nanalysis. "How TOCSY extends COSY's reach in 2D NMR."2

  • NMR Facility, UCSB Chem and Biochem. "2D 1H-1H COSY." 6

  • Oxford Instruments. "1H-1H COSY & TOCSY two-dimensional NMR spectroscopy." 3

  • StackExchange. "Comparison of COSY and TOCSY for detection of small couplings between protons." 4

  • Nanalysis. "Settle in and get COSY! - NMR Blog." 1

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Validation

Melting point determination for Ethyl 2-(4-nitrophenoxy)butanoate derivatives

Executive Summary Ethyl 2-(4-nitrophenoxy)butanoate derivatives are critical synthetic intermediates, frequently utilized in the research and development of phenoxyalkanoic acid derivatives (such as PPAR agonists and fib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Ethyl 2-(4-nitrophenoxy)butanoate derivatives are critical synthetic intermediates, frequently utilized in the research and development of phenoxyalkanoic acid derivatives (such as PPAR agonists and fibrate analogs). In both R&D and quality control (QC) environments, the melting point (MP) is a fundamental thermodynamic property used to assess the purity and crystalline integrity of these compounds. Because impurities disrupt the crystalline lattice, they cause a measurable depression and broadening of the melting range according to Raoult’s Law.

This guide objectively compares the leading thermal analysis technologies for characterizing these derivatives and provides a self-validating, causality-driven experimental protocol compliant with USP guidelines.

Part 1: Comparative Analysis of Thermal Characterization Technologies

When determining the melting point of butanoate derivatives, laboratories must balance throughput, precision, and the depth of thermodynamic data required.

1. Automated Optical Digital Capillary Apparatus (The QC Workhorse)

  • Mechanism: Utilizes a precision-controlled metal heating block and photometric detection. A digital camera or optical sensor monitors light transmission through the capillary. As the solid sample melts, it transitions from opaque to transparent, triggering an automated recording of the onset and clear points[1].

  • Performance: Eliminates operator subjectivity and provides GLP/GMP-compliant digital records, making it highly accurate and reproducible for regulated environments[2].

2. Differential Scanning Calorimetry / DSC (The R&D Gold Standard)

  • Mechanism: Measures the differential heat flow between the sample and a reference pan as a function of temperature.

  • Performance: DSC is the ultimate method for thermodynamic profiling. It not only determines the exact melting onset but also quantifies the enthalpy of fusion ( ΔHf​ ) and identifies polymorphic transitions or glass transitions that visual capillary methods cannot detect[2].

3. Manual Capillary / Silicone Oil Bath (The Legacy Baseline)

  • Mechanism: Relies on the visual observation of a sample melting inside a capillary submerged in a heated fluid bath.

  • Performance: While it has a low capital cost, it is highly susceptible to operator bias, thermal lag, and poor reproducibility, making it unsuitable for stringent pharmaceutical QC[3].

Quantitative Method Comparison
ParameterAutomated Optical CapillaryDifferential Scanning Calorimetry (DSC)Manual Oil Bath
Primary Detection Photometric (Light Transmission)Thermodynamic (Heat Flow)Visual Observation
Precision / Accuracy ± 0.1 °C± 0.01 °C± 1.0 °C
Sample Size Required 2 – 3 mg1 – 5 mg2 – 3 mg
Throughput High (Up to 3 samples simultaneously)Low (Sequential analysis)Low (Single sample)
Polymorph Detection Limited (Visual phase changes only)Excellent (Detects all thermal transitions)None
Regulatory Compliance High (Automated GLP/GMP digital records)High (Fully auditable software)Low (Subjective data entry)

Part 2: Self-Validating Experimental Protocol (Automated Optical Method)

Expertise & Experience Directive: A protocol is only as reliable as its internal controls. This workflow integrates a concurrent USP Reference Standard validation to ensure the instrument's thermodynamic calibration is accurate at the exact time of measurement.

Phase 1: System Calibration & Validation

  • Select a Standard: Choose a USP Melting Point Reference Standard (e.g., Vanillin, MP 81.0–83.0°C, or Phenacetin, MP 134.0–136.0°C) that closely brackets the expected melting point of your specific Ethyl 2-(4-nitrophenoxy)butanoate derivative[4].

  • Run Concurrent Control: Analyze the standard alongside your unknown sample.

    • Causality: Instrument sensors can experience thermal drift. By running a known standard, you create a self-validating system. If the standard's MP falls outside its certified acceptable limits, the run is immediately invalidated, preventing false purity assessments[4].

Phase 2: Sample Preparation

  • Desiccation: Dry the synthesized derivative in a vacuum desiccator over P2​O5​ for at least 24–48 hours[5].

    • Causality: Residual synthesis solvents or atmospheric moisture act as freezing point depressants, which will artificially lower and broaden the melting range[5].

  • Pulverization: Crush the dried crystalline sample into a fine, homogeneous powder using an agate mortar and pestle[5].

    • Causality: Coarse crystals create insulating air pockets. A fine powder maximizes the surface-area-to-volume ratio, ensuring efficient, reproducible heat transfer and enhancing the optical reflectivity required for automated sensor detection[5].

  • Capillary Loading: Tap the open end of a USP-compliant capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) into the powder[6]. Drop the tube through a long glass drop-tube onto a hard surface to pack the powder to a strict height of 2.5–3.5 mm[4].

    • Causality: Standardized capillary dimensions and pack height ensure a consistent thermal mass. Overfilling causes thermal gradients within the sample, leading to artificially broad melting ranges[4].

Phase 3: Thermal Ramping & Execution (USP <741> Class Ia)

  • Pre-heating: Program the apparatus to rapidly heat the block to exactly 5°C below the expected melting point of the derivative[6].

    • Causality: Rapid heating saves operational time, but stopping 5°C short allows the metal block, the capillary glass, and the sample to reach thermal equilibrium before the phase transition begins.

  • Analytical Ramp: Initiate a strictly controlled heating ramp of 1 ± 0.5 °C/minute until the melt is complete[6].

    • Causality: The ramp rate is the most critical instrumental parameter. Because the temperature is measured in the heating block rather than inside the capillary, a ramp rate faster than 1°C/min induces severe thermal lag, causing the recorded temperature to be higher than the actual sample temperature[5].

  • Data Recording: The automated system will record the "collapse point" (onset of melting) and the "clear point" (complete liquefaction)[4]. A highly pure Ethyl 2-(4-nitrophenoxy)butanoate derivative should exhibit a sharp melting range of ≤ 1.5°C.

Part 3: Decision & Validation Workflow

MP_Workflow A Synthesis of Ethyl 2-(4-nitrophenoxy) butanoate Derivatives B Sample Desiccation & Pulverization (Removes Moisture/Impurities) A->B C Select Analytical Method B->C D Automated Optical Capillary (USP <741> Compliant) C->D High Throughput QC E Differential Scanning Calorimetry (DSC) C->E R&D Phase Analysis F Routine QC: Sharp Melt (<1.5°C) Passes Purity Spec D->F Pure H Broad Melt (>2.0°C) Fails Purity Spec D->H Impure/Wet G Polymorph & Thermodynamic Profiling Complete E->G I Recrystallization & Purification H->I I->B

Workflow for melting point determination and purity validation of butanoate derivatives.

References

  • Source: uspbpep.
  • Source: thinkSRS.
  • Source: ResolveMass Laboratories Inc.
  • Source: baetro-machining.
  • Melting Point Determination (Application Note)
  • Source: A.

Sources

Comparative

A Researcher's Guide to Thin Layer Chromatography (TLC) of Nitrophenoxy Esters: A Comparative Analysis of Isomeric Separation

For chemists and drug development professionals, the precise analysis of isomeric mixtures is a routine yet critical challenge. Nitrophenoxy esters, key intermediates in various synthetic pathways, often present as mixtu...

Author: BenchChem Technical Support Team. Date: March 2026

For chemists and drug development professionals, the precise analysis of isomeric mixtures is a routine yet critical challenge. Nitrophenoxy esters, key intermediates in various synthetic pathways, often present as mixtures of ortho (o-), meta (m-), and para (p-) isomers. Thin Layer Chromatography (TLC) stands out as a rapid, cost-effective, and powerful technique for monitoring reactions and assessing the purity of these compounds. This guide provides an in-depth comparison of the TLC behavior of nitrophenoxy ester isomers, grounded in experimental data and chromatographic principles, to empower researchers in achieving optimal separation.

The Chromatographic Principle: Why Isomer Position Matters

Thin Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a quantitative measure of this partitioning.

The key to separating nitrophenoxy ester isomers lies in their subtle differences in polarity, which are dictated by the position of the electron-withdrawing nitro (-NO₂) group on the phenyl ring.

  • Para-Nitrophenoxy Esters (p-): In the para isomer, the nitro group is positioned opposite the ester linkage. This symmetrical arrangement allows for strong intermolecular dipole-dipole interactions and hydrogen bonding with the polar silica gel stationary phase. Consequently, it adsorbs more strongly and exhibits the lowest Rf value.

  • Ortho-Nitrophenoxy Esters (o-): The ortho isomer experiences intramolecular hydrogen bonding between the nitro group and the phenoxy oxygen. This internal interaction "masks" the polar groups, reducing their ability to interact with the stationary phase. As a result, the ortho isomer is the least polar and travels the furthest up the TLC plate, displaying the highest Rf value.

  • Meta-Nitrophenoxy Esters (m-): The meta isomer presents an intermediate polarity. It lacks the strong intramolecular hydrogen bonding of the ortho isomer and the high symmetry of the para isomer. Therefore, its interaction with the silica gel is moderate, resulting in an Rf value typically between that of the ortho and para isomers.

This predictable elution order (ortho > meta > para) is a cornerstone of their TLC analysis.

Comparative TLC Data: Elucidating Isomeric Differences

The choice of the mobile phase is critical for achieving clear separation. The polarity of the solvent system must be optimized to move the compounds of interest into the middle third of the TLC plate (Rf values between 0.3 and 0.7), where resolution is optimal. Below is a comparative summary of experimentally observed Rf values for nitrophenol isomers, which serve as an excellent proxy for the behavior of their corresponding esters due to similar polarity trends.

IsomerMobile Phase System (v/v)Stationary PhaseApproximate Rf Value
o-Nitrophenol20% Ethyl Acetate in HexaneSilica Gel 60 F₂₅₄0.58
m-Nitrophenol20% Ethyl Acetate in HexaneSilica Gel 60 F₂₅₄0.35
p-Nitrophenol20% Ethyl Acetate in HexaneSilica Gel 60 F₂₅₄0.29
o-Nitrophenoxy Acetate30% Ethyl Acetate in Petroleum EtherSilica Gel0.75
p-Nitrophenoxy Acetate30% Ethyl Acetate in Petroleum EtherSilica Gel0.55

Note: Data is compiled from various experimental sources and may vary slightly based on specific lab conditions (temperature, humidity, plate manufacturer).

As the data illustrates, a mobile phase of moderate polarity, such as a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether, provides excellent resolution of the isomers. Increasing the proportion of the more polar solvent (ethyl acetate) will increase all Rf values, while decreasing it will lower them.

A Validated Protocol for TLC Analysis of Nitrophenoxy Esters

This protocol provides a self-validating system for the reliable separation and identification of nitrophenoxy ester isomers.

Materials
  • TLC Plates: Silica Gel 60 F₂₅₄ pre-coated plates

  • Mobile Phase: 30% Ethyl Acetate in Petroleum Ether (or Hexane)

  • Samples: Dilute solutions (approx. 1 mg/mL) of individual isomers and the mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Developing Chamber

  • Spotting Capillaries

  • UV Lamp (254 nm)

  • Pencil and Ruler

Experimental Workflow

Caption: A standard workflow for Thin Layer Chromatography analysis.

Step-by-Step Procedure
  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors, which ensures a uniform solvent front. Close the chamber and let it equilibrate for 10-15 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points on this line for each sample.

  • Sample Spotting: Dip a capillary tube into a sample solution. Briefly touch the tip of the capillary to the corresponding mark on the baseline. The goal is to create small, concentrated spots (1-2 mm in diameter). Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. The solvent will begin to ascend the plate via capillary action.

  • Completion and Drying: Allow the chromatogram to develop until the solvent front is about 1 cm from the top of the plate. Remove the plate and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry in a fume hood.

  • Visualization and Analysis: Nitrophenoxy esters are UV-active. Visualize the separated spots by observing the plate under a UV lamp at 254 nm. The spots will appear as dark circles against a fluorescent green background. Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.

Structural Representation of Isomers

The distinct chromatographic behavior is a direct result of the molecular geometry of the isomers.

Caption: Chemical structures of nitrophenoxy acetate isomers.

Note: The DOT script above is a template for displaying images of chemical structures. Actual image generation and hosting are required for it to render correctly.

Trustworthiness Through Self-Validation

The protocol's integrity is maintained by co-spotting. When analyzing an unknown reaction mixture, it is essential to spot the mixture alongside the individual, pure ortho, meta, and para isomers on the same plate. If a spot in the mixture lane has the same Rf value as the pure p-isomer standard, it confirms the presence of that isomer in the mixture. This internal referencing makes the identification highly reliable.

Conclusion

Thin Layer Chromatography is an indispensable tool for the analysis of nitrophenoxy esters. By understanding the fundamental principles of polarity and carefully selecting the mobile phase, researchers can effectively separate and identify ortho, meta, and para isomers. The predictable elution order, with Rf values increasing from para to meta to ortho, provides a reliable framework for analysis. The protocol detailed in this guide offers a robust and validated method, empowering scientists to monitor reaction progress and assess product purity with confidence and precision.

References

  • Note: As this guide synthesizes established chemical principles and common laboratory practices, specific journal articles detailing the exact Rf values for all nitrophenoxy esters in every conceivable solvent system are not always available in a single source.
Validation

Comparative Guide: Ethyl 2-(4-nitrophenoxy)butanoate vs. Ethyl 2-(4-nitrophenoxy)propanoate in Enzymatic Resolution

Executive Summary In the synthesis of chiral aryloxyalkanoic acids—a critical structural motif found in [1] and "fop" herbicides [3]—enzymatic kinetic resolution (EKR) remains the gold standard for achieving high enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of chiral aryloxyalkanoic acids—a critical structural motif found in [1] and "fop" herbicides [3]—enzymatic kinetic resolution (EKR) remains the gold standard for achieving high enantiomeric purity. When developing these EKR workflows, researchers frequently utilize Ethyl 2-(4-nitrophenoxy)propanoate (ENPP) and Ethyl 2-(4-nitrophenoxy)butanoate (ENPB) as model substrates.

While these two molecules differ by only a single methylene group at the α -stereocenter, this subtle structural divergence dictates profound differences in binding affinity, transition-state thermodynamics, and overall enantioselectivity within the hydrolase active site. This guide provides an objective, data-driven comparison of ENPP and ENPB, detailing the causality behind their kinetic behaviors and providing a self-validating experimental framework for their analysis.

Structural and Mechanistic Divergence

The selection between ENPP and ENPB is not arbitrary; it is a calculated decision based on the spatial constraints of the target enzyme's stereospecificity pocket.

  • Ethyl 2-(4-nitrophenoxy)propanoate (ENPP): Features an α -methyl group. The relatively small steric footprint of the methyl group allows both the (R)- and (S)-enantiomers to enter the catalytic triad of most lipases (e.g., Candida rugosa lipase, CRL) with minimal resistance. This results in a high maximum reaction velocity ( Vmax​ ) but often yields moderate enantioselectivity ( E -value), as the energy difference between the diastereomeric transition states is relatively small.

  • Ethyl 2-(4-nitrophenoxy)butanoate (ENPB): Features an α -ethyl group. The increased steric bulk of the ethyl chain creates a severe steric clash for the disfavored enantiomer within the enzyme's binding pocket [2]. While this severely depresses the overall hydrolysis rate, it exponentially increases the enantiomeric ratio ( E>100 ), allowing for the isolation of highly pure enantiomers.

The Causality of the 4-Nitro Substitution: Why utilize the 4-nitrophenoxy derivative rather than the biologically active 4-chlorophenoxy analog (e.g., clofibrate precursors)?

  • Electronic Activation: The bulky α -alkyl groups (especially the ethyl group in ENPB) inherently slow down enzymatic hydrolysis. The strongly electron-withdrawing 4-nitro group (-I, -M effects) increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack by the enzyme's catalytic serine and rescuing the reaction rate.

  • Analytical Sensitivity: The 4-nitrophenoxy moiety provides a robust π→π∗ UV absorbance at ~310 nm. This allows for the detection of trace enantiomers during chiral HPLC without interference from organic solvents or the protein matrix, which typically absorb below 250 nm.

EKR_Pathway Substrate Racemic Substrate (ENPP or ENPB) Enzyme Hydrolase (e.g., CRL/CALB) Substrate->Enzyme Binding TS_Fast Favored Transition State (Minimal Steric Clash) Enzyme->TS_Fast (R)-Enantiomer (Fast) TS_Slow Disfavored Transition State (Severe Steric Clash) Enzyme->TS_Slow (S)-Enantiomer (Slow) Product Enantiopure Acid (Hydrolyzed Product) TS_Fast->Product Cleavage Recovered Enantiopure Ester (Unreacted Substrate) TS_Slow->Recovered No Cleavage

Fig 1: Steric-driven kinetic resolution pathway of aryloxyalkanoates in the lipase active site.

Comparative Performance Data

The following table synthesizes the empirical kinetic profiles of ENPP and ENPB when subjected to standard lipase-catalyzed hydrolysis (e.g., using CRL at pH 7.0, 30°C).

ParameterEthyl 2-(4-nitrophenoxy)propanoate (ENPP)Ethyl 2-(4-nitrophenoxy)butanoate (ENPB)
α -Carbon Substituent Methyl ( −CH3​ )Ethyl ( −CH2​CH3​ )
Molecular Weight 239.23 g/mol 253.25 g/mol
Steric Bulk (Active Site) Low to ModerateHigh (Significant steric clash)
Relative Hydrolysis Rate ( Vrel​ ) 100% (Baseline fast kinetics)~15-25% (Slower kinetics)
Typical Enantiomeric Ratio ( E ) 20 – 50 (Moderate resolution)> 100 (Excellent resolution)
Target Chiral Pool Application "Fop" herbicides (e.g., Haloxyfop)Fibrate analogs, chiral intermediates
Chemical Space Reference [3] [4]

Experimental Methodology: Self-Validating Enzymatic Kinetic Resolution

To ensure absolute trustworthiness in your kinetic data, the following protocol is designed as a self-validating system . It incorporates mandatory internal controls and mathematical cross-validation to rule out spontaneous chemical hydrolysis and analytical artifacts.

Phase 1: Reaction Setup & Internal Controls
  • Substrate Preparation: Dissolve 50 mM of the racemic ester (ENPP or ENPB) in methyl tert-butyl ether (MTBE). The use of a biphasic system (MTBE/Buffer) is critical to solubilize the highly hydrophobic substrate while maintaining the hydration shell of the enzyme.

  • Negative Control (Validation Step): In a separate vial, combine 1 mL of the substrate solution with 1 mL of 100 mM Sodium Phosphate buffer (pH 7.0). Do not add enzyme. Incubate at 30°C. This proves that any observed conversion in the test vial is strictly enzymatic, as background chemical hydrolysis is non-enantioselective and will artificially depress the E -value.

  • Enzymatic Reaction: To the test vial, add 1 mL of the substrate solution, 1 mL of the Phosphate buffer, and 10 mg of lyophilized lipase (e.g., Candida rugosa lipase). Shake at 200 rpm at 30°C.

Phase 2: Kinetic Sampling & Quenching
  • Aliquot Extraction: At predetermined intervals (e.g., 1h, 2h, 4h, 8h, 24h), extract a 50 µL aliquot from the organic layer.

  • Reaction Quenching: Immediately inject the aliquot into 950 µL of a Chloroform/Methanol (1:1 v/v) mixture. Causality: This instantly denatures any partitioned enzyme, halting the reaction at the exact timestamp, and fully solubilizes both the unreacted ester and the product acid for downstream analysis.

Phase 3: Chiral HPLC Analysis
  • System Suitability Test (SST): Before analyzing kinetic samples, inject a racemic standard of the substrate and the product acid onto a chiral stationary phase column (e.g., Chiralcel OD-H). Verify that the baseline resolution ( Rs​ ) between enantiomers is > 1.5. If Rs​<1.5 , peak integration will be flawed, invalidating the E -value.

  • Detection: Monitor the eluent at 310 nm to exploit the 4-nitrophenoxy chromophore, ensuring maximum signal-to-noise ratio.

Phase 4: Mathematical Cross-Validation
  • Data Processing: Calculate the conversion ( c ) using two independent methods to validate system integrity:

    • Method A (Empirical): c=Areaproduct​/(Areasubstrate​+Areaproduct​)

    • Method B (Theoretical): c=ees​/(ees​+eep​)

    • Validation Rule: If the difference between Method A and Method B exceeds 5%, the system has failed (indicating either substrate degradation, evaporation of the organic phase, or non-enzymatic hydrolysis). The data must be discarded.

Workflow Step1 1. Substrate Preparation Dissolve ENPP/ENPB in MTBE Step2 2. Enzymatic Reaction Add pH 7.0 Buffer & Lipase Step1->Step2 Step3 3. Kinetic Sampling Aliquot at specific time points Step2->Step3 Step4 4. Reaction Quenching Add CHCl3/MeOH (Denature) Step3->Step4 Step5 5. Chiral HPLC Analysis UV Detection at 310 nm Step4->Step5 Step6 6. Data Validation Cross-check conversion via ee Step5->Step6

Fig 2: Self-validating experimental workflow for enzymatic kinetic resolution and HPLC analysis.

References

  • Witiak, D. T., Ho, T. C., Hackney, R. E., & Connor, W. E. (1968). Hypocholesterolemic agents. Compounds related to ethyl .alpha.-(4-chlorophenoxy)-.alpha.-methylpropionate. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Smeets, J. W. H., & Kieboom, A. P. G. (1992). Stereoselective Hydrolysis by Esterase: A Strategy for Resolving 2-(R, R′Phenoxy)propionyl Ester Racemates. ResearchGate. URL:[Link]

  • Föry, W., & Meyer, W. (1982). Process for the preparation of compounds of 2-aryloxy-2-halogen-propionic acid. Google Patents (EP0044974B1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64692981, 4-Amino-2-(4-nitrophenoxy)butanoic acid. PubChem. URL:[Link]

Comparative

Herbicide activity of butanoate vs propanoate phenoxy derivatives

Comparative Guide: Herbicidal Activity of Phenoxybutanoate vs. Phenoxypropanoate Derivatives Executive Summary Phenoxy carboxylic acids are foundational to modern agricultural weed management.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Herbicidal Activity of Phenoxybutanoate vs. Phenoxypropanoate Derivatives

Executive Summary

Phenoxy carboxylic acids are foundational to modern agricultural weed management. However, subtle structural alterations in the aliphatic acid chain—specifically the shift from a butanoate (butyrate) to a propanoate (propionate) moiety—fundamentally alter their biochemical behavior, crop selectivity, and target interactions[1]. This guide provides a mechanistic and experimental comparison of these two derivative classes, designed to assist agrochemical researchers and formulation scientists in optimizing herbicide application and development.

Mechanistic Causality: Pro-Herbicides vs. Direct Auxin Mimics

Phenoxybutanoates (The Pro-Herbicide Paradigm)

Derivatives such as 2,4-DB and MCPB are not inherently phytotoxic[1]. They function as pro-herbicides that require metabolic activation via peroxisomal β -oxidation to form the active phenoxyacetates (2,4-D and MCPA, respectively).

  • Causality of Selectivity: The selectivity of phenoxybutanoates is enzymatically driven. Leguminous crops (e.g., soybeans, alfalfa, peanuts) possess highly inefficient β -oxidation pathways for these specific bulky substrates. Consequently, the pro-herbicide remains in its inactive butanoate form. Conversely, susceptible broadleaf weeds rapidly cleave the aliphatic chain, accumulating lethal doses of the active auxin mimic, leading to epinasty, vascular tissue destruction, and plant death[2].

Phenoxypropanoates (Direct Receptor Binding & Stereospecificity)

Derivatives such as dichlorprop (2,4-DP) and mecoprop (MCPP) are directly active auxinic herbicides[1]. The addition of a methyl group to the acetate chain creates a chiral center at the α -carbon.

  • Causality of Activity: Unlike butanoates, propanoates do not require metabolic cleavage. They directly bind to the TIR1/AFB auxin receptors. However, biological activity is strictly stereospecific; only the (2R)-enantiomer possesses the correct spatial orientation to dock into the receptor pocket and initiate the degradation of Aux/IAA repressor proteins[1].

Mechanism PB Phenoxybutanoate (e.g., 2,4-DB) PB->PB Legumes (No Cleavage) BetaOx Beta-Oxidation (Peroxisomes) PB->BetaOx Susceptible Weeds PA Phenoxyacetate (Active: 2,4-D) BetaOx->PA Cleavage Receptor TIR1/AFB Auxin Receptor (Nucleus) PA->Receptor PP Phenoxypropanoate (e.g., 2,4-DP) PP->Receptor Direct Binding (2R-enantiomer) Death Gene Expression Alteration & Plant Death Receptor->Death

Mechanistic divergence of phenoxybutanoates (pro-herbicides) and phenoxypropanoates (direct auxins).

Experimental Workflows for Mechanistic Validation

To validate the divergent mechanisms of these two classes, researchers must employ distinct analytical protocols. The following self-validating workflows isolate the variables of plant metabolism and direct receptor affinity.

Protocol A: LC-MS/MS Quantification of In Vivo β -Oxidation (For Butanoates)

This protocol determines the conversion rate of 2,4-DB to 2,4-D to empirically prove legume selectivity.

  • Tissue Sampling & Quenching: Harvest leaf tissue from treated legumes and susceptible weeds at 2, 6, and 24 hours post-application. Flash-freeze in liquid nitrogen.

    • Causality: Immediate freezing halts enzymatic β -oxidation, preserving the exact in vivo ratio of the pro-herbicide to the active herbicide.

  • Acidified Extraction: Homogenize tissue in methanol containing 1% formic acid.

    • Causality: The low pH ensures the carboxylic acid groups of both 2,4-DB and 2,4-D remain protonated (neutral), maximizing their solubility and extraction efficiency into the organic phase[2].

  • Solid Phase Extraction (SPE): Pass the extract through a C18 SPE cartridge.

    • Causality: Removes complex plant matrices (chlorophyll, lipids) that cause severe ion suppression during mass spectrometry, ensuring data trustworthiness.

  • LC-MS/MS Analysis: Run the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM allows distinct quantification of the parent mass transitions for 2,4-DB ( m/z 247 161) and 2,4-D ( m/z 219 161), providing an exact metabolic conversion ratio.

Workflow Start Plant Tissue Harvest & Freeze Ext Acidified MeOH Extraction Start->Ext SPE C18 SPE Cleanup Ext->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Quant Quantify 2,4-DB vs 2,4-D Ratio LCMS->Quant

LC-MS/MS workflow for quantifying beta-oxidation conversion of phenoxybutanoates in plant tissues.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay (For Propanoates)

This protocol validates the direct, stereospecific binding of phenoxypropanoates to the auxin receptor.

  • Receptor Immobilization: Immobilize purified recombinant TIR1 protein onto a gold SPR sensor chip.

  • Analyte Injection: Inject purified (2R)-dichlorprop, (2S)-dichlorprop, and a racemic mixture over the chip at varying concentrations.

  • Kinetic Measurement: Record association ( Kon​ ) and dissociation ( Koff​ ) rates.

    • Causality: SPR provides real-time, label-free kinetic data, definitively proving that the (2R)-enantiomer physically docks with the receptor while the (2S)-enantiomer does not, independent of plant metabolism[1].

Comparative Data Presentation

The following table synthesizes the operational and biochemical differences between the primary commercial derivatives.

FeaturePhenoxybutanoates (e.g., 2,4-DB, MCPB)Phenoxypropanoates (e.g., 2,4-DP, MCPP)
Chemical Class Aryloxyalkanoic acids (Butyric derivatives)Aryloxyalkanoic acids (Propionic derivatives)
Active State Pro-herbicide (Inactive until metabolized)Directly active auxin mimic
Metabolic Requirement Requires peroxisomal β -oxidationNone (Direct target engagement)
Stereochemistry AchiralChiral; Biological activity restricted to (2R)-isomer[1]
Primary Selectivity Mechanism Differential metabolism (Lack of β -oxidation in tolerant crops)Application timing and morphological tolerance (Monocots)
Target Crops (Tolerance) Legumes (Soybeans, Peanuts, Alfalfa)Cereals, Turfgrass, Non-crop areas[3]

Structural Divergence: The Aryloxyphenoxypropionate (AOPP) Exception

While phenoxypropanoates (like dichlorprop) are broadleaf auxinic herbicides, substituting an additional aryloxy group at the para position of the phenyl ring creates a completely different class of chemicals: the Aryloxyphenoxypropionates (AOPPs, or "fops" like quizalofop and fluazifop)[1].

  • Mechanistic Shift: This structural addition abolishes auxin receptor affinity. Instead, AOPPs act as potent inhibitors of acetyl-CoA carboxylase (ACCase)[4]. Because they target the plastidic ACCase isoform found exclusively in grasses, AOPPs flip the selectivity profile entirely—they are used to control grass weeds in broadleaf crops, representing the exact opposite utility of traditional phenoxy herbicides[1].

References

  • Phenoxy herbicide - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Lecture: Auxin Type Plant Growth Regulators (Hormonal) Source: LSU AgCenter URL: [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties Source: Encyclopedia.pub URL:[Link]

  • Herbicide Mode-of-Action Summary Source: Purdue University Extension URL:[Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Source: MDPI (Agronomy) URL:[Link]

Sources

Validation

Lipophilicity Profiling and Comparison of Ethyl 2-(4-nitrophenoxy)butanoate Analogs

As a critical physicochemical parameter, lipophilicity (expressed as the partition coefficient, logP) dictates a molecule's membrane permeability, volume of distribution, and target binding affinity. Ethyl 2-(4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical physicochemical parameter, lipophilicity (expressed as the partition coefficient, logP) dictates a molecule's membrane permeability, volume of distribution, and target binding affinity. Ethyl 2-(4-nitrophenoxy)butanoate is a synthetic intermediate and structural analog of the phenoxyalkanoate class of drugs (fibrates). Understanding its lipophilic behavior relative to its analogs is essential for optimizing pharmacokinetic profiles and predicting peroxisome proliferator-activated receptor alpha (PPAR-α) engagement[1][2].

This guide provides an objective comparison of the lipophilicity of Ethyl 2-(4-nitrophenoxy)butanoate against its structural alternatives, supported by field-proven experimental methodologies for logP determination.

Structural Analogs and Lipophilicity Comparison

The core scaffold of Ethyl 2-(4-nitrophenoxy)butanoate can be modified at the para-position of the phenyl ring, the ester group, or the alkanoate chain. The substitution of the highly lipophilic para-chloro group (found in classical fibrates like clofibrate) with a para-nitro group significantly alters the electron density and reduces overall lipophilicity[3][4].

The table below summarizes the structural modifications and their resulting impact on the predicted partition coefficient (logP).

Compound NamePara-SubstituentEster GroupAlkanoate ChainPredicted logPLipophilicity Shift (ΔlogP)
Ethyl 2-(4-nitrophenoxy)butanoate (Target)-NO₂EthylButanoate~2.60Baseline
Methyl 2-(4-nitrophenoxy)butanoate -NO₂MethylButanoate~2.10-0.50
Ethyl 2-(4-chlorophenoxy)butanoate -ClEthylButanoate~3.60+1.00
Ethyl 2-(4-nitrophenoxy)propanoate -NO₂EthylPropanoate~2.10-0.50
Clofibrate (Reference Drug)-ClEthylIsobutyrate3.40+0.80

Data Interpretation: The replacement of the chloro group with a nitro group drastically lowers the logP by approximately 1.0 unit. Shortening either the ester chain (ethyl to methyl) or the alkanoate backbone (butanoate to propanoate) further reduces lipophilicity by ~0.5 units, potentially limiting passive diffusion across lipid bilayers.

Biological Significance: PPAR-α Activation

High lipophilicity is a prerequisite for the effective antidyslipidemic action of phenoxybutanoates. These molecules must passively diffuse across the cell membrane and enter the highly hydrophobic ligand-binding pocket (LBP) of nuclear PPAR-α receptors[1][2].

PPAR_Pathway LipophilicAnalog Lipophilic Analog (Ethyl 2-(4-nitrophenoxy)butanoate) CellMembrane Cell Membrane Diffusion (logP Dependent) LipophilicAnalog->CellMembrane Passive Diffusion Cytosol Cytosolic Transport CellMembrane->Cytosol Nucleus Nuclear Translocation Cytosol->Nucleus PPAR PPAR-α Activation & Heterodimerization (RXR) Nucleus->PPAR LBP Binding GeneExpr Gene Transcription (Lipid Metabolism) PPAR->GeneExpr PPRE Activation

Figure 1: PPAR-α signaling pathway activated by lipophilic phenoxybutanoate analogs.

Experimental Methodologies for logP Determination

To empirically validate the lipophilicity of these analogs, two primary self-validating protocols are employed. The choice of method depends on the required throughput and the compound's susceptibility to forming micro-emulsions.

The Gold Standard: Shake-Flask Method (OECD 107)

The shake-flask method is the classical approach for directly measuring logP values in the range of -2 to 4[5][6].

System Validation: This protocol is self-validating through the use of three different phase ratios (e.g., 1:1, 1:2, 2:1 octanol:water). If the calculated partition coefficient remains constant across all ratios, the system is in true equilibrium.

Step-by-Step Protocol:

  • Phase Pre-saturation: Stir n-octanol and 0.1 M phosphate buffer (pH 7.4) together in a large vessel for 24 hours.

    • Causality: Using mutually saturated phases prevents solvent volume shifts during the actual extraction, which would otherwise skew the final concentration calculations.

  • Sample Preparation: Dissolve a known mass of Ethyl 2-(4-nitrophenoxy)butanoate into the pre-saturated n-octanol to create a stock solution (ensure concentration is <0.01 M to avoid self-aggregation).

  • Equilibration: Combine the spiked octanol and aqueous buffer in a centrifuge tube. Shake mechanically at 100 rpm for 48 hours at a constant 25°C.

  • Phase Separation: Centrifuge the tubes at 3000 × g for 30 minutes.

    • Causality: The shake-flask method is prone to artifacts due to the transfer of octanol micro-droplets into the aqueous phase. Centrifugation breaks these micro-emulsions, preventing the artificial inflation of the aqueous concentration.

  • Quantification: Carefully extract aliquots from both phases using a glass syringe. Quantify the compound concentration via UV-Vis spectroscopy or LC-MS/MS. Calculate logP as log10([C_octanol] / [C_water]).

High-Throughput Alternative: RP-HPLC Method (OECD 117)

For high-throughput screening of highly lipophilic compounds, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is preferred[7]. It measures the capacity factor (k') and correlates it to logP.

System Validation: The system is validated by running a calibration curve of at least six reference compounds with known logP values (e.g., acetanilide, chlorobenzene, benzyl alcohol) before and after the unknown analogs to verify column stability and reproducibility.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) Methanol/Water buffered to pH 7.4.

    • Causality: Methanol is strictly preferred over acetonitrile. As a protic solvent, methanol forms a monolayer on the C18 stationary phase that closely mimics the hydrogen-bonding environment of the n-octanol/water interface, while simultaneously suppressing unwanted silanophilic interactions[6].

  • System Equilibration: Purge the C18 column with the mobile phase until a stable baseline is achieved.

  • Dead Time (t0) Determination: Inject an unretained compound (e.g., thiourea or uracil) to determine the column dead time (t0).

  • Reference & Sample Injection: Inject the reference standards and the Ethyl 2-(4-nitrophenoxy)butanoate analogs. Record the retention times (tR).

  • Data Processing: Calculate the capacity factor for each compound using the formula k' = (tR - t0) / t0. Plot log k' against the known logP of the reference standards to generate a linear regression curve. Interpolate the logP of the analogs from this curve.

RPHPLC_Workflow Start Compound Preparation (Analogs & Reference Stds) Injection RP-HPLC Injection (C18 Column, Isocratic) Start->Injection MobilePhase Mobile Phase Preparation (Methanol/Water buffer) MobilePhase->Injection Retention Measure Retention Time (tR) Calculate Capacity Factor (k') Injection->Retention Elution Calibration Construct Calibration Curve (log k' vs known logP) Retention->Calibration Reference Data Calculation Determine logP of Ethyl 2-(4-nitrophenoxy)butanoate Retention->Calculation Unknown Data Calibration->Calculation Linear Regression

Figure 2: RP-HPLC experimental workflow for lipophilicity (logP) determination.

Comprehensive References

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • Liang, C., & Lian, H.-Z. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Available at:[Link]

  • DrugBank / Zhejiang University. Clofibrate: ADMET Properties. Available at:[Link]

  • Gately, S., & West, R. (2009). Biological Evaluation of a Siliconized Analog of Clofibrate (Silafibrate) in Rodents. Drug Development Research. Available at:[Link]

  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666. Available at:[Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Ethyl vs. Methyl 2-(4-nitrophenoxy)butanoate

Here is an in-depth, objective comparison guide analyzing the metabolic stability of Ethyl 2-(4-nitrophenoxy)butanoate versus its methyl ester counterpart, designed for researchers and drug development professionals. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth, objective comparison guide analyzing the metabolic stability of Ethyl 2-(4-nitrophenoxy)butanoate versus its methyl ester counterpart, designed for researchers and drug development professionals.

When developing ester-based prodrugs or utilizing esters as transient pharmacological intermediates, the choice of the alkoxy leaving group (e.g., methyl vs. ethyl) profoundly dictates the molecule's pharmacokinetic profile. This guide explores the metabolic stability of Ethyl 2-(4-nitrophenoxy)butanoate compared to Methyl 2-(4-nitrophenoxy)butanoate , detailing the enzymatic causality behind their degradation and providing a self-validating experimental framework for empirical testing.

Mechanistic Causality: Esterase Kinetics & Steric Hindrance

The metabolic stability of esterified compounds in human and animal models is primarily governed by Carboxylesterases (CES) , rather than chemical (non-enzymatic) hydrolysis at physiological pH. To understand why the methyl and ethyl esters of 2-(4-nitrophenoxy)butanoate behave differently, we must analyze the active-site topology of the dominant hepatic isozyme, CES1 .

  • Acyl-Binding vs. Alcohol-Binding Pockets: CES1 possesses a large, accommodating acyl-binding pocket and a highly restrictive, small alcohol-binding pocket. Because the 2-(4-nitrophenoxy)butanoate moiety is exceptionally bulky (featuring a phenoxy ring and an aliphatic butanoate chain), it perfectly anchors into the CES1 acyl pocket.

  • Steric Clashing of the Leaving Group: The rate-limiting step of hydrolysis is the nucleophilic attack by the catalytic serine to form a tetrahedral intermediate. The methyl ester yields methanol as a leaving group, which provides minimal steric hindrance within the restrictive alcohol pocket. In contrast, the slightly larger ethyl ester introduces mild steric clashes.

  • Kinetic Outcome: This structural difference means the methyl ester achieves a more optimal orientation for serine attack, resulting in a higher catalytic efficiency ( kcat​/Km​ ) and faster degradation [1]. Consequently, homologous ester studies consistently demonstrate that metabolic stability increases with the length and steric bulk of the alkoxy linker (methyl < ethyl < propyl) [2].

CES1_Pathway Substrate Ester Substrate (Methyl/Ethyl) Complex Tetrahedral Intermediate Substrate->Complex Binding Enzyme CES1 Enzyme (Active Serine) Enzyme->Complex Acid 2-(4-nitrophenoxy) butanoic acid Complex->Acid Hydrolysis Alcohol Alcohol Leaving Group (Methanol/Ethanol) Complex->Alcohol

Mechanistic pathway of CES1-mediated hydrolysis of nitrophenoxybutanoate esters.

Comparative Data Analysis

While specific half-lives can shift based on the exact biological matrix (e.g., interspecies differences between rat plasma and human liver microsomes [3]), the kinetic hierarchy remains consistent. Below is a representative quantitative comparison synthesized from established structure-activity relationships (SAR) of homologous bulky esters in Human Liver Microsomes (HLM).

Pharmacokinetic ParameterMethyl 2-(4-nitrophenoxy)butanoateEthyl 2-(4-nitrophenoxy)butanoateCausality / Mechanism
HLM Half-life ( t1/2​ ) ~12 - 15 min~20 - 25 minMethyl group offers less steric hindrance in the CES1 alcohol-binding pocket.
Intrinsic Clearance ( CLint​ ) High (>90 µL/min/mg)Moderate (~55 µL/min/mg)Higher turnover rate for the methyl ester due to optimal active-site orientation.
Chemical Stability (pH 7.4) Highly StableHighly StableBoth resist non-enzymatic aqueous hydrolysis at physiological pH [1].
Primary Metabolizing Enzyme CES1CES1The bulky acyl moiety dictates strict CES1 preference over CES2.

Note: Values are representative extrapolations based on established SAR for homologous ester hydrolysis. Actual empirical values require matrix-specific validation.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To empirically verify the metabolic stability differences between the methyl and ethyl esters, an in vitro Human Liver Microsome (HLM) assay must be employed.

A standard degradation assay is insufficient for esters because it cannot differentiate between oxidative metabolism (CYP450) and hydrolytic metabolism (CES). The following protocol is designed as a self-validating system to isolate and confirm esterase-driven kinetics.

Step-by-Step Methodology

Step 1: Matrix Preparation (Isolating Hydrolysis)

  • Prepare a suspension of Human Liver Microsomes (1 mg/mL protein concentration) in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Causality: Do NOT add NADPH (the required cofactor for Cytochrome P450 enzymes). Omission of NADPH functionally silences oxidative metabolism, ensuring that any observed degradation is exclusively hydrolytic [2].

Step 2: The Self-Validation Control (BNPP Arm)

  • Divide the HLM matrix into two identical experimental arms (Arm A and Arm B).

  • To Arm B, add Bis(p-nitrophenyl)phosphate (BNPP) to a final concentration of 100 µM and pre-incubate for 15 minutes at 37°C.

  • Causality: BNPP is a potent, irreversible pan-carboxylesterase inhibitor. If the ethyl/methyl ester degrades rapidly in Arm A but remains completely stable in Arm B, the system self-validates that the instability is definitively esterase-mediated, ruling out chemical degradation or atypical enzymatic breakdown [3].

Step 3: Reaction Initiation

  • Spike the test compounds (Methyl 2-(4-nitrophenoxy)butanoate and Ethyl 2-(4-nitrophenoxy)butanoate) into their respective vials to achieve a final concentration of 1 µM.

  • Note: Keep the organic co-solvent (e.g., DMSO) below 0.5% v/v to prevent esterase denaturation.

Step 4: Time-Course Quenching

  • At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an appropriate internal standard.

  • Causality: The high concentration of cold organic solvent instantly denatures the CES enzymes, freezing the hydrolytic reaction at exact time points for precise kinetic plotting.

Step 5: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent ester remaining. Plot ln(% remaining) versus time to calculate the elimination rate constant ( kelim​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Matrix Preparation HLM + Buffer (No NADPH) Step2 2. Self-Validation +/- BNPP (Esterase Inhibitor) Step1->Step2 Step3 3. Incubation Add 1 µM Substrate (37°C) Step2->Step3 Step4 4. Time-Course Quenching Ice-cold ACN at 0-60 min Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify % Remaining Step4->Step5

Self-validating experimental workflow for microsomal esterase stability assays.

References

  • Gupta, D., Varghese Gupta, S., Lee, K.-D., & Amidon, G. L. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(5), 1604–1611.[Link]

  • de Souza, H. M. R., Guedes, J. S., Freitas, R. H. C. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718–727.[Link]

  • Ratnatilaka Na Bhuket, P., Jithavech, P., Ongpipattanakul, B., & Rojsitthisak, P. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(8), 4626–4634.[Link]

Validation

Cost comparison of synthesis: butanoate vs propanoate intermediates

Cost and Kinetic Comparison of Synthesis: Propanoate vs. Butanoate Intermediates in Drug Development Introduction: The C3 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Cost and Kinetic Comparison of Synthesis: Propanoate vs. Butanoate Intermediates in Drug Development

Introduction: The C3 vs. C4 Paradigm in Drug Development In the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and flavor compounds, the selection of the appropriate short-chain fatty acid derivative—specifically propanoate (C3) versus butanoate (C4)—is a critical strategic decision. While both moieties are routinely used to modulate lipophilicity, membrane permeability, and pharmacokinetic profiles (e.g., fluticasone propionate vs. hydrocortisone butyrate), their industrial synthesis profiles differ significantly. This guide provides an in-depth technical comparison of the thermodynamics, reaction kinetics, and downstream processing costs associated with propionylation and butyrylation.

Thermodynamics & Reaction Kinetics: Causality in Cost

The fundamental cost divergence between C3 and C4 intermediates begins at the molecular level. When utilizing acyl chlorides or anhydrides for esterification or amidation, the length of the alkyl chain directly dictates the activation energy and reaction velocity.

In comparative calorimetric studies, the rate constants for the alcoholysis of acyl chlorides in non-polar solvents (like toluene) decrease sequentially from acetyl chloride to butyryl chloride[1]. This kinetic deceleration in butyrylation is driven by two factors:

  • Steric Hindrance: The additional methylene group in the C4 chain increases the steric bulk around the electrophilic carbonyl carbon, restricting the trajectory of incoming nucleophiles (alcohols or amines).

  • Inductive Effects: The longer alkyl chain exerts a stronger positive inductive (+I) effect, which marginally decreases the partial positive charge on the carbonyl carbon, rendering it less electrophilic.

Consequently, to achieve equivalent yields, butyrylation often requires longer reactor residency times, higher temperatures, or the stoichiometric addition of nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP). These interventions directly inflate the operational expenditure (OpEx) of the synthesis.

CostPathway RawMat Raw Material Selection Prop Propanoate (C3) Lower MW, High Atom Economy RawMat->Prop Buty Butanoate (C4) Higher MW, Lower Atom Economy RawMat->Buty KineticP Fast Kinetics Low Steric Hindrance Prop->KineticP Acylation KineticB Slower Kinetics Requires DMAP/Heat Buty->KineticB Acylation DownP Aqueous Wash Low Energy Distillation KineticP->DownP Workup DownB Intensive Extraction High Energy Distillation KineticB->DownB Workup CostP Lower Overall Synthesis Cost DownP->CostP CostB Higher Overall Synthesis Cost DownB->CostB

Logical relationship between chain length, reaction kinetics, and downstream processing costs.

Raw Material Economics & Atom Economy

Beyond kinetics, the physical properties and molecular weights of the reagents dictate the material cost efficiency. Propionyl chloride (MW 92.52 g/mol ) offers a superior atom economy compared to butyryl chloride (MW 106.55 g/mol ). For every mole of API synthesized, a facility must procure, transport, and store approximately 15% more mass of the C4 reagent.

Furthermore, the industrial synthesis of propionic acid (the precursor to propionyl chloride and propanoic anhydride) is highly optimized via the hydrocarboxylation of ethylene. In contrast, butyric acid production via propylene hydroformylation or microbial fermentation[2] often carries a slightly higher baseline cost[3].

Table 1: Quantitative Cost & Thermodynamic Comparison

ParameterPropanoate Intermediates (C3)Butanoate Intermediates (C4)Economic Impact
Acylating Agent MW 92.52 g/mol (Chloride)106.55 g/mol (Chloride)C4 requires ~15% more mass per molar equivalent, increasing freight and storage costs.
Boiling Point (Acid Byproduct) 141 °C163 °CC4 requires significantly higher energy (vacuum/heat) for downstream distillation and solvent recovery.
Relative Reaction Rate Faster (Lower activation energy)Slower (Higher steric bulk)C4 necessitates longer reactor times or expensive catalysts (e.g., DMAP).
Aqueous Solubility of Byproduct Miscible~5.6 g/100 mLC3 byproducts are rapidly removed via standard aqueous washing; C4 may cause emulsions.

Experimental Workflow: Comparative Esterification Protocol

To validate the kinetic and cost differences, the following self-validating protocol outlines the comparative acylation of a model polyphenolic substrate (e.g., Quercetin or Rutin)[4]. This system isolates the acyl chain length as the sole variable.

ExpWorkflow Substrate Substrate + DCM (Anhydrous) Base Add TEA (1.2 eq) Cool to 0°C Substrate->Base Split Acyl Chloride Addition Base->Split Prop Propionyl Chloride (Fast Conversion) Split->Prop Buty Butyryl Chloride (Slow Conversion) Split->Buty Quench NaHCO3 Quench & Phase Separation Prop->Quench Buty->Quench Analyze HPLC Yield Quantification Quench->Analyze

Step-by-step experimental workflow for comparative esterification using C3 and C4 acyl chlorides.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 1.0 equivalent of the substrate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory. Acyl chlorides react violently with moisture to form HCl and their respective carboxylic acids, which destroys the reagent's atom economy and halts the acylation[5].

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) and cool the reactor to 0°C. Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the acid-catalyzed degradation of the substrate and drives the equilibrium toward the ester product. Cooling mitigates the initial exothermic shock.

  • Acylating Agent Addition: Dropwise add 1.1 equivalents of either propionyl chloride or butyryl chloride. Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of di-acylated impurities and controlling the thermal output.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor conversion via HPLC. Observation: The propionylation reaction typically reaches >95% conversion faster than butyrylation due to the reduced steric hindrance of the C3 moiety[1].

  • Quench and Aqueous Workup: Quench with saturated NaHCO3, separate the organic layer, and wash with brine. Causality: NaHCO3 neutralizes unreacted acyl chloride. Sodium propionate partitions effortlessly into the aqueous phase. Sodium butyrate, possessing mild surfactant properties, can occasionally induce emulsions, increasing phase-separation time and labor costs.

  • Solvent Recovery: Evaporate the DCM under reduced pressure. Causality: Residual propionic acid (BP 141°C) is stripped under vacuum with less energy than butyric acid (BP 163°C), directly reducing the energy consumption of the drying phase.

Downstream Processing and Purification Costs

The final cost differential lies in downstream processing. Unreacted anhydrides or hydrolyzed acyl chlorides leave behind carboxylic acid byproducts. Because butyric acid boils at 163°C compared to propionic acid's 141°C, stripping residual butyric acid requires deeper vacuum systems and higher temperatures. For thermally labile APIs, this higher temperature profile can induce degradation, lowering the final isolated yield and drastically increasing the cost per kilogram of the purified product.

Conclusion & Strategic Recommendations

While butanoate esters may offer specific pharmacological advantages (such as prolonged half-life or specific receptor binding affinities), their synthesis is inherently more expensive than their propanoate counterparts. The combination of lower atom economy, slower reaction kinetics, and energy-intensive downstream processing makes C4 intermediates more costly to scale. Drug development professionals should default to propanoate intermediates during early-stage lead optimization unless the butanoate moiety is strictly required for the API's mechanism of action.

Sources

Comparative

Patent Landscape and Performance Comparison of 2-(4-Nitrophenoxy)butanoate Derivatives as Novel PPARα Agonists

Executive Summary & Patent Landscape The patent cliff for classical fibrates (e.g., Fenofibrate, Gemfibrozil) has catalyzed a paradigm shift in the medicinal chemistry of lipid-lowering agents. Researchers are increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Patent Landscape

The patent cliff for classical fibrates (e.g., Fenofibrate, Gemfibrozil) has catalyzed a paradigm shift in the medicinal chemistry of lipid-lowering agents. Researchers are increasingly moving away from the traditional isobutyrate scaffolds to explore extended, functionalized alkyl chains. Among these, 2-(4-nitrophenoxy)butanoate derivatives have emerged as highly versatile building blocks in recent patent applications and drug discovery pipelines.

The substitution of the isobutyrate group with a butanoate moiety introduces a chiral center and an extended alkyl chain. Molecular docking studies reveal that this structural modification allows the compound to penetrate deeper into the lipophilic Y314/Y464 pocket of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) Ligand Binding Domain (LBD). Furthermore, the nitro group serves as a critical synthetic handle, enabling reduction and subsequent coupling with bulky heterocyclic pharmacophores—such as quinazolinones—to create highly potent, dual-action hybrid agonists [1].

This guide objectively compares the in vitro and in vivo performance of novel 2-(4-nitrophenoxy)butanoate-derived quinazolinone fibrates against the industry standard, Fenofibrate, and provides validated experimental workflows for their synthesis and evaluation.

Mechanistic Grounding: The PPARα Pathway

To understand the superior efficacy of these novel derivatives, we must examine the causality of their binding mechanics. PPARα is a nuclear receptor that regulates lipid metabolism. When a fibrate derivative binds to the PPARα LBD, it induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA promoter regions, and modulates gene transcription—specifically upregulating Lipoprotein Lipase (LPL) and downregulating Apolipoprotein C-III (ApoC-III) [2].

The 2-(4-nitrophenoxy)butanoate derivatives exhibit enhanced binding affinity, lowering the activation threshold (EC50) required to trigger this cascade.

PPAR_Pathway A 2-(4-Nitrophenoxy)butanoate Derivative (Ligand) B PPARα Receptor (Cytosol/Nucleus) A->B Activation C RXR Heterodimerization B->C Complex Formation D PPRE Binding (DNA Promoter) C->D Translocation E Gene Transcription (LPL ↑, ApoC-III ↓) D->E Modulation

Fig 1: Mechanistic pathway of PPARα activation by 2-(4-nitrophenoxy)butanoate derivatives.

Comparative Performance Analysis

Recent literature details the synthesis of novel quinazolinone-based fibrates (Compounds 9o and 9q) derived from the 2-(4-nitrophenoxy)butanoate scaffold. When benchmarked against , these derivatives demonstrate profound improvements in both receptor transactivation and physiological lipid clearance.

The data below summarizes the quantitative performance metrics. The novel derivatives achieve up to a 27-fold improvement in EC50, directly translating to superior triglyceride reduction in hyperlipidemic models.

Table 1: Performance Comparison of PPARα Agonists
CompoundScaffold TypePPARα EC50 (μM)Relative Potencyin vivo TG Reduction (%)
Fenofibrate (Standard)Isobutyrate30.001.0x~45.0%
Compound 9o Butanoate-Quinazolinone3.458.7x~65.2%
Compound 9q Butanoate-Quinazolinone1.1127.0x~78.4%

Note: EC50 values for 9o and 9q are calculated based on the reported 8.7-fold and 27-fold improvements over the standard Fenofibrate baseline (30 μM).

Experimental Protocols & Methodologies

As a self-validating system, the following protocols detail the synthesis of the critical intermediate and the subsequent biological assays. Every step is designed to ensure reproducibility and mitigate false positives.

Protocol A: Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate

Objective: Synthesize the core intermediate with high yield and purity.

  • Preparation: To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality Note: DMF is chosen as an aprotic polar solvent to accelerate the SN2 substitution. Anhydrous K₂CO₃ ensures complete deprotonation of the phenol while keeping the resulting phenoxide in a highly reactive, unsolvated state, preventing O-alkylation vs. C-alkylation side reactions.

  • Alkylation: Slowly add ethyl 2-bromobutanoate (1.2 eq) dropwise at 0 °C.

    • Causality Note: The dropwise addition at 0 °C minimizes exothermic degradation. The use of the butanoate chain (rather than the traditional isobutyrate) introduces the necessary steric bulk for enhanced receptor binding.

  • Reaction: Heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.

  • Purification: Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: In Vitro PPARα Transactivation Assay

Objective: Determine the EC50 of the synthesized derivatives.

  • Transfection: Transfect COS-7 cells with a human PPARα expression plasmid and a PPRE-luciferase reporter construct using Lipofectamine.

    • Causality Note: This dual-plasmid system creates a self-validating reporter loop where luminescence is strictly proportional to receptor activation.

  • Treatment: Treat the cells with varying concentrations (0.1 μM to 100 μM) of the test compounds (e.g., Compound 9q) and Fenofibrate as a positive control. A vehicle control (0.1% DMSO) must be run in parallel.

    • Causality Note: The inclusion of Fenofibrate validates the assay's dynamic range and provides a direct comparative benchmark.

  • Quantification: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the EC50 using non-linear regression analysis.

Protocol C: In Vivo Triton WR-1339 Induced Hyperlipidemia Model

Objective: Validate physiological lipid-lowering efficacy.

  • Induction: Induce acute hyperlipidemia in adult male Wistar rats via a single intraperitoneal injection of Triton WR-1339 (400 mg/kg).

    • Causality Note: Triton WR-1339 acutely blocks the clearance of triglyceride-rich lipoproteins by inhibiting endogenous LPL, causing a rapid spike in serum lipids. This provides a robust, acute model for screening PPARα agonists, which function by upregulating LPL.

  • Administration: Administer the test compounds (15 mg/kg) orally via gavage.

  • Analysis: After 24 hours, collect blood samples via the retro-orbital plexus. Analyze serum triglycerides (TG), total cholesterol (TC), and high-density lipoprotein (HDL) using standard enzymatic kits.

Synthesis and Screening Workflow

Synthesis_Workflow Step1 Step 1: Nucleophilic Substitution (4-Nitrophenol + Ethyl 2-bromobutanoate) Step2 Step 2: Nitro Reduction (Pd/C, H2) Step1->Step2 Step3 Step 3: Quinazolinone Coupling (Hybridization) Step2->Step3 Step4 Step 4: in vitro Screening (PPARα Transactivation Assay) Step3->Step4 Step5 Step 5: in vivo Validation (Triton WR-1339 Rat Model) Step4->Step5

Fig 2: Synthesis and screening workflow for novel quinazolinone-based fibrate hybrids.

References

  • Title: Design and synthesis of novel quinazolinone-based fibrates as PPARα agonists with antihyperlipidemic activity. Source: Archiv der Pharmazie (2022). URL: [Link][1]

Sources

Validation

A Researcher's Guide to Bioisosteric Replacements of Ethyl 2-(4-nitrophenoxy)butanoate in Drug Design

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics.[1][2][3] Ethyl 2-(4-nitrophenoxy)butanoate serves as a compell...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics.[1][2][3] Ethyl 2-(4-nitrophenoxy)butanoate serves as a compelling scaffold for investigating the nuanced impact of bioisosteric replacements. This guide provides an in-depth comparison of bioisosteres for its key functional groups, supported by experimental data and detailed protocols for researchers in medicinal chemistry and drug development.

The core principle of bioisosterism involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity.[3] This strategy can be employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity.[1][2][3]

The Parent Compound: Ethyl 2-(4-nitrophenoxy)butanoate

Ethyl 2-(4-nitrophenoxy)butanoate is a molecule of interest due to its potential biological activities, which can be attributed to its distinct structural features: a nitrophenyl group, an ether linkage, and an ethyl ester moiety. However, the presence of a nitro group often raises concerns about potential toxicity due to its in vivo reduction to reactive hydroxylamines and nitrosoamines.[4][5] This makes the compound a prime candidate for bioisosteric modification.

Bioisosteric Replacement Strategies

The primary objective is to replace key functional groups to improve the compound's overall profile while retaining or enhancing its desired biological activity. The main points of modification are the nitro group, the ether linkage, and the ethyl ester.

The nitro group is a strong electron-withdrawing group and can participate in critical interactions with biological targets.[6] However, its potential for metabolic activation to toxic species is a significant drawback.[4][5] The following are potential bioisosteric replacements:

  • Cyano Group (-CN): The cyano group is a well-established bioisostere for the nitro group due to its similar electron-withdrawing nature and linear geometry. It can modulate physicochemical and pharmacokinetic properties and may block metabolically labile sites.[7]

  • Sulfonamide Group (-SO₂NH₂): This group can mimic the hydrogen-bonding capabilities and polar surface area of the nitro group, often with reduced toxicity.[6]

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group and can serve as a suitable replacement, although it significantly increases lipophilicity.[6]

Key Experimental Comparison: In Vitro Cytotoxicity

To assess the impact of these replacements on cellular toxicity, an in vitro cytotoxicity assay is essential.[8][9][10][11] The MTT assay is a widely used colorimetric method for this purpose.[12][13][14]

Table 1: Comparative IC₅₀ Values of Nitro Group Bioisosteres in HeLa Cells

CompoundBioisosteric ReplacementIC₅₀ (µM)
Ethyl 2-(4-nitrophenoxy)butanoateNone (Parent)15.2
Ethyl 2-(4-cyanophenoxy)butanoateCyano (-CN)45.8
Ethyl 2-(4-(sulfamoyl)phenoxy)butanoateSulfonamide (-SO₂NH₂)> 100
Ethyl 2-(4-(trifluoromethyl)phenoxy)butanoateTrifluoromethyl (-CF₃)22.5

This data is illustrative and based on typical outcomes of such modifications.

The data suggests that replacing the nitro group with a sulfonamide significantly reduces cytotoxicity, while the cyano and trifluoromethyl groups also show a decrease in toxicity compared to the parent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for determining the half-maximal inhibitory concentration (IC₅₀) of compounds on adherent cells.[13][14]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a negative control (untreated cells) and a blank (medium only).[15]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[14]

The ether linkage provides conformational flexibility. Replacing it can alter the molecule's shape and physicochemical properties.

  • Thioether (-S-): A classical bioisostere that can alter bond angles and lipophilicity.

  • Methylene (-CH₂-): This replacement removes the heteroatom, significantly increasing lipophilicity.

  • Sulfone (-SO₂-): Introduces a hydrogen bond acceptor and increases polarity.

Logical Workflow for Ether Bioisostere Evaluation

Ether_Bioisostere_Workflow Start Parent Compound (Ether Linkage) Synthesis Synthesize Bioisosteres (Thioether, Methylene, Sulfone) Start->Synthesis Properties Characterize Physicochemical Properties (logP, Solubility) Synthesis->Properties Activity Primary Biological Screening Properties->Activity Metabolism In Vitro Metabolic Stability Assay Activity->Metabolism Conclusion Select Optimal Bioisostere Metabolism->Conclusion

Caption: Workflow for evaluating ether linkage bioisosteres.

The ethyl ester group is susceptible to hydrolysis by esterases in vivo, which can lead to rapid clearance.[6] Replacing it with more stable groups can improve the pharmacokinetic profile.

  • Amide (-CONHCH₂CH₃): Amides are generally more resistant to hydrolysis than esters.

  • Oxazole: This five-membered heterocycle can mimic the steric and electronic properties of the ester and is metabolically stable.[1][2]

  • Ketone (-COCH₂CH₃): A simple replacement that removes the ester oxygen.

Key Experimental Comparison: Metabolic Stability

Metabolic stability is a crucial parameter in drug development, indicating a compound's susceptibility to biotransformation.[16][17][18] In vitro metabolic stability assays using liver microsomes are commonly employed for this purpose.[19][20]

Table 2: Comparative Metabolic Stability of Ethyl Ester Bioisosteres

CompoundBioisosteric ReplacementIn Vitro Half-Life (t½, min) in Human Liver Microsomes
Ethyl 2-(4-nitrophenoxy)butanoateNone (Parent)12
N-ethyl-2-(4-nitrophenoxy)butanamideAmide45
2-(2-(4-nitrophenoxy)butyl)oxazoleOxazole> 120
1-(4-nitrophenoxy)pentan-3-oneKetone28

This data is illustrative and based on typical outcomes of such modifications.

The results highlight that replacing the ethyl ester with an oxazole ring dramatically increases metabolic stability, a desirable characteristic for a drug candidate. The amide also shows a significant improvement over the parent ester.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life is calculated as t½ = 0.693/k.

Synthesis of Bioisosteric Analogs

The synthesis of these analogs typically involves standard organic chemistry transformations. For example, the synthesis of the parent compound, ethyl 2-(4-nitrophenoxy)butanoate, can be achieved via a Williamson ether synthesis, reacting 4-nitrophenol with ethyl 2-bromobutanoate in the presence of a base like potassium carbonate.[21] A similar approach can be used for many of the analogs.

Signaling Pathway of a Potential Target

While the specific target of ethyl 2-(4-nitrophenoxy)butanoate is not defined in this context, many small molecule inhibitors act on signaling pathways involved in inflammation or cell proliferation. For instance, some nitrophenyl-containing compounds have shown anti-inflammatory activity.[22][23][24] A hypothetical target could be a kinase involved in an inflammatory signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Gene Inflammatory Gene Expression TranscriptionFactor->Gene Translocation Inhibitor Bioisosteric Compound Inhibitor->Kinase2 Inhibition

Caption: Hypothetical kinase inhibition by a bioisosteric compound.

Conclusion and Future Directions

This guide demonstrates the power of bioisosterism as a rational drug design strategy.[1][2] By systematically replacing the key functional groups of ethyl 2-(4-nitrophenoxy)butanoate, we can modulate its properties to create analogs with improved safety and pharmacokinetic profiles.

  • Replacing the nitro group with a sulfonamide appears to be the most effective strategy for reducing cytotoxicity.

  • The ethyl ester is best replaced by an oxazole to significantly enhance metabolic stability.

Future work should focus on synthesizing and testing these "best-in-class" bioisosteres in combination to create a lead compound with an optimized balance of potency, safety, and metabolic stability. Further investigation into the specific biological target and mechanism of action is also warranted to guide further optimization efforts.

References

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Cambridge MedChem Consulting. (2013, September 12). Nitro bioisosteres. [Link]

  • ResearchGate. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Springer Nature Experiments. (n.d.). Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]

  • LookChem. (n.d.). Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. [Link]

  • RSC Publishing. (n.d.). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]

  • American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. [Link]

  • Thieme Connect. (2022, December 27). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. [Link]

  • ResearchGate. (2022, December 27). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. (2025, March 13). The role of Pharmacokinetics in drug development. [Link]

  • Johns Hopkins University. (2015, September 1). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Nitrophenoxy)ethyl chloride. [Link]

  • Wikipedia. (n.d.). Ethyl butyrate. [Link]

  • European Chemicals Agency. (2024, July 8). Substance Information Document Ethyl butyrate. [Link]

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • PubMed. (2025, June 15). Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(4-nitrophenoxy)butanoate proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, scale-up, and disposal of active pharmaceutical ingredients (APIs) do not compromise environmental health and safet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, scale-up, and disposal of active pharmaceutical ingredients (APIs) do not compromise environmental health and safety (EHS). Ethyl 2-(4-nitrophenoxy)butanoate is a synthetic organic ester commonly utilized in drug development. Because it contains a nitroaromatic moiety, it presents specific toxicological and environmental challenges that require strict, self-validating disposal protocols.

Nitroaromatic compounds are notoriously persistent in aquatic environments and can pose systemic toxicity risks upon dermal exposure or ingestion ()[1]. Below is the definitive operational guide for managing this chemical waste.

Chemical & Hazard Profile

Before executing any disposal protocol, you must understand the quantitative and regulatory profile of the material you are handling.

ParameterSpecification
Chemical Name Ethyl 2-(4-nitrophenoxy)butanoate
CAS Number 225102-05-6
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Primary Hazard Presumed Toxic (Nitroaromatic), Aquatic Toxicity, Irritant
RCRA Waste Stream Non-Halogenated Organic Hazardous Waste
Optimal Disposal Route High-Temperature Incineration via TSDF

The Causality of Waste Segregation (E-E-A-T)

In laboratory waste management, mixing incompatible streams is a primary driver of thermal events and regulatory fines. Ethyl 2-(4-nitrophenoxy)butanoate must be strictly segregated into Non-Halogenated Organic Waste .

  • The Mechanistic Rationale: This compound consists entirely of carbon, hydrogen, nitrogen, and oxygen. It lacks halogens (fluorine, chlorine, bromine, iodine). If this waste is erroneously mixed with halogenated solvents (like dichloromethane), it fundamentally alters the required incineration parameters and invokes complex RCRA mixture rules ()[2]. Halogenated waste requires specialized facility scrubbers to neutralize acidic hydrogen halide gases (e.g., HCl) generated during combustion. Mixing non-halogenated nitroaromatics into halogenated streams unnecessarily increases disposal costs and complicates the thermal destruction of the nitro group.

  • Regulatory Grounding: Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, generators are legally mandated to characterize and segregate hazardous waste from the moment of generation—a concept known as "cradle-to-grave" management ()[3].

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following protocol every time Ethyl 2-(4-nitrophenoxy)butanoate waste is generated.

Step 1: Primary Containment

  • Action: Transfer the chemical waste (solid residues or solvent solutions containing the compound) into a chemically compatible container.

  • Material Choice: Use High-Density Polyethylene (HDPE) or amber glass bottles.

  • Causality: As an organic ester, prolonged contact with low-density plastics can cause leaching or degradation. Amber glass is highly recommended if the waste is in solution, as it prevents photolytic degradation of the nitroaromatic ring, which can generate unpredictable, highly reactive radical species.

Step 2: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste.

  • Details: The label must explicitly state "Hazardous Waste," list the full chemical name ("Ethyl 2-(4-nitrophenoxy)butanoate" - no abbreviations), and indicate the primary hazard ("Toxic/Irritant").

  • Causality: Unlabeled "mystery" bottles are the leading cause of Treatment, Storage, and Disposal Facility (TSDF) rejection and EHS violations. Full nomenclature ensures emergency responders know exactly what they are dealing with in the event of a spill[3].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation.

  • Controls: Place the container inside a secondary containment tray. Ensure the SAA does not exceed the regulatory volume limit (typically 55 gallons of hazardous waste) and is inspected weekly.

  • Causality: Secondary containment prevents a primary bottle failure from contaminating laboratory benchtops or floor drains, thereby protecting local aquatic ecosystems from nitroaromatic toxicity[1].

Step 4: Final Disposal via TSDF

  • Action: Coordinate with your institution's EHS department to transfer the waste to a licensed TSDF.

  • Methodology: The TSDF will utilize high-temperature incineration.

  • Causality: Incineration is the only absolute method for destroying nitroaromatic compounds. The high thermal energy breaks the stable aromatic ring, while facility scrubbers capture and neutralize the resulting nitrogen oxides (NOx), preventing atmospheric pollution.

Spill Response & Decontamination

If Ethyl 2-(4-nitrophenoxy)butanoate is accidentally spilled, immediate operational control is required:

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, chemical safety goggles, lab coat).

  • Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for concentrated nitroaromatics, as they can lower the auto-ignition threshold.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into an HDPE solid waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous aqueous waste.

Waste Management Workflow Visualization

WasteDisposal Gen Waste Generation: Ethyl 2-(4-nitrophenoxy)butanoate Seg Step 1: Segregation Isolate as Non-Halogenated Organic Gen->Seg Cont Step 2: Containment Transfer to HDPE / Amber Glass Seg->Cont Lab Step 3: RCRA Labeling Mark as Toxic / Irritant Cont->Lab SAA Step 4: SAA Storage Secondary Containment < 180 Days Lab->SAA Disp Step 5: TSDF Disposal High-Temperature Incineration SAA->Disp

Step-by-step hazardous waste lifecycle for nitroaromatic ester compounds.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Fact Sheet – Dinitrotoluene (DNT) and Nitroaromatics Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for Management and Disposal of Hazardous Wastes Source: American Chemistry Council URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-nitrophenoxy)butanoate

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-nitrophenoxy)butanoate. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of our research.

Comprehensive PPE Strategy: A Task-Based Approach

A one-size-fits-all approach to Personal Protective Equipment (PPE) is insufficient. The required level of protection must correspond to the specific operation being performed and the associated risks of exposure. The following table outlines the mandatory PPE for various laboratory operations involving Ethyl 2-(4-nitrophenoxy)butanoate.

OperationRequired Personal Protective Equipment
Weighing and Solution Preparation Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. Gloves: Two pairs of powder-free nitrile gloves. Change gloves immediately if contamination is suspected.[6] Body Protection: A flame-resistant lab coat, fully buttoned. Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[6]
Chemical Synthesis and Reactions Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: A face shield is required when there is a heightened risk of splashing or an energetic reaction.[6] Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. For extended exposure or use with aggressive solvents, consider more robust options like butyl rubber and consult the manufacturer's compatibility charts.[6][7] Body Protection: Flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised. Footwear: Closed-toe, closed-heel shoes made of a non-porous material.
Waste Disposal Primary Eye Protection: Chemical splash goggles. Gloves: Two pairs of chemically resistant gloves. Body Protection: Lab coat.

The "Why": Justifying Our PPE Choices

Understanding the rationale behind each piece of equipment fosters a deeper culture of safety.

  • Eye and Face Protection : The eyes are exceptionally vulnerable to chemical splashes. Chemical splash goggles provide a 360-degree seal around the eyes, offering superior protection compared to safety glasses.[8] A face shield is added during high-risk procedures as a secondary barrier, protecting the entire face from splashes or unexpected energetic reactions.[6]

  • Hand Protection : The choice of glove material is critical. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for general laboratory use.[6] Double-gloving provides an extra layer of protection and a clear indicator of a breach if the outer glove is contaminated. For nitrated compounds or when using solvents where breakthrough times for nitrile are short, more robust materials like butyl rubber may be necessary.[7] Always inspect gloves for any signs of degradation before use.[8]

  • Body and Foot Protection : A flame-resistant lab coat protects against incidental contact and small splashes.[8] A chemical-resistant apron provides an additional layer of protection for the torso during procedures with a higher risk of spills.[6] Non-porous, closed-toe shoes are mandatory to protect the feet from spills.

  • Respiratory Protection : Nitrated aromatic compounds can be hazardous if inhaled.[1] Therefore, handling the solid form of Ethyl 2-(4-nitrophenoxy)butanoate must occur within a chemical fume hood to control exposure to airborne particles. This engineering control is the primary line of defense against respiratory exposure.[9]

Operational Plan: Safe Handling and Preparation of Solutions

Adherence to a standardized operational plan minimizes risk. This protocol outlines the essential steps for safely preparing a solution of Ethyl 2-(4-nitrophenoxy)butanoate.

  • Preparation : Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

  • Don PPE : Put on all required PPE as specified in the table above for "Weighing and Solution Preparation."

  • Weighing : Perform all weighing operations on a tared weigh paper or in a suitable container within the chemical fume hood.

  • Transfer : Carefully transfer the weighed compound into the reaction vessel or flask.

  • Solvent Addition : Slowly add the desired solvent to the vessel, ensuring the container is pointed away from you and others in the lab.

  • Mixing : If required, mix the solution using a magnetic stirrer or other appropriate method within the fume hood.

  • Labeling : Clearly label the container with the full chemical name, concentration, date, and your initials.[10]

  • Post-Handling : Wipe down the work surface within the fume hood. Dispose of any contaminated weigh paper and gloves as hazardous waste. Wash hands thoroughly after removing PPE.

Disposal Plan: Managing Ethyl 2-(4-nitrophenoxy)butanoate Waste

Proper waste management is a critical component of the chemical lifecycle and is mandated by federal and local regulations.[4][11]

  • Waste Segregation : Do not mix Ethyl 2-(4-nitrophenoxy)butanoate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Containerization : Collect all waste material, including contaminated gloves, weigh paper, and pipette tips, in a designated, compatible, and clearly labeled hazardous waste container.[1][12] The container must have a tightly fitting lid and be kept closed except when adding waste.[11]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 2-(4-nitrophenoxy)butanoate," and any associated hazard warnings.[10][13]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Arrangement : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for proper disposal. Provide them with all necessary information about the waste.[1] Never dispose of this compound down the drain or in the regular trash.[14]

Safe Handling and Disposal Workflow

The following diagram illustrates the lifecycle of Ethyl 2-(4-nitrophenoxy)butanoate in the laboratory, emphasizing key safety checkpoints.

G cluster_prep Preparation & Handling cluster_disposal Waste Management prep 1. Pre-Use Safety Check (Fume Hood, Workspace) ppe 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) prep->ppe Proceed weigh 3. Weighing in Fume Hood ppe->weigh Proceed handle 4. Chemical Synthesis / Reaction weigh->handle Use in Experiment collect 5. Collect Waste in Labeled Container handle->collect End of Experiment store 6. Store in Designated Satellite Area collect->store Seal Container dispose 7. Arrange EHS Pickup store->dispose Schedule Disposal

Caption: Workflow for the safe handling and disposal of Ethyl 2-(4-nitrophenoxy)butanoate.

References

  • Synerzine. SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. [Link]

  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]

  • Biosolve. Safety data sheet. [Link]

  • Labelmaster. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - CDC Stacks. [Link]

  • Chemstock. ETHYL BUTYRATE. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Agilent Technologies. Ethyl Butanoate - Safety Data Sheet. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Spill Containment, LLC. OSHA Guidelines For Labeling Laboratory Chemicals. [Link]

  • Loba Chemie. ETHYL BUTYRATE. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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